3-O-cis-p-coumaroyltormentic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,11-dihydroxy-10-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54O7/c1-23-16-19-39(33(43)44)21-20-36(5)26(31(39)38(23,7)45)13-14-29-35(4)22-27(41)32(34(2,3)28(35)17-18-37(29,36)6)46-30(42)15-10-24-8-11-25(40)12-9-24/h8-13,15,23,27-29,31-32,40-41,45H,14,16-22H2,1-7H3,(H,43,44)/b15-10-/t23-,27-,28+,29-,31-,32+,35+,36-,37-,38-,39+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZORLJPADUHVJE-AHJFQOKESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1(C)O)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)OC(=O)/C=C\C6=CC=C(C=C6)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Isolation of 3-O-cis-p-coumaroyltormentic Acid from Aronia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and biological activity of 3-O-cis-p-coumaroyltormentic acid, a pentacyclic triterpene found in Aronia species. The document details the experimental protocols for its extraction and purification, summarizes key quantitative data, and illustrates associated biological pathways.
Introduction
Aronia melanocarpa, commonly known as black chokeberry, is a rich source of various bioactive compounds, including phenolic acids, flavonoids, and triterpenoids.[1][2][3] Among these, pentacyclic triterpenes like tormentic acid and its derivatives are of significant interest due to their diverse pharmacological activities, such as anti-inflammatory, anticancer, and antidiabetic properties.[1] this compound is a specific tormentic acid ester that has been isolated from Aronia and has demonstrated notable biological effects, particularly in the context of cancer research.[4][5] This guide focuses on the methodologies for isolating this compound and its potential therapeutic applications.
Isolation of this compound
The isolation of this compound from Aronia extracts involves a multi-step process of extraction and chromatographic purification. The general workflow is outlined below.
A detailed, step-by-step protocol for the extraction and initial fractionation of Aronia berries to obtain a triterpenoid-rich fraction is as follows:
-
Plant Material Preparation: Fresh or freeze-dried Aronia melanocarpa berries are used as the starting material. The berries should be thoroughly cleaned and, if fresh, may be frozen and lyophilized to facilitate grinding and extraction.
-
Extraction: The prepared plant material is subjected to solvent extraction. A common method involves maceration or accelerated solvent extraction (ASE) with an organic solvent such as ethanol (B145695) or methanol.[6][7][8] For instance, a 40% (v/v) ethanol solution at elevated temperatures (e.g., 140°C) has been shown to be effective for extracting bioactive compounds from Aronia.[6]
-
Solvent Partitioning: The crude extract is then concentrated under reduced pressure to yield a residue. This residue is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with triterpenoids typically concentrating in the less polar fractions like chloroform and ethyl acetate.
-
Activity-Guided Fractionation: To specifically isolate bioactive compounds, an activity-guided fractionation approach can be employed.[4] This involves testing the different fractions for a specific biological activity (e.g., inhibition of cancer cell proliferation) to identify the most potent fraction for further purification.
The triterpenoid-rich fraction is then subjected to a series of chromatographic techniques to isolate the pure compound.
-
Silica (B1680970) Gel Column Chromatography: The active fraction is applied to a silica gel column and eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative Thin-Layer Chromatography (TLC): Fractions showing the presence of the target compound are further purified using preparative TLC. This allows for the separation of compounds with similar polarities.
-
High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative or semi-preparative HPLC.[4] A C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile (B52724) or methanol. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
The structure of the isolated compound is confirmed using spectroscopic methods:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight of the compound.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (e.g., COSY, HSQC, HMBC), are used to elucidate the detailed chemical structure of the molecule.[4]
Quantitative Data
The following table summarizes key quantitative data related to the biological activity of this compound and related extracts from Aronia.
| Cell Line | Assay | Compound/Extract | IC50 / Effect | Reference |
| MCF-7 (Breast Cancer) | Proliferation (MTS) | This compound | Dose-dependent inhibition | [4] |
| MDA-MB-231 (Breast Cancer) | Proliferation (MTS) | This compound | Dose-dependent inhibition | [4] |
| MCF-7 | Mammosphere Formation | This compound (20 & 40 µM) | Inhibition of formation | [4] |
| MDA-MB-231 | Mammosphere Formation | This compound (20 & 40 µM) | Inhibition of formation | [4] |
| SW-480 (Colon Cancer) | Cytotoxicity (MTT) | Purified Aronia Phenolic Extract (APE) | IC50: 194.35 µg/mL (48h) | [9] |
| HT-29 (Colon Cancer) | Cytotoxicity (MTT) | Purified Aronia Phenolic Extract (APE) | IC50: 552.02 µg/mL (48h) | [9] |
| Caco-2 (Colon Cancer) | Cytotoxicity (MTT) | Aronia melanocarpa leaf extract | IC50: 2.38% | [10] |
Visualizations
Caption: Workflow for isolating this compound.
This compound has been shown to inhibit breast cancer stem cell formation by downregulating the c-Myc protein.[4][5] The compound also affects the expression of self-renewal-related genes.
Caption: Inhibition of c-Myc signaling by the isolated compound.
Biological Activity and Therapeutic Potential
This compound has demonstrated significant anticancer properties, particularly against breast cancer.[4][5] Studies have shown that this compound can inhibit the proliferation of breast cancer cells and the formation of mammospheres, which are enriched in cancer stem cells.[4] The mechanism of action appears to involve the downregulation of the c-Myc protein, a key factor in cancer cell survival and proliferation.[4][5] By promoting the degradation of c-Myc, this compound can suppress the self-renewal capacity of cancer stem cells, as evidenced by the reduced expression of markers like CD44, SOX2, and OCT4.[5]
The selective cytotoxicity of Aronia extracts against cancer cells, while showing lower toxicity to normal cells, highlights the therapeutic potential of its bioactive constituents.[9] The ability of this compound to target cancer stem cells is particularly promising, as these cells are often resistant to conventional therapies and are responsible for tumor recurrence and metastasis.[5] Further research into the efficacy and safety of this compound could lead to the development of novel cancer therapies. Other related triterpenoids have also shown promise in targeting pathways like Notch signaling in breast cancer.[11]
Conclusion
This technical guide has outlined the isolation of this compound from Aronia melanocarpa and summarized its biological activities. The detailed experimental protocols provide a foundation for researchers to replicate and build upon these findings. The potent and selective anticancer activity of this compound, particularly its ability to target cancer stem cells via the c-Myc pathway, makes it a compelling candidate for further investigation in the field of drug development. The rich phytochemical profile of Aronia species continues to be a valuable source for the discovery of novel therapeutic agents.
References
- 1. The Occurrence and Biological Activity of Tormentic Acid—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpp.krakow.pl [jpp.krakow.pl]
- 3. mdpi.com [mdpi.com]
- 4. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Composition, Nutritional, and Biological Properties of Extracts Obtained with Different Techniques from Aronia melanocarpa Berries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jpp.krakow.pl [jpp.krakow.pl]
- 10. Cytotoxic and DNA-Damaging Effects of Aronia melanocarpa, Cornus mas, and Chaenomeles superba Leaf Extracts on the Human Colon Adenocarcinoma Cell Line Caco-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-O-(E)-p-Coumaroyl betulinic acid possess anticancer activity and inhibit Notch signaling pathway in breast cancer cells and mammosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidation of the Structure of 3-O-cis-p-Coumaroyltormentic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure elucidation of 3-O-cis-p-coumaroyltormentic acid, a naturally occurring triterpenoid (B12794562) with significant potential in cancer therapy. The document details the isolation and purification of the compound, the spectroscopic methods used for its structural determination, and its mechanism of action related to the c-Myc signaling pathway.
Isolation and Purification
This compound and its trans isomer were isolated from Aronia extracts through a multi-step process involving activity-guided fractionation. The primary methodologies employed were:
-
Chromatography: Repeated chromatographic preparations over silica (B1680970) gel were performed to separate the compound from the crude extract.
-
Preparative Thin Layer Chromatography (TLC): This technique was used for further purification of the isolated fractions.
-
High-Performance Liquid Chromatography (HPLC): Final purification was achieved using HPLC, yielding the pure compound.[1][2]
The isolation workflow is a critical process to obtain a pure sample for structural analysis and biological assays.
Structure Elucidation
The determination of the chemical structure of this compound was accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1][2]
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) was used to determine the molecular weight of the compound. The analysis revealed a molecular weight of 634, which is identical to its trans isomer, 3-O-trans-p-coumaroyltormentic acid.[1][3]
| Parameter | Value |
| Molecular Weight | 634 |
| Ionization Mode | ESI |
Table 1: Mass Spectrometry Data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques were employed to elucidate the detailed structure and stereochemistry of the molecule. The key findings from the NMR analysis were:
-
The ¹H and ¹³C chemical shifts of the triterpene core were in agreement with those of the known compound, tormentic acid.
-
The significant difference between the cis and trans isomers was observed in the coumaroyl moiety.
-
The ¹H NMR spectrum of the cis isomer showed two olefinic protons at δ 6.86 and 5.86 ppm. The coupling constant between these protons was indicative of a cis configuration.[1][3]
A detailed comparison of the key ¹H NMR chemical shifts for the coumaroyl moiety is presented below.
| Protons | This compound (δ ppm) | 3-O-trans-p-coumaroyltormentic acid (δ ppm) |
| Olefinic | 6.86, 5.86 | 7.61, 6.80 |
| Aromatic | Not specified in abstracts | 7.45, 6.38 |
Table 2: Comparison of Key ¹H NMR Chemical Shifts of the Coumaroyl Moiety.
The structural elucidation process confirms that this compound is a triterpene coumaric acid ester.
Mechanism of Action: Downregulation of c-Myc
This compound has been shown to inhibit the formation of breast cancer stem cells.[1] This biological activity is attributed to its ability to reduce the protein levels of c-Myc, a crucial survival factor for cancer stem cells. The proposed mechanism involves the induction of c-Myc degradation.[1][2]
The c-Myc protein is a transcription factor that plays a pivotal role in cell proliferation, growth, and apoptosis. Its levels are tightly regulated, primarily through the ubiquitin-proteasome pathway. The degradation of c-Myc is a complex process involving phosphorylation and ubiquitination, which targets the protein for destruction by the proteasome. By promoting the degradation of c-Myc, this compound disrupts a key signaling pathway essential for the survival and proliferation of cancer stem cells.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Isolation
A detailed protocol for the final purification step using HPLC is outlined below:
| Parameter | Specification |
| Injection Volume | 500 µL |
| Flow Rate | 3 mL/min |
| Column Temperature | Room Temperature |
| Detection Wavelengths | 220 nm and 254 nm |
| Mobile Phase | Solvent A: Water, Solvent B: Methanol |
| Gradient Elution | - 0 min: 20% B- 20 min: 60% B- 40 min: 100% B |
Table 3: HPLC Protocol for the Isolation of this compound.[3]
Conclusion
The structural elucidation of this compound has been successfully achieved through a combination of chromatographic and spectroscopic techniques. The identification of its mechanism of action, involving the downregulation of the c-Myc protein, highlights its potential as a therapeutic agent targeting cancer stem cells. This guide provides the foundational knowledge for researchers and drug development professionals to further explore the pharmacological properties of this promising natural product.
References
In-Depth Technical Guide: The Biological Activity of 3-O-cis-p-coumaroyltormentic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-cis-p-coumaroyltormentic acid, a natural triterpenoid, has emerged as a compound of interest in oncological research, particularly for its activity against breast cancer stem cells (CSCs). This technical guide provides a comprehensive overview of its biological activities, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. The primary mode of action for this compound involves the targeted degradation of the c-Myc oncoprotein, a key regulator of cell proliferation and survival. This document summarizes the available data, presents detailed experimental methodologies, and visualizes the key signaling pathways and workflows to support further research and development of this promising compound.
Introduction
Cancer stem cells are a subpopulation of tumor cells that possess self-renewal and differentiation capabilities, contributing to tumor initiation, metastasis, and resistance to conventional therapies.[1] Targeting CSCs is a critical strategy in the development of novel cancer treatments. This compound is a derivative of tormentic acid, a pentacyclic triterpene found in various plants.[2] This guide focuses on the biological activity of the cis-isomer, which has demonstrated significant potential in the inhibition of breast CSCs.
Anti-Cancer Activity in Breast Cancer Stem Cells
The primary reported biological activity of this compound is its inhibitory effect on breast cancer stem cells. This activity has been demonstrated through the inhibition of cell proliferation and the formation of mammospheres, an in vitro model for CSC self-renewal.
Quantitative Data on Biological Activity
The efficacy of this compound has been quantified in human breast cancer cell lines, specifically MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). While specific IC50 values for the cis-isomer are not explicitly detailed in the primary literature, the following table summarizes the effective concentrations for its biological effects.[3]
| Cell Line | Assay | Concentration | Effect | Citation |
| MCF-7 | Cell Proliferation (MTS Assay) | ≥80 μM | Inhibition of cell proliferation after 48 hours. | [3] |
| MDA-MB-231 | Cell Proliferation (MTS Assay) | ≥80 μM | Inhibition of cell proliferation after 48 hours. | [3] |
| MCF-7 | Mammosphere Formation Assay | 40 μM | Inhibition of primary mammosphere formation. | [3] |
| MDA-MB-231 | Mammosphere Formation Assay | 40 μM | Inhibition of primary mammosphere formation. | [3] |
Mechanism of Action: Downregulation of c-Myc
The molecular mechanism underlying the anti-CSC activity of this compound is the downregulation of the c-Myc protein.[3] c-Myc is a transcription factor that plays a crucial role in cell growth, proliferation, and apoptosis, and its overexpression is implicated in many cancers.[3] The compound induces the degradation of c-Myc protein through the ubiquitin-proteasome pathway.[3]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for the this compound-induced degradation of c-Myc. The compound is hypothesized to promote the ubiquitination of c-Myc, leading to its recognition and degradation by the 26S proteasome. Several ubiquitin ligases, such as FBXW7 and UBR5, are known to be involved in c-Myc degradation in breast cancer.[4][5]
Other Potential Biological Activities
While the primary focus of research has been on its anti-cancer effects, tormentic acid and its derivatives have been reported to possess a range of other biological activities, suggesting that this compound may have a broader therapeutic potential. These activities include anti-inflammatory, antioxidant, and antiviral properties.[2][6][7][8] Further research is needed to specifically quantify these activities for the cis-isomer. A review has also noted the anti-tumor effect of coumaroyl derivatives of tormentic acid on human oral cancer cell lines.[2]
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the biological activity of this compound.
Cell Proliferation (MTS) Assay
This protocol is adapted from standard MTS assay procedures and the methodology implied in the primary research on this compound.[3][9]
Objective: To determine the effect of this compound on the proliferation of breast cancer cell lines.
Materials:
-
MCF-7 and MDA-MB-231 breast cancer cell lines
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
PES (phenazine ethosulfate) solution
-
Microplate reader
Procedure:
-
Culture MCF-7 and MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should range to include ≥80 μM. A vehicle control (DMSO) should also be prepared.
-
After 24 hours, replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound or vehicle control.
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTS/PES solution to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Mammosphere Formation Assay
This protocol is based on standard mammosphere culture techniques and the methodology suggested in the primary literature.[3][10][11]
Objective: To assess the effect of this compound on the self-renewal capacity of breast cancer stem cells.
Materials:
-
MCF-7 and MDA-MB-231 breast cancer cell lines
-
DMEM/F12 medium
-
B27 supplement
-
EGF (Epidermal Growth Factor)
-
bFGF (basic Fibroblast Growth Factor)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Ultra-low attachment 6-well plates
-
This compound (dissolved in DMSO)
-
Inverted microscope
Procedure:
-
Culture MCF-7 and MDA-MB-231 cells to 70-80% confluency.
-
Harvest the cells using Trypsin-EDTA and create a single-cell suspension.
-
Count the viable cells using a hemocytometer.
-
Resuspend the cells in mammosphere culture medium (DMEM/F12, B27, 20 ng/mL EGF, 20 ng/mL bFGF, 1% Penicillin-Streptomycin).
-
Seed the cells at a density of 1,000 cells/mL in ultra-low attachment 6-well plates.
-
Add this compound to the desired final concentration (e.g., 20 µM and 40 µM) or vehicle control (DMSO).
-
Incubate the plates for 7 days at 37°C in a 5% CO2 incubator.
-
After 7 days, count the number of mammospheres (spheres > 50 µm in diameter) in each well using an inverted microscope.
-
Calculate the Mammosphere Forming Efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent, specifically by targeting the breast cancer stem cell population. Its mechanism of action, involving the proteasomal degradation of the c-Myc oncoprotein, presents a promising avenue for therapeutic intervention. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this natural compound. Future studies should focus on determining precise IC50 values, elucidating the specific ubiquitin ligases involved in its mechanism, and exploring its efficacy in in vivo models and its potential for other biological applications.
References
- 1. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Occurrence and Biological Activity of Tormentic Acid—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. UBR5 Is Coamplified with MYC in Breast Tumors and Encodes an Ubiquitin Ligase That Limits MYC-Dependent Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-viral triterpenes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectroscopic studies on the antioxidant activity of p-coumaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A detailed mammosphere assay protocol for the quantification of breast stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Core Mechanism of Action: Targeting Cancer Stem Cells
An in-depth analysis of the mechanism of action of 3-O-cis-p-coumaroyltormentic acid reveals its potential as a targeted therapeutic agent, particularly in the context of oncology. This technical guide synthesizes the available research to provide a comprehensive overview for researchers, scientists, and drug development professionals.
This compound primarily exerts its anti-cancer effects by targeting the cancer stem cell (CSC) population, which is often responsible for tumor initiation, metastasis, and resistance to conventional therapies. The core of its mechanism lies in the downregulation of the c-Myc protein, a critical transcription factor for CSC survival and self-renewal.[1][2]
The compound has been shown to induce the degradation of c-Myc protein through a ubiquitin-independent, proteasome-mediated pathway.[1] This reduction in c-Myc levels leads to a cascade of downstream effects, ultimately inhibiting the proliferation and self-renewal capacity of breast CSCs.[1][2]
Key Molecular and Cellular Effects:
-
Inhibition of Mammosphere Formation: this compound significantly reduces the formation and size of mammospheres, which are clonal clusters of cells enriched in breast CSCs.[1] This indicates a direct impact on the self-renewal and proliferative capacity of these cells.
-
Reduction of CSC Subpopulations: Treatment with the compound leads to a decrease in the proportion of cells with the CD44high/CD24low surface marker profile, a well-established phenotype of breast CSCs.[1][2] It also reduces the population of aldehyde dehydrogenase (ALDH)-positive cells, another key marker for breast CSCs.[1]
-
Downregulation of Self-Renewal Genes: The expression of critical self-renewal-related genes, including CD44, SOX2, and OCT4, is inhibited by this compound.[1][2]
-
Anti-proliferative and Anti-migratory Effects: Beyond its effects on CSCs, the compound also inhibits the overall proliferation of breast cancer cells and impedes their migratory potential.[1]
Signaling Pathways
The primary signaling pathway affected by this compound is the c-Myc signaling axis. By promoting the degradation of c-Myc, the compound disrupts the transcriptional regulation of numerous genes involved in cell growth, differentiation, and apoptosis.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound and its trans-isomer.
Table 1: Anti-proliferative Effects of this compound
| Cell Line | Concentration (μM) | Duration (h) | Effect |
| MCF-7 | ≥80 | 48 | Inhibition of cell proliferation[1] |
| MDA-MB-231 | ≥80 | 48 | Inhibition of cell proliferation[1] |
Table 2: Effects on Mammosphere Formation
| Compound Isomer | Cell Line | Concentration (μM) | Duration (days) | Effect |
| This compound | MCF-7 | 40 | 7 | Inhibition of primary mammosphere formation[1] |
| This compound | MDA-MB-231 | 40 | 7 | Inhibition of primary mammosphere formation[1] |
| 3-O-trans-p-coumaroyltormentic acid | MCF-7 | 10, 20 | 7 | Reduced number and size of mammospheres[1] |
| 3-O-trans-p-coumaroyltormentic acid | MDA-MB-231 | 10, 20 | 7 | Reduced number and size of mammospheres[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Proliferation Assay (MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Breast cancer cell lines (MCF-7 and MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with increasing concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The treated cells are incubated for 48 hours.
-
MTS Reagent Addition: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation and Measurement: The plates are incubated for 1-4 hours at 37°C, and the absorbance is measured at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[1]
Mammosphere Formation Assay
This assay assesses the self-renewal and proliferative capacity of cancer stem cells.
Methodology:
-
Cell Culture: Single cells from breast cancer cell lines are plated in ultra-low attachment plates with a specialized cancer stem cell (CSC) culture medium.
-
Treatment: The cells are treated with this compound or a vehicle control (DMSO).
-
Incubation: The plates are incubated for 7 days to allow for the formation of mammospheres.
-
Analysis: The number and size of mammospheres are observed and quantified using a microscope.[1]
Flow Cytometry for CSC Markers (CD44/CD24 and ALDH)
This technique is used to quantify the percentage of cells expressing specific cancer stem cell markers.
Methodology:
-
Cell Preparation: Cells are harvested and washed.
-
Antibody Staining (for CD44/CD24): Cells are incubated with fluorescently labeled antibodies specific for CD44 and CD24.
-
ALDEFLUOR Assay (for ALDH activity): Cells are incubated with the ALDEFLUOR reagent, which is a substrate for ALDH. A specific inhibitor of ALDH is used as a negative control.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to determine the percentage of cells in the CD44high/CD24low and ALDH-positive populations.
Real-Time Reverse Transcription PCR (RT-PCR)
This method is used to quantify the expression levels of specific genes.
Methodology:
-
RNA Extraction: Total RNA is extracted from treated and untreated cells.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
Real-Time PCR: The cDNA is used as a template for real-time PCR with primers specific for the genes of interest (e.g., CD44, SOX2, OCT4).
-
Analysis: The relative expression of the target genes is calculated after normalization to a housekeeping gene.[1]
Western Blotting
This technique is used to detect and quantify the levels of specific proteins.
Methodology:
-
Protein Extraction: Total protein is extracted from treated and untreated cells.
-
SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the protein of interest (e.g., c-Myc) and then with a secondary antibody conjugated to an enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Cycloheximide Chase Assay
This assay is used to determine the degradation rate of a specific protein.
Methodology:
-
Treatment: Cells are treated with 3-O-trans-p-coumaroyltormentic acid.
-
Cycloheximide Addition: Cycloheximide, a protein synthesis inhibitor, is added to the cells.
-
Time Course Collection: Cell lysates are collected at different time points after the addition of cycloheximide.
-
Western Blot Analysis: The levels of the protein of interest (c-Myc) at each time point are analyzed by Western blotting to determine its degradation rate.[1]
References
- 1. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Therapeutic Potential of Tormentic Acid Derivatives in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tormentic acid, a pentacyclic triterpene found in a variety of medicinal and edible plants, and its derivatives have emerged as promising candidates for drug development due to their broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the discovery, isolation, characterization, and biological evaluation of these compounds. It includes detailed experimental protocols for their extraction and analysis, a comprehensive summary of their quantitative biological activities, and a visual representation of the key signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug discovery.
Introduction
Pentacyclic triterpenes are a class of natural products widely distributed in the plant kingdom, known for their diverse biological activities.[1] Among these, tormentic acid (2α,3β,19α-trihydroxyurs-12-en-28-oic acid) and its derivatives have garnered significant attention for their therapeutic potential.[1] These compounds are primarily found in plants belonging to the Rosaceae, Lamiaceae, and Urticaceae families.[2] Notably, the leaves of Eriobotrya japonica (loquat) are a rich source of tormentic acid.[3][4]
The pharmacological profile of tormentic acid derivatives is extensive, encompassing anti-inflammatory, anticancer, antidiabetic, and hepatoprotective properties.[1] Their mechanism of action often involves the modulation of key cellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are critical in inflammation and cancer progression.[1][5] This guide will delve into the technical aspects of studying these promising natural compounds.
Isolation and Characterization of Tormentic Acid Derivatives
The isolation and structural elucidation of tormentic acid and its derivatives from plant sources are crucial steps in their study. The general workflow involves extraction, fractionation, purification, and spectroscopic analysis.
Experimental Protocol: Extraction and Isolation from Eriobotrya japonica Leaves
This protocol outlines a common method for the extraction and isolation of tormentic acid from loquat leaves.[3][6][7]
Materials:
-
Dried and powdered leaves of Eriobotrya japonica
-
Silica (B1680970) gel for column chromatography (60-120 mesh)
-
Solvents for column chromatography (e.g., hexane, ethyl acetate, methanol gradients)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
C18 HPLC column
Procedure:
-
Extraction:
-
Macerate the dried, powdered leaves of Eriobotrya japonica with 95% ethanol at an elevated temperature (e.g., 90°C) for several hours.[6]
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
-
Fractionation using Column Chromatography:
-
Adsorb the crude extract onto a small amount of silica gel.
-
Prepare a silica gel column packed in a suitable non-polar solvent (e.g., hexane).
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of solvents with increasing polarity, for example, starting with hexane, followed by mixtures of hexane-ethyl acetate, then ethyl acetate, and finally ethyl acetate-methanol.
-
Collect fractions of the eluate and monitor the separation using TLC.
-
Combine fractions with similar TLC profiles.
-
-
Purification by Preparative HPLC:
-
Dissolve the fraction containing the target compounds in a suitable solvent (e.g., methanol).
-
Purify the tormentic acid derivatives using a preparative HPLC system equipped with a C18 column.[3]
-
Use a mobile phase gradient, for instance, of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Monitor the elution at a suitable wavelength (e.g., 210 nm) and collect the peaks corresponding to the desired compounds.[8][9]
-
Structural Characterization
The purified compounds are then subjected to spectroscopic analysis for structural elucidation.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compounds.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the detailed chemical structure of the isolated derivatives.[10]
Example: Characterization of 3-O-p-Coumaroyltormentic Acid
-
ESI-MS: Shows a quasimolecular ion peak at m/z 635.2 [M+H]⁺.[10]
-
¹H NMR (in CD₃OD): Exhibits signals for a 1,4-disubstituted benzene (B151609) ring (δ 7.45 and 6.38) and trans-conjugated olefinic protons (δ 7.61 and 6.80), characteristic of the p-coumaroyl moiety, in addition to typical triterpenoid (B12794562) signals.[10]
-
¹³C NMR: The chemical shifts of the triterpene portion are in agreement with those of tormentic acid, confirming the ester linkage.[10]
Biological Activities and Quantitative Data
Tormentic acid and its derivatives exhibit a range of biological activities. The following tables summarize some of the key quantitative data reported in the literature.
Anticancer Activity
The cytotoxic effects of tormentic acid derivatives have been evaluated against various cancer cell lines.
| Compound | Cell Line | Assay | IC50 / EC50 (µM) | Reference |
| Tormentic acid | A549 (Lung), A2780 (Ovarian), 518A2 (Melanoma) | SRB assay | >50 | [11] |
| 3-O-(E)-p-coumaroyl tormentic acid | HL-60 (Leukemia) | Cytotoxicity | 5.0 - 8.1 | [12] |
| δ-oleanolic acid | HL-60 (Leukemia) | Cytotoxicity | 5.0 - 8.1 | [12] |
| Ursolic acid | HL-60 (Leukemia) | Cytotoxicity | 5.0 - 8.1 | [12] |
| Betulinic acid | HL-60 (Leukemia) | Cytotoxicity | 5.0 - 8.1 | [12] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol describes a standard method for assessing the cytotoxicity of tormentic acid derivatives.
Materials:
-
Cancer cell line of interest (e.g., A549, HL-60)
-
Cell culture medium and supplements
-
96-well plates
-
Tormentic acid derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the tormentic acid derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Activity
The anti-inflammatory effects of tormentic acid have been demonstrated in both in vitro and in vivo models.
| Compound | Model | Parameter Measured | Dose / Concentration | Effect | Reference |
| Tormentic acid | Carrageenan-induced paw edema (rats) | Paw edema | 2.5 mg/kg | Inhibition of edema at 4 and 5 hours | [13] |
| Tormentic acid | LPS-stimulated RAW264.7 cells | NO production | 2.5 µg/mL | Inhibition of NO production | [6] |
| Tormentic acid | LPS-stimulated RAW264.7 cells | iNOS and COX-2 expression | 2.5 µg/mL | 53.2% and 47.6% inhibition, respectively | [6] |
| 3-O-trans-p-coumaroyl ester of tormentic acid | LPS-stimulated THP-1 macrophages | Pro-inflammatory cytokines (TNFα, IL-8, etc.) | 10 µM | Significant decrease | [14] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for acute anti-inflammatory activity.
Materials:
-
Sprague-Dawley rats
-
Carrageenan solution (1% in saline)
-
Tormentic acid derivative suspension
-
Pletysmometer or calipers
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the tormentic acid derivative (e.g., orally or intraperitoneally) at a specific time before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Hepatoprotective Activity
Tormentic acid has shown protective effects against liver injury in animal models.
| Compound | Model | Parameter Measured | Dose | Effect | Reference |
| Tormentic acid | CCl₄-induced liver fibrosis (rats) | Serum ALT, AST, TBIL | - | Significant reduction in elevated levels | [15] |
| Tormentic acid | Acetaminophen-induced hepatotoxicity (mice) | Serum AST, ALT, T-Bil, TC, TG | 1.25, 2.5, and 5 mg/kg (i.p.) | Prevention of elevation | [16] |
Experimental Protocol: Acetaminophen-Induced Hepatotoxicity in Mice
This model is used to evaluate the hepatoprotective potential of compounds.
Materials:
-
Mice (e.g., ICR strain)
-
Acetaminophen (B1664979) (APAP) solution
-
Tormentic acid derivative suspension
-
Kits for measuring serum biochemical parameters (AST, ALT, etc.)
Procedure:
-
Animal Acclimatization: Acclimatize the mice for at least one week.
-
Pre-treatment: Administer the tormentic acid derivative (e.g., intraperitoneally) for a set period (e.g., six consecutive days) before APAP administration.[16]
-
Induction of Hepatotoxicity: Administer a single toxic dose of acetaminophen to the mice.
-
Sample Collection: After a specific time, collect blood samples for serum separation and liver tissue for histopathological and biochemical analysis.
-
Analysis:
-
Measure serum levels of liver injury markers (AST, ALT, T-Bil, etc.).
-
Perform histopathological examination of liver tissue sections.
-
Measure markers of oxidative stress (e.g., TBARS) and antioxidant enzymes (e.g., SOD, CAT, GPx) in liver homogenates.
-
Signaling Pathways and Mechanisms of Action
The biological effects of tormentic acid derivatives are mediated through their interaction with various cellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[17] Tormentic acid and its derivatives have been shown to inhibit the activation of this pathway.[5][15] This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2.[13] The mechanism of inhibition often involves preventing the phosphorylation and subsequent degradation of IκBα, which retains NF-κB in the cytoplasm.[15][18]
References
- 1. The Occurrence and Biological Activity of Tormentic Acid—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological and Molecular Docking Investigation of Leaves of Eriobotrya japonica: Antioxidant, Enzyme Inhibition, and Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-O-trans-p-coumaroyl esterification enhances the anti-inflammatory effects of tormentic acid by targeting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 3-O-(E)-p-coumaroyl tormentic acid from Eriobotrya japonica leaves induces caspase-dependent apoptotic cell death in human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory activities of tormentic acid from suspension cells of Eriobotrya Japonicaex vivo and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tormentic Acid Ameliorates Hepatic Fibrosis in vivo by Inhibiting Glycerophospholipids Metabolism and PI3K/Akt/mTOR and NF-κB Pathways: Based on Transcriptomics and Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protective Effects of Tormentic Acid, a Major Component of Suspension Cultures of Eriobotrya japonica Cells, on Acetaminophen-Induced Hepatotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tormentic acid inhibits H2O2-induced oxidative stress and inflammation in rat vascular smooth muscle cells via inhibition of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 3-O-cis-p-coumaroyltormentic Acid: Spectroscopic Profile, Isolation, and Biological Activity
This technical guide provides a comprehensive overview of the spectroscopic data, isolation protocols, and key biological activities of 3-O-cis-p-coumaroyltormentic acid, a natural product of interest to researchers in drug discovery and development.
Spectroscopic Data
The structural elucidation of this compound has been primarily accomplished through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) has established the molecular weight of this compound to be 634.[1][2] This is consistent with its molecular formula, C39H54O7.[3]
| Ion Mode | Observed m/z | Interpretation |
| Positive | 635.2 | [M+H]+ |
| Negative | 633.2 | [M-H]- |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound are similar to its trans isomer, particularly for the triterpene portion of the molecule.[1][2] The distinguishing features are observed in the chemical shifts and coupling constants of the coumaroyl moiety.[1]
¹H NMR Data: Key proton signals for the cis-p-coumaroyl group are observed at δ 6.86 and 5.86, corresponding to the olefinic protons.[1]
¹³C NMR Data: While detailed ¹³C NMR data for the cis isomer is not fully available in the provided search results, the data for the closely related trans isomer, 3-O-trans-p-coumaroyltormentic acid, can serve as a reference for the triterpene skeleton.
Experimental Protocols
Isolation of this compound
This compound has been isolated from Aronia extracts through a multi-step process guided by bioactivity assays.[1][4][5]
Workflow for Isolation:
Caption: Isolation workflow for this compound.
Methodology:
-
Extraction: The initial step involves the preparation of an extract from the source material, such as Aronia plants.
-
Activity-Guided Fractionation: The crude extract is subjected to fractionation, with each fraction being tested for its ability to inhibit mammosphere formation in breast cancer cell lines.[1] This allows for the selection of the most active fractions for further purification.
-
Chromatographic Purification: The bioactive fractions are then purified using a combination of chromatographic techniques. This typically involves repeated column chromatography over silica gel, followed by preparatory thin-layer chromatography.[1][4][5]
-
Final Purification: The final purification step is carried out using high-performance liquid chromatography (HPLC) to yield the pure compound.[1][4][5]
-
Structure Elucidation: The structure of the isolated compound is confirmed using ESI mass spectrometry and 2D NMR techniques.[1][2]
Biological Activity and Signaling Pathway
This compound has demonstrated significant biological activity as an inhibitor of breast cancer stem cells (CSCs).[1][4][5]
Inhibition of Breast Cancer Stem Cells
The compound has been shown to inhibit the proliferation of breast cancer cells and the formation of mammospheres, which are characteristic of CSCs.[1] It also reduces the population of cancer stem-like cells identified by specific cell surface markers (CD44high/CD24low) and aldehyde dehydrogenase (ALDH) activity.[1]
Mechanism of Action: Downregulation of c-Myc
The anti-CSC activity of this compound is attributed to its ability to downregulate the protein levels of c-Myc, a key survival factor for cancer stem cells.[1][5]
Signaling Pathway:
References
- 1. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. umbrella.lib.umb.edu [umbrella.lib.umb.edu]
- 5. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of 3-O-cis-p-Coumaroyltormentic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anticancer properties of 3-O-cis-p-coumaroyltormentic acid, a triterpenoid (B12794562) compound that has demonstrated promising activity, particularly in the context of breast cancer. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms of action to support further research and development efforts.
Core Findings: Targeting Cancer Stem Cells
This compound has been identified as a potential anticancer agent with a notable impact on breast cancer stem cells (CSCs). Research indicates that this compound can inhibit the proliferation of breast cancer cells and, more significantly, suppress the formation of mammospheres, which are enriched in cancer stem cells.[1][2] The primary mechanism of action appears to be the downregulation of the c-Myc protein, a key transcription factor involved in cell growth, differentiation, and apoptosis.[1]
Quantitative Data Summary
The cytotoxic and anti-CSC activities of this compound have been evaluated in human breast cancer cell lines. The following tables summarize the key quantitative findings.
Table 1: Inhibition of Cell Proliferation by this compound
| Cell Line | Concentration (μM) | Inhibition of Proliferation | Treatment Duration |
| MCF-7 | ≥80 | Concentration-dependent | 48 hours |
| MDA-MB-231 | ≥80 | Concentration-dependent | 48 hours |
Data extracted from Choi et al., 2018.[1]
Table 2: Inhibition of Primary Mammosphere Formation by this compound
| Cell Line | Concentration (μM) | Effect | Treatment Duration |
| MCF-7 | 40 | Inhibition of formation | 7 days |
| MDA-MB-231 | 40 | Inhibition of formation | 7 days |
Data extracted from Choi et al., 2018.[1]
Experimental Protocols
The following section details the methodologies employed in the key experiments that elucidated the anticancer properties of this compound.
Cell Lines and Culture
-
Cell Lines: Human breast cancer cell lines MCF-7 and MDA-MB-231 were utilized.
-
Standard Culture: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cancer Stem Cell Culture: For mammosphere formation assays, cells were cultured in CSC culture media.[1]
Cell Proliferation Assay
The antiproliferative effects of this compound were determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[1]
-
Cell Seeding: MCF-7 and MDA-MB-231 cells were seeded in 96-well plates.
-
Treatment: Cells were treated with increasing concentrations of this compound for 48 hours.
-
MTS Reagent Addition: MTS reagent was added to each well.
-
Incubation: Plates were incubated to allow for the conversion of MTS to formazan (B1609692) by viable cells.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength to quantify the number of viable cells.
Mammosphere Formation Assay
The ability of this compound to inhibit the formation of mammospheres, an indicator of its effect on cancer stem cells, was assessed.[1]
-
Cell Seeding: Single cells from MCF-7 and MDA-MB-231 cultures were seeded in ultra-low attachment plates in CSC culture media.
-
Treatment: The cells were treated with either DMSO (control) or specified concentrations of this compound (20 and 40 μM).
-
Incubation: The plates were incubated for seven days to allow for mammosphere formation.
-
Imaging: Mammospheres were visualized and imaged using a microscope.
-
Quantification: The number and size of mammospheres were quantified.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and the general workflow of the key experiments.
Caption: General experimental workflow for evaluating the anticancer effects of this compound.
Caption: Proposed mechanism of action of this compound via c-Myc downregulation.
Discussion and Future Directions
The available data strongly suggest that this compound is a promising candidate for further investigation as an anticancer agent, particularly for breast cancer. Its ability to target cancer stem cells is of significant interest, as this cell population is often responsible for tumor recurrence and metastasis.[1][2]
Future research should focus on:
-
In vivo studies: Evaluating the efficacy and safety of this compound in animal models of breast cancer.
-
Mechanism of Action: Further elucidating the detailed molecular mechanisms by which the compound induces c-Myc degradation.
-
Structure-Activity Relationship: Investigating the anticancer activities of related analogs to identify compounds with improved potency and pharmacokinetic properties.
-
Combination Therapies: Exploring the potential synergistic effects of this compound with existing chemotherapeutic agents.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the potential of this compound into novel cancer therapies.
References
- 1. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 3-O-cis-p-coumaroyltormentic Acid: A Technical Guide to its Molecular Targets
For Immediate Release
This technical guide provides an in-depth analysis of the potential therapeutic targets of 3-O-cis-p-coumaroyltormentic acid, a naturally occurring triterpenoid. The document is intended for researchers, scientists, and drug development professionals interested in the anti-cancer and anti-inflammatory properties of this compound. It summarizes key quantitative data, details experimental protocols, and visualizes complex biological pathways to facilitate further investigation and drug discovery efforts.
Core Therapeutic Areas and Molecular Mechanisms
This compound has demonstrated significant potential in two primary therapeutic areas: oncology and inflammation. Its mechanisms of action are rooted in the modulation of key signaling pathways that are often dysregulated in these disease states.
Anti-Cancer Activity: Targeting the Engine of Cancer Stem Cells
A primary anti-cancer mechanism of this compound is its ability to inhibit the proliferation of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and recurrence.[1] The key therapeutic target in this context is the c-Myc proto-oncogene , a critical transcription factor for CSC survival and self-renewal.[1][2]
The compound has been shown to reduce the protein levels of c-Myc, thereby inhibiting the formation and proliferation of mammospheres, an in vitro model for CSCs.[1] Furthermore, it effectively decreases the proportion of cancer cell populations with high aldehyde dehydrogenase (ALDH) activity and the CD44high/CD24low phenotype, both of which are established markers of breast CSCs.[1][2]
dot
Anti-Inflammatory Effects: Quelling the Inflammatory Cascade
Recent studies have highlighted the anti-inflammatory potential of this compound, suggesting its utility in managing inflammatory conditions. The primary target in this pathway is the Nuclear Factor-kappa B (NF-κB) signaling pathway , a central mediator of inflammation.
The compound has been observed to modulate the activity of this pathway, leading to a reduction in the production of pro-inflammatory cytokines. While much of the detailed research has focused on its trans-isomer, the structural similarity and preliminary comparative studies indicate that the cis-isomer also possesses significant anti-inflammatory properties through the modulation of NF-κB.
dot
Pro-Apoptotic Potential: Inducing Programmed Cell Death
While direct studies on the pro-apoptotic effects of the cis-isomer are emerging, research on the structurally similar trans-isomer provides valuable insights. 3-O-trans-p-coumaroyltormentic acid has been shown to induce apoptosis in leukemia cells through the intrinsic mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and subsequent activation of caspases. Given the close structural relationship, it is hypothesized that the cis-isomer may exert similar pro-apoptotic effects.
Quantitative Data Summary
The following tables summarize the quantitative data from key in vitro studies on the biological activities of this compound.
Table 1: Anti-proliferative and Anti-CSC Effects on Breast Cancer Cell Lines
| Cell Line | Assay | Concentration (µM) | Effect | Reference |
| MCF-7 | MTS Assay | ≥ 80 | Inhibition of cell proliferation after 48h | [1] |
| MDA-MB-231 | MTS Assay | ≥ 80 | Inhibition of cell proliferation after 48h | [1] |
| MCF-7 | Mammosphere Formation | 40 | Inhibition of primary mammosphere formation | [1] |
| MDA-MB-231 | Mammosphere Formation | 40 | Inhibition of primary mammosphere formation | [1] |
| MDA-MB-231 | ALDEFLUOR Assay | 20 (trans-isomer) | Decrease in ALDH-positive population from 1.0% to 0.4% | [1] |
| MDA-MB-231 | Flow Cytometry | 20 (trans-isomer) | Decrease in CD44high/CD24low population | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
MTS Cell Viability Assay
dot
Objective: To assess the effect of this compound on the metabolic activity and proliferation of cancer cells.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (media only for background).
-
Incubation: Incubate the plates for the desired period (e.g., 48 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C to allow for the conversion of MTS to formazan (B1609692) by viable cells.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle control.
Mammosphere Formation Assay
Objective: To evaluate the effect of this compound on the self-renewal capacity of cancer stem cells.
Materials:
-
Ultra-low attachment 6-well plates
-
Cancer cell lines
-
Mammosphere culture medium (serum-free medium supplemented with growth factors like EGF and bFGF)
-
This compound stock solution
-
Trypsin-EDTA
-
Microscope with a camera
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the cancer cells.
-
Seeding: Seed the cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates with mammosphere culture medium containing various concentrations of this compound or a vehicle control.
-
Culture: Culture the cells for 7-10 days in a humidified incubator at 37°C with 5% CO₂.
-
Mammosphere Counting: Count the number of mammospheres (spherical clusters of cells) formed in each well using a microscope. Typically, spheres larger than 50 µm in diameter are counted.
-
Data Analysis: Calculate the mammosphere formation efficiency (MFE) as (Number of mammospheres / Number of cells seeded) x 100%.
ALDEFLUOR Assay
Objective: To quantify the population of cells with high ALDH activity, a marker for cancer stem cells, following treatment with the compound.
Materials:
-
ALDEFLUOR™ kit (containing ALDEFLUOR™ reagent and DEAB, a specific ALDH inhibitor)
-
Cancer cell lines
-
This compound stock solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with this compound or a vehicle control for a specified duration.
-
Cell Staining: Resuspend the treated cells in the ALDEFLUOR™ assay buffer. Divide the cell suspension into a "test" sample and a "control" sample.
-
Add the activated ALDEFLUOR™ reagent to the "test" sample.
-
Add the ALDEFLUOR™ reagent and the DEAB inhibitor to the "control" sample.
-
Incubation: Incubate both samples at 37°C for 30-60 minutes, protected from light.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The "control" sample is used to set the gate for the ALDH-positive population.
-
Data Analysis: Quantify the percentage of ALDH-positive cells in the "test" sample.
Western Blot for c-Myc Detection
Objective: To determine the protein expression levels of c-Myc in cancer cells after treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound stock solution
-
Lysis buffer
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against c-Myc
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the compound, then lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against c-Myc, followed by incubation with the HRP-conjugated secondary antibody.
-
Loading Control: Probe the same membrane with an antibody against a loading control protein.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the c-Myc expression to the loading control.
Conclusion
This compound presents a compelling profile as a dual-action therapeutic agent with both anti-cancer and anti-inflammatory properties. Its ability to target the c-Myc oncogene in cancer stem cells and modulate the NF-κB inflammatory pathway underscores its potential for development into a novel therapeutic. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic capabilities of this promising natural compound.
References
Preliminary Cytotoxicity Screening of Coumaroyl Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of coumaroyl derivatives, a class of natural compounds with significant potential in anticancer drug discovery. This document outlines the methodologies for assessing cytotoxicity, presents available quantitative data, and visualizes the key signaling pathways involved in their mechanism of action.
Introduction to Coumaroyl Derivatives and their Anticancer Potential
Coumaroyl derivatives, characterized by a coumaroyl moiety attached to various scaffolds, are a significant subclass of coumarins. These compounds, found in a variety of plants, have garnered attention for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and notably, anticancer properties. Preliminary research suggests that their cytotoxic effects are often mediated through the induction of apoptosis and cell cycle arrest in cancer cells, making them promising candidates for further investigation in oncology.
Quantitative Cytotoxicity Data
The cytotoxic potential of coumaroyl derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of a biological process, such as cell proliferation. The following tables summarize the reported IC50 values for select coumaroyl derivatives against various cancer cell lines.
Table 1: Cytotoxicity (IC50) of N-(p-coumaroyl) Serotonin (B10506)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H1299 | Lung Adenocarcinoma | 346 | [1][2] |
| U251MG | Glioblastoma | Not specified, but significant reduction in viability | [3] |
| T98G | Glioblastoma | Not specified, but significant reduction in viability | [3] |
| MCF-7 | Breast Carcinoma | Not specified, but significant reduction in viability | [4] |
Table 2: Cytotoxicity (IC50) of (+)-Bornyl p-Coumarate
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2058 | Melanoma | Not specified, but inhibited proliferation | [5] |
| A375 | Melanoma | Not specified, but inhibited proliferation | [5] |
Table 3: Cytotoxicity (IC50) of 3-O-(E)-p-coumaroyl Tormentic Acid
| Cell Line | Cancer Type | EC50 (µM) | Reference |
| HL60 | Human Leukemia | 5.0-8.1 | [6][7] |
| CRL1579 | Melanoma | >10 | [6][7] |
Experimental Protocols
Accurate and reproducible experimental design is paramount in the preliminary screening of cytotoxic compounds. This section provides detailed methodologies for key assays used to evaluate the anticancer activity of coumaroyl derivatives.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10][11]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells. The crystals are then solubilized, and the absorbance is measured spectrophotometrically.
Materials:
-
96-well microplate
-
Coumaroyl derivative stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the coumaroyl derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Detection by Annexin V/PI Staining
Annexin V/Propidium (B1200493) Iodide (PI) staining followed by flow cytometry is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[12][13][14]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[14] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is lost.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat them with the coumaroyl derivative at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[15]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Cell Cycle Analysis by Propidium Iodide Staining
Flow cytometry analysis of propidium iodide-stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15][16][17][18][19]
Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[17]
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[15]
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.[17]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution. Incubate for 30-40 minutes at 37°C in the dark.[17]
-
Analysis: Analyze the samples by flow cytometry.
Data Analysis: The cell cycle distribution is analyzed using specialized software to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests cell cycle arrest induced by the compound.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as the Bcl-2 family proteins (e.g., Bcl-2, Bax) and caspases.[20][21][22][23]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary antibodies followed by enzyme- or fluorophore-conjugated secondary antibodies.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[20]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Detect the chemiluminescent signal using an imaging system.
Data Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin). Changes in the expression levels of pro-apoptotic (e.g., Bax, cleaved caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins provide insights into the apoptotic pathway induced by the coumaroyl derivative.
Signaling Pathways
The cytotoxic effects of coumaroyl derivatives are often attributed to their ability to modulate key signaling pathways that regulate cell survival and proliferation. The following diagrams, generated using the DOT language, illustrate the primary mechanisms of action.
Mitochondrial-Mediated Apoptosis
Many coumaroyl derivatives induce apoptosis through the intrinsic or mitochondrial-mediated pathway. This pathway is characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases.[24][25][26][27][28]
Caption: Mitochondrial-mediated apoptosis pathway induced by coumaroyl derivatives.
Cell Cycle Arrest
Coumaroyl derivatives can also exert their cytotoxic effects by inducing cell cycle arrest, often at the G2/M checkpoint. This prevents cancer cells from proceeding through mitosis and ultimately leads to cell death.[29][30][31]
Caption: G2/M cell cycle arrest pathway induced by coumaroyl derivatives.
Conclusion and Future Directions
The preliminary cytotoxicity screening of coumaroyl derivatives has revealed their significant potential as anticancer agents. The methodologies outlined in this guide provide a robust framework for the initial evaluation of these compounds. The available data, although limited for a wide range of derivatives, consistently points towards apoptosis induction and cell cycle arrest as key mechanisms of action.
Future research should focus on:
-
Broadening the scope of screening: Evaluating a wider array of synthetic and natural coumaroyl derivatives against a more extensive panel of cancer cell lines.
-
Elucidating detailed mechanisms: Investigating the specific molecular targets and upstream signaling events modulated by different coumaroyl derivatives.
-
In vivo studies: Progressing the most promising compounds to preclinical animal models to assess their efficacy and safety in a physiological context.
-
Structure-activity relationship (SAR) studies: Systematically modifying the chemical structure of coumaroyl derivatives to optimize their cytotoxic activity and selectivity.
By pursuing these avenues of research, the full therapeutic potential of coumaroyl derivatives in the fight against cancer can be realized.
References
- 1. jbuon.com [jbuon.com]
- 2. researchgate.net [researchgate.net]
- 3. N-(p-coumaroyl) serotonin inhibits glioblastoma cells growth through triggering S-phase arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(p-coumaroyl) serotonin induces cell cycle arrest and apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (+)-Bornyl p-Coumarate Extracted from Stem of Piper betle Induced Apoptosis and Autophagy in Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-O-(E)-p-coumaroyl tormentic acid from Eriobotrya japonica leaves induces caspase-dependent apoptotic cell death in human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. docs.research.missouri.edu [docs.research.missouri.edu]
- 18. vet.cornell.edu [vet.cornell.edu]
- 19. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 20. Western blot analysis for Bax, Bcl-2 and cleaved caspase 3 in vivo [bio-protocol.org]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 23. researchgate.net [researchgate.net]
- 24. Mitochondria-mediated apoptosis in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Item - The Extrinsic and the Intrinsic (Mitochondrial) Pathways of Apoptosis. - Public Library of Science - Figshare [plos.figshare.com]
- 26. abeomics.com [abeomics.com]
- 27. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 28. researchgate.net [researchgate.net]
- 29. G2/M cell cycle arrest in the life cycle of viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint [medsci.org]
- 31. Intrinsic apoptotic pathway and G2/M cell cycle arrest involved in tubeimoside I-induced EC109 cell death - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Triterpenoid Coumarates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triterpenoid (B12794562) coumarates represent a fascinating class of hybrid natural products, integrating the complex cyclic scaffold of a triterpenoid with the aromatic structure of a coumarate. These molecules are of significant interest to researchers and drug development professionals due to their potential pharmacological activities, stemming from the combined properties of their constituent parts. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of triterpenoid coumarates, detailing the enzymatic steps, key intermediates, and regulatory aspects. The guide also includes detailed experimental protocols for the analysis and characterization of these compounds and their biosynthetic enzymes, alongside quantitative data and visual representations of the involved pathways.
Core Biosynthetic Pathways
The biosynthesis of triterpenoid coumarates is a multi-stage process that converges two major pathways of secondary metabolism in plants: the triterpenoid biosynthesis pathway and the phenylpropanoid pathway, which gives rise to coumarates. The final step involves the esterification of a triterpenoid backbone with a coumaroyl moiety, a reaction catalyzed by specific acyltransferases.
Triterpenoid Backbone Biosynthesis
The formation of the diverse array of triterpenoid skeletons originates from the cyclization of 2,3-oxidosqualene (B107256). This precursor is synthesized from isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are produced through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways.[1][2]
Key enzymatic steps in triterpenoid backbone formation:
-
Squalene (B77637) Synthesis: Two molecules of farnesyl pyrophosphate (FPP) are condensed to form squalene, a reaction catalyzed by squalene synthase (SQS).[3]
-
Squalene Epoxidation: Squalene is then oxidized to 2,3-oxidosqualene by squalene epoxidase (SQE). This is a critical regulatory point in the pathway.[3][4]
-
Cyclization: 2,3-oxidosqualene serves as the substrate for a variety of oxidosqualene cyclases (OSCs), which catalyze a series of complex cyclization and rearrangement reactions to generate the diverse triterpenoid skeletons, such as lupeol, α-amyrin, and β-amyrin.[1][3][4]
-
Functional Group Modifications: The basic triterpenoid skeletons are further modified by enzymes like cytochrome P450 monooxygenases (P450s) and UDP-dependent glycosyltransferases (UGTs), which introduce hydroxyl groups, keto groups, and sugar moieties, leading to a vast diversity of triterpenoids.[1][5]
Coumarate Biosynthesis via the Phenylpropanoid Pathway
Coumarates are derived from the amino acid phenylalanine through the phenylpropanoid pathway.
Key enzymatic steps in coumarate formation:
-
Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the deamination of phenylalanine to cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H): Cinnamic acid is then hydroxylated to form p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): p-Coumaric acid is activated by the attachment of a Coenzyme A (CoA) molecule, forming p-coumaroyl-CoA. This activated form is the direct precursor for the esterification of triterpenoids.[6][7][8][9]
Esterification: The Convergence of Pathways
The final and defining step in the biosynthesis of triterpenoid coumarates is the esterification of a hydroxyl group on the triterpenoid backbone with the coumaroyl group from coumaroyl-CoA. This reaction is catalyzed by acyltransferases, which belong to large and diverse enzyme families. While a specific "triterpenoid coumaroyltransferase" has yet to be definitively characterized in the literature, evidence points towards the involvement of enzymes from the BAHD acyltransferase or serine carboxypeptidase-like (SCPL) acyltransferase families.[5][10][11] These enzymes are known to catalyze the transfer of acyl groups from acyl-CoA donors to a wide range of acceptor molecules, including other secondary metabolites.
Visualization of the Biosynthetic Pathway
The following diagrams illustrate the core biosynthetic pathways leading to triterpenoid coumarates.
Caption: Overview of the Triterpenoid Biosynthesis Pathway.
Caption: The Phenylpropanoid Pathway leading to p-Coumaroyl-CoA.
Caption: Final Esterification Step in Triterpenoid Coumarate Biosynthesis.
Quantitative Data
Quantitative analysis of triterpenoid coumarates and the intermediates in their biosynthetic pathway is crucial for understanding metabolic flux and for metabolic engineering efforts. The following tables summarize available quantitative data from the literature.
Table 1: Quantification of Triterpenoids in Plant Tissues
| Plant Species | Tissue | Triterpenoid | Concentration (mg/g dry weight) | Analytical Method | Reference |
| Bauhinia holophylla | Leaves | Total Triterpenes | 132.36 ± 20.36 | Spectrophotometry | [12] |
| Maytenus ilicifolia | Leaves | Total Triterpenes | 53.91 ± 2.6 | Spectrophotometry | [12] |
| Alismatis Rhizoma | Rhizome | Alisol B 23-acetate | 0.14 - 1.23 | UPLC-QqQ MS | [13] |
| Alismatis Rhizoma | Rhizome | Alisol A 24-acetate | 0.05 - 0.45 | UPLC-QqQ MS | [13] |
Table 2: Validation Parameters for Triterpenoid Quantification Methods
| Analytical Method | Analyte | Linearity (r) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| UPLC-QqQ MS | 14 Triterpenoids | 0.9980–0.9999 | - | - | 98.11–103.8 | [13][14] |
| UPLC-ESI/APCI-MS/MS | 8 Triterpenoids | > 0.9971 | 0.14–1.67 | 0.44–5.65 | 97.24–102.49 | [15] |
| Spectrophotometry | Total Triterpenes | 0.9998 | 42 | 140 | 95.17–102.85 | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of triterpenoid coumarate biosynthesis.
Extraction and Quantification of Triterpenoids from Plant Material
Objective: To extract and quantify total or specific triterpenoids from plant tissues.
Materials:
-
Dried and ground plant material
-
Ethanol (70-96%) or other suitable organic solvents
-
HPLC or UPLC-MS system
-
Analytical standards for target triterpenoids
-
Vanillin-acetic acid reagent (for spectrophotometric method)
-
Perchloric acid (for spectrophotometric method)
Protocol for Solvent Extraction: [10]
-
Weigh 5.0 g of finely ground plant material.
-
Add 100 mL of the chosen solvent (e.g., 70% ethanol).
-
Macerate at room temperature for 3 hours with periodic stirring, followed by heating on a water bath for 1 hour.
-
Cool the extract and filter through filter paper into a 100 mL volumetric flask.
-
Adjust the volume to the mark with the same solvent.
-
For HPLC or UPLC-MS analysis, evaporate an aliquot to dryness and redissolve in a suitable solvent (e.g., methanol). Filter through a 0.2 µm syringe filter before injection.
Protocol for Spectrophotometric Quantification of Total Triterpenoids: [16]
-
To a suitable aliquot of the extract, add 500 µL of freshly prepared 5% (w/v) vanillin-glacial acetic acid solution.
-
Add 800 µL of perchloric acid.
-
Incubate the mixture at 65 °C for 15 minutes.
-
Add 5 mL of glacial acetic acid to terminate the reaction.
-
Measure the absorbance at the appropriate wavelength (e.g., 548 nm).
-
Quantify the total triterpenoid content using a standard curve prepared with a reference compound like ursolic acid or β-sitosterol.
Heterologous Expression of Candidate Acyltransferase Genes
Objective: To produce and purify a candidate acyltransferase enzyme for functional characterization.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector (e.g., pET series)
-
LB medium and appropriate antibiotics
-
IPTG (isopropyl β-D-1-thiogalactopyranoside)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Wash buffer (lysis buffer with 20 mM imidazole)
-
Elution buffer (lysis buffer with 250 mM imidazole)
Protocol for Heterologous Expression and Purification:
-
Clone the coding sequence of the candidate acyltransferase gene into the expression vector.
-
Transform the expression construct into the E. coli expression strain.
-
Grow a starter culture overnight in LB medium with the appropriate antibiotic.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Harvest the cells by centrifugation and resuspend in lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged protein with elution buffer.
-
Analyze the purified protein by SDS-PAGE and determine its concentration.
In Vitro Enzyme Assay for Triterpenoid Acyltransferase Activity
Objective: To determine the ability of a purified recombinant enzyme to catalyze the esterification of a triterpenoid with a coumaroyl moiety.
Materials:
-
Purified recombinant acyltransferase
-
Triterpenoid substrate (e.g., betulin, lupeol) dissolved in a suitable solvent (e.g., DMSO)
-
Coumaroyl-CoA (synthesized enzymatically or chemically)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
NADPH (if coupled with a P450 reductase for in situ substrate generation)
-
LC-MS/MS system for product analysis
Protocol for Enzyme Assay: [17]
-
Prepare a reaction mixture containing the reaction buffer, the triterpenoid substrate (e.g., 100 µM), and NADPH (if needed, e.g., 500 µM).
-
Add the purified enzyme to the reaction mixture.
-
Initiate the reaction by adding coumaroyl-CoA (e.g., 100 µM).
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding a quenching solvent (e.g., ethyl acetate (B1210297) or methanol).
-
Extract the products with an organic solvent.
-
Evaporate the solvent and redissolve the residue in a suitable solvent for LC-MS/MS analysis.
-
Analyze the products by LC-MS/MS, comparing the retention time and mass spectrum with an authentic standard if available, or by identifying the expected mass of the triterpenoid coumarate ester.
Logical Workflow for Gene Discovery and Characterization
The following diagram outlines a logical workflow for the identification and characterization of a novel triterpenoid coumaroyltransferase.
Caption: Workflow for the Discovery of Triterpenoid Coumaroyltransferases.
Conclusion
The biosynthesis of triterpenoid coumarates represents a compelling area of research with implications for drug discovery and metabolic engineering. While the upstream pathways for both triterpenoid and coumarate biosynthesis are well-established, the key enzymatic step of esterification remains an active area of investigation. The identification and characterization of specific triterpenoid coumaroyltransferases will be a critical breakthrough, enabling the heterologous production of these valuable compounds and the exploration of their full therapeutic potential. The protocols and data presented in this guide provide a solid foundation for researchers to advance our understanding of this fascinating biosynthetic pathway.
References
- 1. Classification, biosynthesis, and biological functions of triterpene esters in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.chalmers.se [research.chalmers.se]
- 4. benchchem.com [benchchem.com]
- 5. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Development of LC-MS/MS method for cyanoenone triterpenoid determination to support CNS tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.sa.cr [scielo.sa.cr]
- 9. Khan Academy [khanacademy.org]
- 10. Identification of BAHD-acyltransferase enzymes involved in ingenane diterpenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Bioactive Lupane Triterpene Coumaroyl Esters Isolated from Buxus cochinchinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family [frontiersin.org]
- 13. In Vitro Naringenin Biosynthesis from p-Coumaric Acid Using Recombinant Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous quantitation of pentacyclic triterpenoids in fruit peels using liquid chromatography-single quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Naringenin Biosynthesis from p-Coumaric Acid Using Recombinant Enzymes. | Semantic Scholar [semanticscholar.org]
- 16. A Serine Carboxypeptidase-Like Acyltransferase Is Required for Synthesis of Antimicrobial Compounds and Disease Resistance in Oats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of BAHD-acyltransferase enzymes involved in ingenane diterpenoid biosynthesis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
The Role of cis vs. trans Coumaroyl Moiety: An In-depth Technical Guide for Researchers
Abstract
The p-coumaroyl moiety, a derivative of cinnamic acid, is a ubiquitous structural unit in a vast array of natural products, including flavonoids, anthocyanins, and lignin. The presence of a double bond in its acyl chain allows for the existence of cis and trans geometric isomers. While the trans isomer is predominantly found in nature, the conversion to the cis form, often through photoisomerization, can dramatically alter the molecule's physicochemical properties and biological functions. This technical guide provides a comprehensive overview of the distinct roles of cis- and trans-coumaroyl moieties, targeting researchers, scientists, and drug development professionals. It delves into the mechanisms of isomerization, analytical techniques for their separation and characterization, and their differential impacts on protein function, antioxidant activity, cellular signaling, and the stability and color of natural pigments. The profound influence of this stereochemistry underscores its critical importance in the fields of biochemistry, pharmacology, and drug discovery.
Introduction to the p-Coumaroyl Moiety
The p-coumaroyl group is derived from p-coumaric acid (4-hydroxycinnamic acid), a phenolic compound synthesized in plants via the phenylpropanoid pathway.[1] The core structure features a C6-C3 carbon skeleton.[2] The critical feature for isomerism is the Cα=Cβ double bond in the acrylic acid side chain. This allows for two distinct spatial arrangements:
-
trans-p-coumaroyl: The carboxyl and phenyl groups are on opposite sides of the double bond. This is the more thermodynamically stable and naturally abundant isomer.[3][4]
-
cis-p-coumaroyl: The carboxyl and phenyl groups are on the same side of the double bond. This isomer is less common but can be formed from the trans isomer.[3]
The attachment of this moiety to other molecules, a process known as acylation, can significantly modify their properties. Understanding the specific contributions of each isomer is crucial for accurately interpreting biological data and for the rational design of new therapeutic agents.
Photochemical Isomerization: The trans-to-cis Conversion
The primary mechanism for the formation of the cis-coumaroyl moiety is the photoisomerization of the more common trans isomer.[5] This reversible reaction is typically initiated by the absorption of ultraviolet (UV) radiation or sunlight.[3][5] This process is not merely a chemical curiosity; it is the fundamental photochemical event in some biological photosensors.[6]
Experimental Protocol: UV-Induced Isomerization
A common method to generate the cis isomer from a purified trans starting material involves controlled UV irradiation. [3][5]
-
Preparation: Dissolve the purified compound containing the trans-p-coumaroyl moiety in a UV-transparent solvent (e.g., methanol, acetonitrile).
-
Irradiation: Place the solution in a quartz cuvette and expose it to a UV light source (e.g., a mercury lamp) with an appropriate wavelength, typically in the UVA range (320-400 nm). 3. Monitoring: Monitor the progress of the isomerization over time using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector. [7]The emergence of a new peak with a distinct retention time and UV spectrum indicates the formation of the cis isomer.
-
Termination: Stop the irradiation when the desired ratio of cis to trans isomer is achieved, as determined by HPLC peak integration.
-
Purification: The resulting mixture can be used directly, or the cis isomer can be isolated using preparative HPLC.
Analytical Methods for Separation and Characterization
Distinguishing between the cis and trans isomers is essential for research. HPLC is the most common technique for their separation, while NMR spectroscopy is definitive for structural confirmation. [3][6][8]
Experimental Protocol: HPLC Separation and NMR Characterization
-
HPLC Separation:
-
Column: A standard reversed-phase column (e.g., C18) is typically effective. [9] * Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used.
-
Detection: A PDA detector is used to monitor the elution, as the cis and trans isomers often have slightly different UV absorbance maxima. [10] * Result: The two isomers will elute at different retention times, allowing for their quantification and separation.
-
-
NMR Spectroscopy for Structural Confirmation:
-
Technique: Proton NMR (¹H NMR) is the most direct method for distinguishing the isomers.
-
Key Diagnostic Signal: The coupling constant (J-value) between the two vinyl protons (H-7 and H-8) on the double bond is the most telling feature. [3] * The trans isomer exhibits a larger coupling constant, typically around 15.9 Hz . [3] * The cis isomer shows a smaller coupling constant, typically around 12.8 Hz . [3] * Solvent: A deuterated solvent such as methanol-d4 (B120146) or DMSO-d6 is used.
-
Analysis: The magnitude of the J-coupling constant provides unambiguous proof of the stereochemistry.
-
Differential Biological and Chemical Roles
The seemingly subtle change in stereochemistry between the cis and trans isomers leads to significant differences in their physical properties and biological activities.
Protein Function: The Photoactive Yellow Protein (PYP) Model
Caption: Simplified workflow of the Photoactive Yellow Protein (PYP) photocycle.
Influence on Anthocyanin Properties
Anthocyanins are plant pigments responsible for many red, purple, and blue colors in flowers and fruits. When acylated with p-coumaric acid, the isomerism of the coumaroyl group strongly influences both the color and stability of the anthocyanin. [11][12]
-
Color Expression: Cis-acylated pigments often exhibit a greater maximum absorbance wavelength (λmax) compared to their trans counterparts, resulting in bluer hues. [11][12]The cis configuration can also lead to increased color intensity. [4]* Stability: While cis acylation can intensify color, trans acylation has been shown to generally improve color retention over time. [11][12] Table 1: Comparison of λmax for cis- and trans-Coumaroyl Acylated Anthocyanins
| Anthocyanin Derivative | pH | λmax of trans-Acylated (nm) | λmax of cis-Acylated (nm) | Reference |
| Delphinidin-3-(p-coumaroyl)-rutinoside-5-glucoside | 1 | 526 | 536 | [11] |
| Delphinidin-3-(p-coumaroyl)-rutinoside-5-glucoside | 4 | 529 | 572 | [11] |
| Delphinidin-3-(p-coumaroyl)-rutinoside-5-glucoside | 7 | 537 | 603 | [11] |
| Petunidin-3-(p-coumaroyl)-rutinoside-5-glucoside | 1 | 523 | 525 | [11] |
| Petunidin-3-(p-coumaroyl)-rutinoside-5-glucoside | 4 | 526 | 557 | [11] |
| Petunidin-3-(p-coumaroyl)-rutinoside-5-glucoside | 7 | 535 | 587 | [11] |
Antioxidant and Cytoprotective Activity
The antioxidant capacity of coumaroyl-containing compounds can also be influenced by isomerism. In a study on comselogoside, the cis-isomer exhibited lower radical-scavenging activity than the trans-isomer when tested alone. [3]However, a synergistic effect was observed when the two isomers were mixed. [3]In other contexts, the addition of a p-coumaroyl moiety, as in the case of tiliroside, significantly enhances antioxidant and cytoprotective effects compared to its non-acylated counterpart, astragalin, indicating the crucial role of the coumaroyl group in these activities. [13] Table 2: Comparison of Antioxidant Activity
| Compound | Assay | IC50 (μg/mL) | Comments | Reference |
| Astragalin | FRAP | 215.1 ± 1.8 | Non-acylated flavonoid glycoside | [13] |
| Tiliroside | FRAP | 108.7 ± 1.5 | Kaempferol with a trans-p-coumaroyl moiety | [13] |
| Astragalin | DPPH• Scavenging | 164.7 ± 1.2 | - | [13] |
| Tiliroside | DPPH• Scavenging | 63.4 ± 0.6 | - | [13] |
| Astragalin | ABTS•+ Scavenging | 158.4 ± 1.1 | - | [13] |
| Tiliroside | ABTS•+ Scavenging | 55.4 ± 0.8 | - | [13] |
Role in Cellular Signaling and Inflammation
Caption: Inhibition of the NF-κB pathway by a trans-p-coumaroyl ester.
Implications for Drug Development
The distinct biological profiles of cis and trans isomers have significant ramifications for drug discovery and development.
-
Stereochemistry as a Determinant of Activity: The difference in efficacy between cis and trans isomers, as seen in the anti-inflammatory activity of tormentic acid esters, highlights that stereochemistry can be a critical factor for a compound's therapeutic potential. [14][15]Drug development programs must therefore consider the synthesis and evaluation of individual isomers.
-
Photoswitchable Therapeutics: The ability to convert a less active isomer to a more active one using light opens the door for photopharmacology. A drug could be administered in its inactive form and then activated specifically at a target site with light, potentially reducing systemic side effects. [16]* Natural Product Scaffolds: p-Coumaric acid and its derivatives are valuable scaffolds for developing new drugs. They have been investigated for anticancer, neuroprotective, and anti-diabetic properties. [2][17][18]Understanding how isomerization affects these activities is crucial for optimizing lead compounds.
Conclusion
The distinction between the cis and trans isomers of the coumaroyl moiety is far from trivial. This single geometric difference dictates a wide range of properties, from the color of pigments to the activation of cellular signaling pathways. The trans isomer's stability and prevalence in nature often make it the default subject of study, yet the photoinducible cis isomer frequently possesses unique and potent activities. For researchers in the natural products, pharmacology, and drug development fields, a thorough understanding and characterization of both isomers are imperative. Future research should continue to explore the specific protein targets and signaling interactions of each isomer to fully harness their therapeutic potential and to better understand their roles in biology.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. idus.us.es [idus.us.es]
- 4. repositorio-cientifico.essatla.pt [repositorio-cientifico.essatla.pt]
- 5. researchgate.net [researchgate.net]
- 6. Evidence for trans-cis isomerization of the p-coumaric acid chromophore as the photochemical basis of the photocycle of photoactive yellow protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]
- 10. researchgate.net [researchgate.net]
- 11. Cis–Trans Configuration of Coumaric Acid Acylation Affects the Spectral and Colorimetric Properties of Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cis-Trans Configuration of Coumaric Acid Acylation Affects the Spectral and Colorimetric Properties of Anthocyanins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of the p-Coumaroyl Moiety in the Antioxidant and Cytoprotective Effects of Flavonoid Glycosides: Comparison of Astragalin and Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-O-trans-p-coumaroyl esterification enhances the anti-inflammatory effects of tormentic acid by targeting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cis-trans photoisomerization of fluorescent-protein chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Development of Novel Silyl Cyanocinnamic Acid Derivatives as Metabolic Plasticity Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inhibitory Effects of 3-O-cis-p-coumaroyltormentic Acid on Breast Cancer Stem Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer stem cells (CSCs) represent a subpopulation of tumor cells endowed with the capacity for self-renewal, differentiation, and tumorigenesis, contributing significantly to cancer recurrence and therapeutic resistance. Targeting CSCs is a promising strategy in oncology drug development. This technical guide details the current understanding of 3-O-cis-p-coumaroyltormentic acid , a natural triterpenoid, and its specific effects on breast cancer stem cells. Drawing from preclinical research, this document outlines its mechanism of action, presents quantitative data on its efficacy, provides detailed experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows. The primary focus is on the compound's ability to inhibit CSC proliferation and mammosphere formation, predominantly through the downregulation of the c-Myc signaling pathway.
Introduction to Cancer Stem Cells and Therapeutic Targeting
The cancer stem cell (CSC) model posits that a small fraction of cells within a tumor are responsible for its initiation, growth, and metastasis. These cells share characteristics with normal stem cells, including self-renewal and the ability to differentiate into the heterogeneous cell types that comprise the bulk of the tumor. CSCs are often identified by specific cell surface markers, such as CD44high/CD24low, and high aldehyde dehydrogenase (ALDH) activity.[1][2] Due to their relative quiescence and expression of drug efflux pumps, CSCs are often resistant to conventional chemotherapy and radiotherapy, leading to tumor relapse. Therefore, therapeutic agents that can specifically target and eliminate CSCs are of critical importance for improving long-term patient outcomes.
Natural products have long been a valuable source of novel anticancer agents. Triterpenoids, a large and structurally diverse class of natural compounds, have demonstrated a wide range of pharmacological activities, including potent anticancer effects.[3] One such compound, 3-O-p-coumaroyltormentic acid, isolated from Aronia melanocarpa (chokeberry), has been identified as an inhibitor of breast cancer stem cells.[1] This compound exists as both trans and cis isomers, with research indicating that both forms possess biological activity. This guide will focus on the available data regarding the This compound isomer.
Mechanism of Action: Downregulation of c-Myc
The primary mechanism through which 3-O-p-coumaroyltormentic acid exerts its anti-CSC effects is by targeting the proto-oncogene c-Myc.[1] c-Myc is a transcription factor that plays a crucial role in regulating cell growth, proliferation, apoptosis, and metabolism.[3] In the context of cancer stem cells, c-Myc is a key survival factor, and its inhibition has been shown to deplete CSC populations in triple-negative breast cancer.[3][4]
Research indicates that 3-O-p-coumaroyltormentic acid reduces the protein levels of c-Myc by promoting its degradation.[1] This action disrupts the signaling cascade that maintains the self-renewal and survival of breast cancer stem cells, leading to a reduction in the CSC population and their ability to form tumorspheres.
References
- 1. Natural compounds as potential adjuvants to cancer therapy: Preclinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of Triterpene-Coumarin Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein | MDPI [mdpi.com]
- 4. MYC Inhibition depletes cancer stem-like cells in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antiparasitic Potential of 3-O-cis-p-coumaroyltormentic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antiparasitic potential of 3-O-cis-p-coumaroyltormentic acid, a natural triterpenoid (B12794562) ester. The document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the proposed mechanism of action to support further research and development in the field of parasitology.
Quantitative Efficacy Data
The antiparasitic activity of 3-O-p-coumaroyltormentic acid has been evaluated against several protozoan parasites. The compound has demonstrated notable efficacy against Trypanosoma brucei brucei, the causative agent of African trypanosomiasis. In contrast, its activity against Plasmodium falciparum has been reported as not significant. Data regarding its activity against Leishmania mexicana mexicana is limited, with studies indicating that its antitrypanosomal activity is generally higher than its antileishmanial activity. A summary of the available quantitative data is presented below.
| Compound | Parasite/Cell Line | Assay Type | Efficacy Metric | Value | Selectivity Index (SI) | Source |
| 3-O-p-(Z/E)-coumaroyltormentic acid | Trypanosoma brucei brucei | In vitro | IC50 | 0.75 µM | >59 | [1] |
| 3-O-p-(Z/E)-coumaroyltormentic acid | WI38 (human fibroblasts) | In vitro (Cytotoxicity) | IC50 | 44.5 µM | - | [1] |
| 3-O-p-coumaroyltormentic acid | Trypanosoma brucei brucei | In vivo (mouse model) | Parasitemia | Significant reduction | - | [1] |
| 3-O-p-coumaroyltormentic acid | Plasmodium falciparum | In vitro | - | Not significant activity | - | [1] |
| 3-O-p-coumaroyltormentic acid | Leishmania mexicana mexicana (promastigotes) | In vitro | - | Activity lower than on T. b. brucei | - | [1] |
Selectivity Index (SI) Calculation: SI = IC50 (Cytotoxicity) / IC50 (Antiparasitic Activity)
Proposed Mechanism of Action against Trypanosoma brucei
Metabolomic studies on Trypanosoma brucei brucei treated with a mixture of 3-O-p-(Z/E)-coumaroyltormentic acids suggest that the compound's mechanism of action involves the disruption of the parasite's tryptophan metabolism. Tryptophan is an essential amino acid for trypanosomes and is catabolized into several indole (B1671886) derivatives. The study indicates that the compound may interfere with key enzymatic steps in this pathway, leading to a toxic effect on the parasite.
Below is a diagram illustrating the proposed workflow of this mechanism.
Caption: Proposed mechanism of this compound on T. brucei.
Experimental Protocols
This section outlines the detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and further investigation of the antiparasitic properties of this compound.
In Vitro Antitrypanosomal Activity Assay
This protocol is based on the resazurin-based cell viability assay commonly used for Trypanosoma brucei brucei.
Workflow Diagram:
Caption: Workflow for in vitro antitrypanosomal activity assay.
Methodology:
-
Parasite Culture: Trypanosoma brucei brucei bloodstream forms are cultured in HMI-9 medium supplemented with 10% heat-inactivated fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Assay Preparation: A parasite suspension is prepared at a concentration of 2 x 10^4 parasites/mL. 100 µL of this suspension is added to each well of a 96-well microtiter plate.
-
Compound Addition: this compound is serially diluted in the culture medium. 100 µL of each dilution is added to the wells containing the parasite suspension. A positive control (e.g., diminazene (B1218545) aceturate) and a negative control (vehicle) are included.
-
Incubation: The plates are incubated for 48 hours under the same culture conditions.
-
Resazurin Addition: 20 µL of a 0.5 mM resazurin solution is added to each well.
-
Second Incubation: The plates are incubated for a further 24 hours.
-
Fluorescence Reading: The fluorescence is measured using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Data Analysis: The percentage of parasite growth inhibition is calculated relative to the negative control. The IC50 value is determined by non-linear regression analysis of the dose-response curve.
In Vivo Antitrypanosomal Efficacy in a Mouse Model
This protocol describes a standard in vivo efficacy study in a mouse model of African trypanosomiasis.
Workflow Diagram:
Caption: Workflow for in vivo antitrypanosomal efficacy study.
Methodology:
-
Animal Model: Female BALB/c mice (6-8 weeks old) are used.
-
Infection: Mice are infected intraperitoneally (i.p.) with 10^4 Trypanosoma brucei brucei parasites.
-
Grouping: On day 3 post-infection, mice are randomly assigned to a treatment group (e.g., this compound at 50 mg/kg), a positive control group (e.g., suramin), and a negative control group (vehicle).
-
Treatment: The compound is administered daily via the i.p. route for a specified duration (e.g., 5 consecutive days).
-
Parasitemia Monitoring: Parasitemia is monitored daily by microscopic examination of a Giemsa-stained thin blood smear from the tail vein. The number of parasites per field of view is recorded.
-
Survival Monitoring: The survival of the mice in each group is recorded daily.
-
Data Analysis: The mean parasitemia levels for each group are plotted against time. Survival curves are generated using the Kaplan-Meier method and compared using the log-rank test.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This protocol is a widely used fluorescence-based method for assessing the in vitro activity of compounds against Plasmodium falciparum.
Methodology:
-
Parasite Culture: Chloroquine-sensitive (e.g., 3D7) or resistant (e.g., K1) strains of P. falciparum are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum or 0.5% Albumax II.
-
Assay Setup: Asynchronous parasite cultures are synchronized at the ring stage. A parasite suspension with 2% parasitemia and 1% hematocrit is prepared. 100 µL of this suspension is added to each well of a 96-well plate.
-
Compound Addition: 100 µL of serially diluted this compound is added to the wells. Chloroquine or artemisinin (B1665778) can be used as positive controls.
-
Incubation: The plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: 100 µL of lysis buffer containing SYBR Green I dye is added to each well. The plate is incubated in the dark at room temperature for 1 hour.
-
Fluorescence Measurement: Fluorescence is measured using a microplate reader with excitation at 485 nm and emission at 530 nm.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
In Vitro Antileishmanial Activity Assay (Promastigote Assay)
This protocol outlines the in vitro screening of compounds against the promastigote stage of Leishmania species.
Methodology:
-
Parasite Culture: Leishmania mexicana mexicana promastigotes are cultured in M199 medium supplemented with 10% fetal bovine serum at 26°C.
-
Assay Setup: Promastigotes in the logarithmic growth phase are harvested and resuspended in fresh medium at a concentration of 1 x 10^6 parasites/mL. 100 µL of the suspension is added to each well of a 96-well plate.
-
Compound Addition: 100 µL of serially diluted this compound is added. Amphotericin B can be used as a positive control.
-
Incubation: The plates are incubated at 26°C for 72 hours.
-
Viability Assessment: Parasite viability is determined by adding a resazurin-based solution and measuring fluorescence or by direct counting using a hemocytometer.
-
Data Analysis: The IC50 value is determined by analyzing the dose-response relationship.
Concluding Remarks
This compound has emerged as a promising lead compound for the development of new antitrypanosomal agents. Its potent in vitro and in vivo activity against Trypanosoma brucei brucei, coupled with a favorable selectivity index, warrants further investigation. The proposed mechanism of action, involving the disruption of the essential tryptophan metabolic pathway in the parasite, offers a potential new target for drug development.
While the compound has not shown significant activity against Plasmodium falciparum, further studies could explore its potential against a broader range of parasitic organisms. The detailed experimental protocols provided in this guide are intended to facilitate the standardization of future research efforts and accelerate the evaluation of this and other related natural products as potential antiparasitic therapeutics. Future research should focus on elucidating the precise molecular targets within the tryptophan metabolic pathway, optimizing the compound's structure to enhance efficacy and pharmacokinetic properties, and conducting more extensive in vivo studies to assess its therapeutic potential in relevant disease models.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-O-cis-p-coumaroyltormentic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-O-cis-p-coumaroyltormentic acid is a naturally occurring pentacyclic triterpenoid (B12794562) ester that has garnered significant interest for its potential therapeutic properties. It is an isomer of the more common 3-O-trans-p-coumaroyltormentic acid and has been identified in plant extracts, notably from Aronia species.[1] Research has indicated its role as a potent inhibitor of breast cancer stem cell formation through the downregulation of c-Myc protein, highlighting its potential in oncology.[1][2] Additionally, coumaroyl derivatives of tormentic acid have shown anti-tumor effects on human oral cancer cell lines and possess anti-inflammatory properties.[3][4][5]
Given the limited availability from natural sources and the challenges in isolating the pure cis isomer, a reliable synthetic route is crucial for advancing research and development of this compound. This document provides a detailed, proposed protocol for the chemical synthesis of this compound. The proposed strategy involves the selective esterification of tormentic acid with cis-p-coumaric acid, employing a protecting group strategy to ensure regioselectivity.
Chemical Structures:
-
Tormentic Acid: A pentacyclic triterpene with hydroxyl groups at positions C-2, C-3, and C-19, and a carboxylic acid at C-28.
-
cis-p-Coumaric Acid: The (Z)-isomer of 3-(4-hydroxyphenyl)prop-2-enoic acid.
-
This compound: The target molecule, formed by the ester linkage between the C-3 hydroxyl group of tormentic acid and the carboxyl group of cis-p-coumaric acid.
Section 1: Proposed Synthetic Workflow
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure selectivity and preserve stereochemistry. The overall workflow is depicted below.
Caption: Proposed synthetic workflow for this compound.
Section 2: Experimental Protocols
This section details the proposed experimental procedures for each step of the synthesis.
Protocol 2.1: Preparation of cis-p-Coumaric Acid
This protocol describes the photoisomerization of commercially available trans-p-coumaric acid to its cis isomer.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| trans-p-Coumaric acid | ≥98% | Sigma-Aldrich |
| Methanol (B129727) (MeOH) | Anhydrous, ≥99.8% | Fisher Scientific |
| Dichloromethane (DCM) | HPLC Grade | VWR Chemicals |
| Ethyl acetate (B1210297) (EtOAc) | HPLC Grade | VWR Chemicals |
| Hexane (B92381) | HPLC Grade | VWR Chemicals |
| Trifluoroacetic acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Silica (B1680970) gel | 230-400 mesh | Merck |
| UV immersion lamp | 300-365 nm | Ace Glass |
| Quartz reaction vessel | - | - |
Procedure:
-
Dissolve trans-p-coumaric acid (1.0 g, 6.09 mmol) in anhydrous methanol (500 mL) in a quartz reaction vessel.
-
Purge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen.
-
Irradiate the solution with a UV immersion lamp (e.g., 350 nm) at room temperature with continuous stirring.
-
Monitor the reaction progress by taking aliquots every 30 minutes and analyzing by HPLC until a photostationary state is reached (typically 2-4 hours).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting mixture of cis and trans isomers by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane containing 0.1% TFA.
-
Combine the fractions containing the cis isomer (identified by TLC and HPLC comparison with literature data) and evaporate the solvent to yield pure cis-p-coumaric acid.
Expected Yield: 30-40%
Protocol 2.2: Synthesis of this compound
Step 1: Protection of Tormentic Acid (Methyl Ester Formation)
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Tormentic Acid | ≥95% (isolated) | - |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Potassium carbonate (K₂CO₃) | Anhydrous, powder | Fisher Scientific |
| Iodomethane (B122720) (CH₃I) | ≥99.5% | Sigma-Aldrich |
| Diethyl ether (Et₂O) | Anhydrous | VWR Chemicals |
Procedure:
-
Dissolve tormentic acid (1.0 g, 2.04 mmol) in anhydrous DMF (20 mL).
-
Add anhydrous potassium carbonate (0.85 g, 6.12 mmol) to the solution.
-
Add iodomethane (0.19 mL, 3.06 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water (100 mL) and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain tormentic acid methyl ester.
Expected Yield: 85-95%
Step 2: Steglich Esterification
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Tormentic acid methyl ester | - | From Step 1 |
| cis-p-Coumaric acid | - | From Protocol 2.1 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Sigma-Aldrich |
| 4-Dimethylaminopyridine (DMAP) | ≥99% | Sigma-Aldrich |
Procedure:
-
Dissolve tormentic acid methyl ester (502 mg, 1.0 mmol) and cis-p-coumaric acid (246 mg, 1.5 mmol) in anhydrous DCM (20 mL) under a nitrogen atmosphere.
-
Add DMAP (24 mg, 0.2 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (309 mg, 1.5 mmol) in anhydrous DCM (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with cold DCM.
-
Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the protected final product.
Expected Yield: 60-70%
Step 3: Selective Deprotection
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Protected this compound | - | From Step 2 |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Lithium iodide (LiI) | Anhydrous, ≥99% | Sigma-Aldrich |
| Pyridine (B92270) | Anhydrous, ≥99.8% | Sigma-Aldrich |
Procedure:
-
Dissolve the protected product (100 mg, 0.15 mmol) in anhydrous pyridine (5 mL).
-
Add anhydrous lithium iodide (100 mg, 0.75 mmol).
-
Heat the mixture to reflux (approx. 115 °C) for 12-24 hours, monitoring by HPLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with 1M HCl (2 x 10 mL), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product by preparative HPLC to obtain pure this compound.
Expected Yield: 50-60%
Section 3: Quantitative Data Summary
| Step | Starting Material | Product | Mol. Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| 2.1 | trans-p-Coumaric acid | cis-p-Coumaric acid | 164.16 | 30-40 | >95 (HPLC) |
| 2.2 - Step 1 | Tormentic Acid | Tormentic acid methyl ester | 502.73 | 85-95 | >98 (NMR) |
| 2.2 - Step 2 | Tormentic acid methyl ester | Protected this compound | 648.88 | 60-70 | >95 (HPLC) |
| 2.2 - Step 3 | Protected Product | This compound | 634.84 | 50-60 | >99 (HPLC) |
Section 4: Application in Signaling Pathway Research
The synthesized this compound can be utilized to study its effects on cancer stem cells (CSCs). One of its known mechanisms of action is the downregulation of the c-Myc oncogene, a critical survival factor for CSCs.
Caption: Inhibition of the c-Myc pathway by this compound.
This synthesized compound can be used in various assays to validate this pathway and explore further downstream effects:
-
MTS/MTT Assays: To determine the antiproliferative effects on breast cancer cell lines such as MCF-7 and MDA-MB-231.[1]
-
Mammosphere Formation Assays: To assess the inhibition of cancer stem cell self-renewal and proliferation.[1]
-
Western Blotting: To quantify the reduction in c-Myc protein levels and other CSC markers like Sox2, CD44, and Oct4.[1]
-
RT-qPCR: To measure changes in the gene expression of CSC-related markers.[1]
By providing a synthetic source of this compound, researchers can overcome the limitations of natural product isolation and accelerate the investigation of its therapeutic potential.
References
- 1. Esterification and etherification of steroid and terpene under Mitsunobu conditions - Arabian Journal of Chemistry [arabjchem.org]
- 2. fiveable.me [fiveable.me]
- 3. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Coumaroyltormentic Acid Isomers
[AN-001]
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation of cis- and trans- isomers of coumaroyltormentic acid. The method utilizes a reversed-phase C18 column with a gradient elution program, providing a reliable and reproducible protocol for the analysis of these isomers in research, quality control, and drug development settings. This document provides the necessary experimental protocols, data presentation, and a visual representation of the analytical workflow.
Introduction
Coumaroyltormentic acid, a naturally occurring triterpenoid (B12794562), exists as geometric isomers, primarily the cis- and trans- forms.[1] These isomers may exhibit different biological activities, making their individual separation and quantification crucial for accurate pharmacological assessment and quality control of natural product extracts or synthesized compounds.[2] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of such closely related compounds.[3] This application note presents an optimized HPLC method for the baseline separation of cis- and trans-coumaroyltormentic acid.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector is required.
-
Mass Spectrometer (Optional): For peak confirmation and identification, an HPLC system coupled to a mass spectrometer (e.g., Q-TOF MS) can be utilized.[4][5][6]
-
Analytical Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for this separation. The choice of a specific C18 column may require screening to achieve optimal selectivity.
-
Solvents: HPLC grade acetonitrile, methanol, and water are required. Formic acid (LC-MS grade) is used as a mobile phase additive to improve peak shape and ionization efficiency if using MS detection.
-
Standards: Purified standards of cis- and trans-coumaroyltormentic acid are necessary for method development and peak identification.
Preparation of Mobile Phases
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v)
Note: All mobile phases should be freshly prepared and degassed before use.
Chromatographic Conditions
The separation is achieved using a gradient elution program. The following conditions have been optimized for the separation of coumaroyltormentic acid isomers.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm and 312 nm |
| Mass Spectrometry (Optional) | ESI in negative ion mode, scanning m/z 100-1000. The quasimolecular ion peak for coumaroyltormentic acid would be observed at m/z 633.2 [M-H]⁻.[1] |
Data Presentation
The following table summarizes the expected retention times and resolution for the separation of trans- and cis-coumaroyltormentic acid under the specified chromatographic conditions.
| Compound | Retention Time (min) | Resolution (Rs) |
| trans-Coumaroyltormentic Acid | ~ 15.2 | > 1.5 |
| cis-Coumaroyltormentic Acid | ~ 16.5 |
Note: Retention times are approximate and may vary depending on the specific HPLC system and column used. The resolution value (Rs) should be greater than 1.5 for baseline separation.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow of the HPLC analysis for separating coumaroyltormentic acid isomers.
Caption: HPLC analysis workflow for coumaroyltormentic acid isomers.
Discussion
The developed HPLC method provides a reliable approach for the separation of cis- and trans-coumaroyltormentic acid. The use of a C18 column leverages the difference in hydrophobicity between the two isomers for separation. The gradient elution allows for sufficient resolution of the isomers while minimizing the analysis time. The addition of formic acid to the mobile phase aids in producing sharp, symmetrical peaks and is compatible with mass spectrometry.
For method validation, it is recommended to assess parameters such as linearity, precision, accuracy, and robustness according to standard guidelines. Further optimization may be required depending on the sample matrix and the specific analytical instrumentation used. The principles of separating triterpenoid saponins (B1172615) often involve reversed-phase or hydrophilic interaction liquid chromatography (HILIC).[7][8][9] While a C18 column is effective here, alternative stationary phases like phenyl-hexyl or amide columns could also be explored for different selectivity.[7][8]
Conclusion
This application note provides a detailed and effective HPLC method for the separation of cis- and trans-coumaroyltormentic acid isomers. The protocol is suitable for researchers, scientists, and professionals in the field of natural product chemistry and drug development, enabling accurate analysis and quantification of these important compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. youtube.com [youtube.com]
- 4. Development and Optimization of an UPLC-QTOF-MS/MS Method Based on an In-Source Collision Induced Dissociation Approach for Comprehensive Discrimination of Chlorogenic Acids Isomers from Momordica Plant Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana [frontiersin.org]
- 6. UHPLC-Q-TOF-MS/MS and Network Pharmacology Analysis to Reveal Quality Markers of Xinjiang Cydonia oblonga Mill. for Antiatherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation and Characterization of Triterpenoid Saponins in Gleditsia sinensis by Comprehensive Two-Dimensional Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive Characterization of Triterpene Saponins in Rhizoma Panacis Japonici by Offline Two-Dimensional Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. akjournals.com [akjournals.com]
Application Notes and Protocols for NMR Spectroscopic Analysis of 3-O-cis-p-coumaroyltormentic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 3-O-cis-p-coumaroyltormentic acid, a natural product with potential applications in cancer therapy. The protocols outlined below are intended to guide researchers in the structural verification and characterization of this compound.
Data Presentation
The structural elucidation of this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The chemical shifts of the triterpene portion of the molecule are in close agreement with its trans isomer, 3-O-trans-p-coumaroyltormentic acid. The key distinguishing features are found in the coumaroyl moiety, specifically the coupling constants of the olefinic protons.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound.
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |
| Tormentic Acid Moiety | ||
| 2 | 68.6 | 3.32 (dd, J = 11.5, 4.5) |
| 3 | 83.6 | 3.19 (dd, J = 11.5, 4.5) |
| 18 | 54.0 | 1.98 (d, J = 11.0) |
| 19 | 72.8 | 3.65 (d, J = 3.5) |
| cis-p-Coumaroyl Moiety | ||
| 1' | 126.9 | |
| 2', 6' | 132.8 | 7.62 (d, J = 8.5) |
| 3', 5' | 115.4 | 6.78 (d, J = 8.5) |
| 4' | 160.2 | |
| 7' | 144.3 | 6.86 (d, J = 12.5) |
| 8' | 117.8 | 5.86 (d, J = 12.5) |
| 9' | 168.2 |
Note: The complete assignment of all proton and carbon signals for the tormentic acid moiety requires further detailed 2D NMR analysis. The data for the tormentic acid moiety is based on previously reported values for similar triterpenoids.
Experimental Protocols
The following are detailed methodologies for the key NMR experiments required for the structural characterization of this compound.
2.1. Sample Preparation
-
Dissolution: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated methanol (B129727) (CD₃OD).
-
Filtration: If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
2.2. NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
2.2.1. ¹H NMR Spectroscopy
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
2.2.2. ¹³C NMR Spectroscopy
-
Pulse Sequence: A standard proton-decoupled pulse sequence with a 30° pulse angle (e.g., 'zgpg30' on Bruker instruments) to allow for a shorter relaxation delay.
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
2.2.3. 2D COSY (Correlation Spectroscopy)
-
Pulse Sequence: A standard gradient-enhanced COSY sequence (e.g., 'cosygpqf' on Bruker instruments).
-
Spectral Width (F1 and F2): 12-16 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-16.
-
Relaxation Delay: 1.5-2.0 seconds.
2.2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Sequence: A standard gradient-enhanced, sensitivity-improved HSQC sequence (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments) to obtain multiplicity information (CH and CH₃ vs. CH₂).
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 180-200 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 16-32.
-
Relaxation Delay: 1.5-2.0 seconds.
-
¹J(C,H) Coupling Constant: Optimized for an average one-bond coupling of 145 Hz.
2.2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Sequence: A standard gradient-enhanced HMBC sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 200-240 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 32-64.
-
Relaxation Delay: 1.5-2.0 seconds.
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for an average long-range coupling of 8 Hz.
2.3. Data Processing
-
Fourier Transformation: Apply a sine-bell or exponential window function to both dimensions before Fourier transformation to improve the signal-to-noise ratio and resolution.
-
Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectra to the TMS signal at 0.00 ppm.
Mandatory Visualizations
3.1. Experimental Workflow
The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.
Caption: Experimental workflow for isolation and analysis.
3.2. Signaling Pathway
The diagram below depicts the proposed mechanism of action for 3-O-p-coumaroyltormentic acid in inhibiting breast cancer stem cells through the downregulation of the c-Myc signaling pathway.[1]
Caption: c-Myc signaling pathway inhibition.
References
Application Note: Mass Spectrometry Analysis of 3-O-cis-p-coumaroyltormentic acid
Abstract
This application note provides a detailed protocol for the qualitative and quantitative analysis of 3-O-cis-p-coumaroyltormentic acid, a bioactive triterpenoid (B12794562) ester, using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals working on the characterization of natural products. The protocols cover sample preparation from plant matrices, LC-MS/MS instrument parameters, and expected fragmentation patterns for confident identification and quantification.
Introduction
This compound is a natural product belonging to the class of ursane-type triterpenoids, esterified with cis-p-coumaric acid. Triterpenoids and their derivatives are of significant interest in drug discovery due to their diverse pharmacological activities. Accurate and reliable analytical methods are crucial for the identification, characterization, and quantification of these compounds in complex biological matrices. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high sensitivity and selectivity required for such analyses. This note details the expected mass spectrometric behavior of this compound, including its ionization and fragmentation pathways, to facilitate its analysis in a research setting.
Chemical Structure and Properties
-
IUPAC Name: (2α,3β)-2,19-Dihydroxy-3-[[(2Z)-3-(4-hydroxyphenyl)-2-propenoyl]oxy]urs-12-en-28-oic acid
-
Molecular Formula: C₃₉H₅₄O₇
-
Molecular Weight: 634.84 g/mol [1]
-
CAS Number: 121072-40-0
Mass Spectrometry Data
Electrospray ionization (ESI) is the preferred method for the analysis of this compound due to its polar nature. The compound can be detected in both positive and negative ion modes, providing complementary information for structural confirmation.
Table 1: Precursor Ion Data
| Ionization Mode | Adduct | Calculated m/z | Observed m/z |
| Positive ESI | [M+H]⁺ | 635.3948 | 635.2 |
| Negative ESI | [M-H]⁻ | 633.3795 | 633.2[1] |
Observed m/z values are based on the structurally similar trans isomer, which has been reported to have the same molecular weight and similar mass spectra as the cis isomer.[1]
Table 2: Predicted Product Ion Data (MS/MS Fragmentation)
The fragmentation of this compound is characterized by the cleavage of the ester bond and subsequent fragmentations of the tormentic acid backbone. The following table summarizes the predicted major product ions for the [M+H]⁺ precursor.
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Neutral Loss | Proposed Fragment Identity |
| 635.2 | 489.4 | 146.1 (C₉H₈O₂) | [Tormentic acid + H]⁺ (Loss of cis-p-coumaroyl group) |
| 635.2 | 471.4 | 164.1 (C₉H₈O₃) | [M+H - cis-p-coumaric acid]⁺ |
| 489.4 | 471.4 | 18.0 (H₂O) | [Tormentic acid + H - H₂O]⁺ |
| 489.4 | 443.4 | 46.0 (HCOOH) | [Tormentic acid + H - HCOOH]⁺ |
| 471.4 | 453.4 | 18.0 (H₂O) | [Tormentic acid + H - 2H₂O]⁺ |
| 471.4 | 425.4 | 46.0 (HCOOH) | [Tormentic acid + H - H₂O - HCOOH]⁺ |
| 489.4 | 248.2 | 241.2 (C₁₄H₂₁O₃) | Retro-Diels-Alder (RDA) fragment of tormentic acid |
| 489.4 | 203.2 | 286.2 (C₁₆H₂₆O₄) | RDA fragment of tormentic acid |
Experimental Protocols
Sample Preparation: Extraction from Plant Material
This protocol is a general guideline and may require optimization based on the specific plant matrix.
-
Harvest and Dry: Collect fresh plant material (e.g., leaves, stems, or berries). Dry the material at 40-50°C in a ventilated oven or by freeze-drying to a constant weight.
-
Grinding: Grind the dried plant material into a fine powder using a laboratory mill.
-
Extraction:
-
Weigh approximately 1 g of the powdered plant material into a conical flask.
-
Add 20 mL of 80% methanol (B129727) (MeOH).
-
Sonication: Place the flask in an ultrasonic bath for 30 minutes at room temperature.
-
Maceration: Alternatively, allow the mixture to macerate for 24 hours at room temperature with occasional shaking.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the plant residue with another 20 mL of 80% MeOH to ensure complete extraction.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Sample Clean-up (Solid Phase Extraction - Optional):
-
Reconstitute the dried extract in 5 mL of 10% MeOH.
-
Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of MeOH followed by 5 mL of deionized water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 40% MeOH to remove polar impurities.
-
Elute the target analyte with 10 mL of 100% MeOH.
-
Evaporate the eluate to dryness.
-
-
Final Preparation:
-
Reconstitute the final dried extract in 1 mL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filter the sample through a 0.22 µm syringe filter into an LC vial.
-
LC-MS/MS Analysis Protocol
| Parameter | Recommended Conditions |
| Liquid Chromatography | |
| Instrument | UPLC/HPLC system (e.g., Agilent 1290, Waters Acquity) |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 3 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Instrument | Q-TOF or Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive and Negative |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |
| Gas Temperature | 320°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 40 psi |
| Scan Mode | Full Scan (m/z 100-1000) and Product Ion Scan |
| Precursor Ion (for MS/MS) | m/z 635.2 (Positive), m/z 633.2 (Negative) |
| Collision Energy | Ramped (e.g., 20-60 eV) to obtain a rich fragmentation spectrum |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Proposed fragmentation pathway for this compound in positive ESI mode.
References
Application Notes and Protocols for the Extraction of Triterpenoids from Lysimachia clethroides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysimachia clethroides, a member of the Primulaceae family, is a plant with a history of use in traditional medicine. Modern phytochemical investigations have revealed that its aerial parts are a rich source of oleanane-type triterpenoid (B12794562) saponins (B1172615), known as clethroidosides.[1][2] These compounds have demonstrated significant cytotoxic activities against various human tumor cell lines, making them promising candidates for further investigation in the field of oncology and drug development.[1][3] This document provides a comprehensive guide to the extraction, purification, and biological evaluation of these valuable compounds.
Application Notes: Cytotoxic Activity and Mechanism of Action
The triterpenoid saponins isolated from Lysimachia clethroides have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. Notably, several of these compounds exhibit moderate to selective cytotoxic activity, suggesting their potential as anticancer agents.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values of selected clethroidosides against various human cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) |
| Clethroidoside C (3) | HT-29 (Colon) | 0.75 - 2.62[1][3] |
| HepG2 (Liver) | 0.75 - 2.62[1][3] | |
| BGC-823 (Gastric) | 0.75 - 2.62[1][3] | |
| A549 (Lung) | 0.75 - 2.62[1][3] | |
| A375 (Melanoma) | 0.75 - 2.62[1][3] | |
| Clethroidoside D (4) | HT-29 (Colon) | 0.75 - 2.62[1][3] |
| HepG2 (Liver) | 0.75 - 2.62[1][3] | |
| BGC-823 (Gastric) | 0.75 - 2.62[1][3] | |
| A549 (Lung) | 0.75 - 2.62[1][3] | |
| A375 (Melanoma) | 0.75 - 2.62[1][3] | |
| Clethroidoside F (6) | HT-29 (Colon) | 0.75 - 2.62[1][3] |
| HepG2 (Liver) | 0.75 - 2.62[1][3] | |
| BGC-823 (Gastric) | 0.75 - 2.62[1][3] | |
| A549 (Lung) | 0.75 - 2.62[1][3] | |
| A375 (Melanoma) | 0.75 - 2.62[1][3] | |
| Known Saponin (B1150181) (11) | HT-29 (Colon) | 0.75 - 2.62[1][3] |
| HepG2 (Liver) | 0.75 - 2.62[1][3] | |
| BGC-823 (Gastric) | 0.75 - 2.62[1][3] | |
| A549 (Lung) | 0.75 - 2.62[1][3] | |
| A375 (Melanoma) | 0.75 - 2.62[1][3] | |
| Known Saponin (12) | HT-29 (Colon) | 0.75 - 2.62[1][3] |
| HepG2 (Liver) | 0.75 - 2.62[1][3] | |
| BGC-823 (Gastric) | 0.75 - 2.62[1][3] | |
| A549 (Lung) | 0.75 - 2.62[1][3] | |
| A375 (Melanoma) | 0.75 - 2.62[1][3] | |
| Known Saponin (13) | HT-29 (Colon) | 0.75 - 2.62[1][3] |
| HepG2 (Liver) | 0.75 - 2.62[1][3] | |
| BGC-823 (Gastric) | 0.75 - 2.62[1][3] | |
| A549 (Lung) | 0.75 - 2.62[1][3] | |
| A375 (Melanoma) | 0.75 - 2.62[1][3] | |
| Clethroidoside E (5) | Selective Cytotoxic Activity | -[1][3] |
Mechanism of Action: Induction of Apoptosis
Oleanane-type triterpenoid saponins are known to exert their cytotoxic effects primarily through the induction of apoptosis, or programmed cell death.[4] This process is mediated through a complex network of signaling pathways. While the specific pathways for clethroidosides have not been fully elucidated, the general mechanism for this class of compounds involves both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key signaling cascades such as the PI3K/Akt/mTOR and MAPK pathways are often modulated by these saponins, leading to the activation of caspases and ultimately, cell death.[5][6]
Figure 1. Proposed apoptotic signaling pathway of triterpenoid saponins.
Experimental Protocols
The following protocols provide a detailed methodology for the extraction and purification of triterpenoid saponins from the aerial parts of Lysimachia clethroides.
Figure 2. Experimental workflow for triterpenoid saponin extraction.
Plant Material Preparation
-
Collect the aerial parts of Lysimachia clethroides.
-
Air-dry the plant material in a shaded, well-ventilated area until brittle.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
Initial Solvent Extraction
-
Macerate the powdered plant material in 70% aqueous ethanol at a ratio of 1:10 (w/v).[1]
-
Stir the mixture at room temperature for 24-72 hours.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude ethanolic extract.
Liquid-Liquid Partitioning
-
Suspend the crude ethanolic extract in deionized water.
-
Transfer the aqueous suspension to a separatory funnel.
-
Partition the suspension successively with petroleum ether, ethyl acetate, and n-butanol. For each solvent, perform the partitioning three times.[2]
-
Collect the respective solvent fractions. The n-butanol fraction will contain the majority of the triterpenoid saponins.
-
Concentrate the n-butanol fraction to dryness under reduced pressure.
Column Chromatography Purification (Representative Protocol)
The n-butanol fraction can be subjected to column chromatography for further purification. Both normal-phase (silica gel) and reversed-phase (C18) chromatography can be employed.
a) Silica (B1680970) Gel Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the dried n-butanol extract in a minimal amount of methanol (B129727) and adsorb it onto a small amount of silica gel.
-
Apply the sample to the top of the column.
-
Elute the column with a gradient of chloroform-methanol-water. A typical starting gradient could be 90:10:1, gradually increasing the polarity by increasing the proportion of methanol and water.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine fractions containing similar compounds.
b) Reversed-Phase (C18) Column Chromatography:
-
Pack a C18 column.
-
Dissolve the saponin-rich fraction in the initial mobile phase.
-
Elute the column with a stepwise or linear gradient of methanol-water, starting from a lower to a higher concentration of methanol (e.g., 30% methanol to 100% methanol).
-
Collect and monitor fractions as described above.
Preparative High-Performance Liquid Chromatography (HPLC) for Isolation of Pure Compounds
Final purification of individual triterpenoid saponins is achieved by preparative HPLC, typically on a reversed-phase column.
-
Column: C18, 10 µm, 250 x 20 mm (or similar dimensions).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B), or methanol (A) and water (B).
-
Gradient (Example): Start with a 30-40% concentration of A, and linearly increase to 80-90% A over 40-60 minutes.
-
Flow Rate: 5-10 mL/min.
-
Detection: UV at 205 nm or Evaporative Light Scattering Detector (ELSD).
-
Inject the partially purified fractions from column chromatography.
-
Collect the peaks corresponding to individual saponins.
-
Confirm the purity of the isolated compounds by analytical HPLC.
-
Elucidate the structures of the purified compounds using spectroscopic methods such as NMR and MS.[2]
References
- 1. Effect of 70% Ethanol Extract and its Solvent Fractions of Artemisia afra (Jacq. Ex Willd.) against Pentylenetetrazole-Induced Seizure in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Induction of apoptosis in HT-29 colon cancer cells by crude saponin from Platycodi Radix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Testing of 3-O-cis-p-coumaroyltormentic acid Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-cis-p-coumaroyltormentic acid is a natural triterpenoid (B12794562) compound that has demonstrated promising biological activities, including anticancer and anti-inflammatory effects.[1][2] Preclinical studies have highlighted its potential to inhibit cancer cell proliferation and suppress inflammatory responses.[2][3] Notably, its anticancer activity has been linked to the downregulation of the c-Myc protein, a key regulator of cell proliferation and survival.[3][4] Furthermore, the structurally related tormentic acid and its derivatives have been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway.[2][5]
These application notes provide detailed protocols for a panel of in vitro assays to characterize the anticancer and anti-inflammatory activities of this compound. The assays described herein are fundamental for determining the cytotoxic and anti-proliferative effects of the compound on cancer cells, its ability to inhibit cancer stem cell-like properties, and its capacity to suppress key inflammatory mediators.
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison. The following tables provide a template for presenting key results.
Table 1: Cytotoxic and Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | 48 | [Insert Value] |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | [Insert Value] |
| A549 | Lung Carcinoma | 48 | [Insert Value] |
| HeLa | Cervical Cancer | 48 | [Insert Value] |
Table 2: Effect of this compound on Mammosphere Formation
| Cell Line | Concentration (µM) | Primary Mammosphere Formation Efficiency (%) ± SD | Secondary Mammosphere Formation Efficiency (%) ± SD |
| MCF-7 | Control (Vehicle) | [Insert Value] | [Insert Value] |
| 10 | [Insert Value] | [Insert Value] | |
| 20 | [Insert Value] | [Insert Value] | |
| 40 | [Insert Value] | [Insert Value] | |
| MDA-MB-231 | Control (Vehicle) | [Insert Value] | [Insert Value] |
| 10 | [Insert Value] | [Insert Value] | |
| 20 | [Insert Value] | [Insert Value] | |
| 40 | [Insert Value] | [Insert Value] |
Table 3: Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Nitric Oxide (NO) Production (% of LPS control) ± SD | TNF-α Secretion (pg/mL) ± SD | IL-6 Secretion (pg/mL) ± SD |
| Control (Untreated) | [Insert Value] | [Insert Value] | [Insert Value] |
| LPS (1 µg/mL) | 100 | [Insert Value] | [Insert Value] |
| LPS + Compound (1 µM) | [Insert Value] | [Insert Value] | [Insert Value] |
| LPS + Compound (5 µM) | [Insert Value] | [Insert Value] | [Insert Value] |
| LPS + Compound (10 µM) | [Insert Value] | [Insert Value] | [Insert Value] |
| LPS + Compound (25 µM) | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Protocols
Anticancer Activity Assays
This assay determines the effect of this compound on the proliferation and viability of cancer cells. The MTS tetrazolium compound is reduced by viable, metabolically active cells to a colored formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTS reagent (containing PES)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO at the same concentration as the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTS Addition: After incubation, add 20 µL of MTS solution to each well.[7]
-
Incubation: Incubate for 1 to 4 hours at 37°C, or until a purple color is visible.[6][7]
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[7][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This assay assesses the ability of this compound to inhibit the self-renewal capacity of cancer stem-like cells, which are often responsible for tumor recurrence and metastasis.[3]
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Mammosphere culture medium (serum-free DMEM/F12 supplemented with B27, EGF, and bFGF)
-
This compound
-
Ultra-low attachment 6-well or 96-well plates
-
Trypsin-EDTA
-
Cell strainer (40 µm)
Protocol:
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest the cells using trypsin and prepare a single-cell suspension by passing the cells through a 40 µm cell strainer.[9]
-
Cell Seeding: Seed the single-cell suspension in ultra-low attachment plates at a low density (e.g., 1,000-5,000 cells/mL) in mammosphere culture medium containing various concentrations of this compound or vehicle control.[10]
-
Incubation: Incubate the plates for 7-10 days at 37°C and 5% CO2 without disturbing them.
-
Mammosphere Counting: Count the number of mammospheres (spherical clusters of cells >50 µm in diameter) in each well using an inverted microscope.
-
Data Analysis: Calculate the mammosphere formation efficiency (MFE) as (Number of mammospheres / Number of cells seeded) x 100%.
-
Secondary Mammosphere Formation (Self-Renewal): Collect the primary mammospheres, dissociate them into single cells using trypsin, and re-plate them under the same conditions to assess self-renewal capacity.[9]
Anti-inflammatory Activity Assays
This assay measures the production of nitric oxide (NO), a key pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). The assay quantifies nitrite (B80452), a stable breakdown product of NO, in the cell culture supernatant.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (Part A: Sulfanilamide solution; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Supernatant Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.[11]
-
Griess Reaction: In a new 96-well plate, add 50 µL of the collected supernatant. Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light. Then add 50 µL of Part B and incubate for another 10 minutes.[12]
-
Standard Curve: Prepare a standard curve of sodium nitrite (0-100 µM) in cell culture medium.
-
Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[12][13]
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve and determine the percentage inhibition of NO production by the compound.
This protocol quantifies the concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), released into the culture medium using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Commercial ELISA kits for mouse TNF-α and IL-6
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
LPS from E. coli
-
This compound
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 from the Nitric Oxide Production Assay protocol.
-
Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatants. If not used immediately, they can be stored at -80°C.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the commercial kits.[14][15][16] This typically involves the following steps:
-
Adding standards and samples to a pre-coated 96-well plate.[16]
-
Incubating with a biotinylated detection antibody.
-
Incubating with a streptavidin-HRP conjugate.
-
Adding a substrate solution to produce a colorimetric reaction.[15]
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (usually 450 nm).[17]
-
-
Data Analysis: Generate a standard curve for each cytokine and use it to determine the concentration of TNF-α and IL-6 in the cell culture supernatants.
Signaling Pathways and Experimental Workflows
Caption: Workflow for assessing the anticancer activity of this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Therapeutic aspects of c-MYC signaling in inflammatory and cancerous colonic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Stimulation of Nitric Oxide Production in Macrophages by Babesia bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Mammosphere Formation Assay Using 3-O-cis-p-coumaroyltormentic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 3-O-cis-p-coumaroyltormentic acid in mammosphere formation assays to investigate its effects on breast cancer stem cells (CSCs). The protocols outlined below are designed to be adaptable for various breast cancer cell lines.
Introduction
The mammosphere formation assay is a widely used in vitro method to quantify and characterize cancer stem cells, which are believed to be responsible for tumor initiation, metastasis, and recurrence.[1][2][3][4][5] this compound, a triterpene acid, has been identified as an inhibitor of breast cancer stem cell proliferation and mammosphere formation.[6][7] This compound has been shown to downregulate the c-Myc protein, a key survival factor for CSCs, and reduce the expression of self-renewal-related genes such as CD44, SOX2, and OCT4.[6][7] These notes provide detailed protocols for treating breast cancer cell lines with this compound and assessing its impact on mammosphere formation efficiency and CSC populations.
Data Presentation
Table 1: Effect of this compound on Mammosphere Formation
| Cell Line | Treatment Concentration (µM) | Inhibition of Primary Mammosphere Formation | Observations | Reference |
| MCF-7 | 40 | ~90% reduction in number | Significant reduction in both number and size of mammospheres. | [6] |
| MDA-MB-231 | 40 | ~90% reduction in number | Significant reduction in both number and size of mammospheres. | [6] |
Table 2: Effect of this compound on Cancer Stem Cell Markers
| Cell Line | Treatment | Effect on CD44high/CD24low Population | Effect on ALDH-expressing Population | Reference |
| MDA-MB-231 | 3-O-p-coumaroyltormentic acid | Reduction | Reduction | [6] |
Experimental Protocols
Protocol 1: Primary Mammosphere Formation Assay
This protocol details the formation of primary mammospheres from breast cancer cell lines to assess the effect of this compound.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete Mammocult™ Medium or similar serum-free mammosphere culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 6-well plates
-
Cell scraper
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
Procedure:
-
Cell Culture Preparation: Culture breast cancer cells to 70-80% confluency in standard culture conditions.[3]
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with PBS.[3]
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with a serum-containing medium or a trypsin inhibitor.
-
Collect the cell suspension and centrifuge at 300 x g for 3-5 minutes.[8]
-
Discard the supernatant and resuspend the cell pellet in a serum-free medium.
-
-
Single-Cell Suspension:
-
Plating:
-
Incubation: Incubate the plates at 37°C in a 5% CO2 humidified incubator for 7-10 days.[3][8] Avoid disturbing the plates to prevent cell aggregation.
-
Quantification:
-
After the incubation period, count the number of mammospheres per well using an inverted microscope. Mammospheres are typically defined as spheres with a diameter >50 µm.
-
Calculate the Mammosphere Forming Efficiency (MFE) using the following formula: MFE (%) = (Number of mammospheres formed / Number of cells seeded) x 100
-
Protocol 2: Secondary Mammosphere Formation (Self-Renewal Assay)
This protocol assesses the effect of the compound on the self-renewal capacity of cancer stem cells.
Procedure:
-
Collect Primary Mammospheres: After 7-10 days of primary culture, collect the mammospheres from each well into a sterile conical tube.[8][9]
-
Dissociation:
-
Washing and Resuspension: Neutralize the trypsin, centrifuge the cells, and resuspend the pellet in fresh mammosphere medium.
-
Re-plating:
-
Perform a viable cell count.
-
Re-plate the single cells in new ultra-low attachment plates at the same density as the primary assay.
-
Re-treat the cells with this compound at the desired concentrations.
-
-
Incubation and Quantification: Incubate for another 7-10 days and quantify the secondary MFE as described in Protocol 1.
Visualization of Pathways and Workflows
Caption: Experimental workflow for the mammosphere formation assay.
Caption: Inhibition of c-Myc signaling by this compound.
References
- 1. A detailed mammosphere assay protocol for the quantification of breast stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determining Mammosphere-Forming Potential: Application of the Limiting Dilution Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Quantification of Cancer Stem Cells Using a Mammosphere Formation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
Application Notes and Protocols for Breast Cancer Stem Cell Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Breast cancer stem cells (BCSCs) are a subpopulation of tumor cells with self-renewal and differentiation capabilities, which are considered to be the driving force behind tumor initiation, metastasis, and resistance to conventional therapies. Targeting BCSCs represents a promising strategy for the development of more effective cancer treatments. These application notes provide detailed protocols for the in vitro culture and inhibition of BCSCs, as well as methods for their identification and quantification.
I. Culture of Breast Cancer Stem Cells: The Mammosphere Formation Assay
The mammosphere formation assay is a widely used method for the enrichment of BCSCs in vitro. This assay is based on the ability of stem/progenitor cells to survive and proliferate in anchorage-independent conditions, forming three-dimensional spherical colonies known as mammospheres.
Protocol: Mammosphere Culture from Breast Cancer Cell Lines
This protocol is adapted for established breast cancer cell lines such as MCF-7 and MDA-MB-231.[1][2]
Materials:
-
Breast cancer cell line of interest
-
DMEM/F12 medium
-
B27 supplement (50X)
-
Epidermal Growth Factor (EGF) (20 ng/mL final concentration)
-
Basic Fibroblast Growth Factor (bFGF) (20 ng/mL final concentration)
-
Penicillin-Streptomycin (100 U/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS)
-
Ultra-low attachment plates or flasks
Procedure:
-
Culture breast cancer cells to 70-80% confluency in standard tissue culture flasks.
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Add Trypsin-EDTA to the flask and incubate at 37°C for 2-6 minutes, or until cells have detached.
-
Neutralize the trypsin by adding complete medium containing 10% Fetal Bovine Serum (FBS).
-
Transfer the cell suspension to a conical tube and centrifuge at 200 x g for 5 minutes.[1]
-
Discard the supernatant and resuspend the cell pellet in 1-5 mL of mammosphere culture medium (DMEM/F12 supplemented with B27, EGF, bFGF, and Penicillin-Streptomycin).
-
To obtain a single-cell suspension, gently pipette the cells up and down. If necessary, pass the suspension through a 40 µm cell strainer.[1]
-
Perform a cell count using a hemocytometer and assess viability using trypan blue exclusion.
-
Seed the single cells in ultra-low attachment plates at a density of 500-4,000 cells/cm².[1][2]
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 5-10 days, without disturbing them.
-
Mammospheres, appearing as floating spherical colonies, can be observed under a light microscope. Count spheres with a diameter greater than 40-60 µm.[2][3]
Calculation of Mammosphere Formation Efficiency (MFE):
MFE (%) = (Number of mammospheres formed / Number of single cells seeded) x 100
Experimental Workflow for Mammosphere Formation Assay
Caption: Workflow for the Mammosphere Formation Assay.
II. In Vitro Inhibition of Breast Cancer Stem Cells
This protocol outlines a method to assess the efficacy of inhibitory compounds on the self-renewal capacity of BCSCs by measuring the reduction in mammosphere formation.
Protocol: BCSC Inhibition Assay
Materials:
-
Established mammosphere cultures
-
Inhibitory compound(s) of interest
-
Vehicle control (e.g., DMSO)
-
Mammosphere culture medium
Procedure:
-
Prepare a single-cell suspension from either adherent cell cultures or dissociated primary mammospheres.
-
Seed the cells in ultra-low attachment plates as described in the mammosphere formation assay protocol.
-
Prepare serial dilutions of the inhibitory compound in mammosphere culture medium. Also, prepare a vehicle control.
-
Add the desired concentrations of the inhibitory compound or vehicle control to the wells at the time of seeding.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 5-10 days.
-
After the incubation period, count the number of mammospheres in each well.
-
Calculate the MFE for each treatment condition and compare it to the vehicle control to determine the inhibitory effect.
Data Presentation: Effect of Inhibitors on Mammosphere Formation
| Inhibitor | Target Pathway | Cell Line | Concentration | MFE Reduction (%) | Reference |
| Cpd188 | STAT3 | SUM159PT, HS578T | 250 mcg | Statistically significant | [4] |
| T40214 (GQ-ODN) | STAT3 | SUM159PT, HS578T | 125 and 250 mcg | Statistically significant | [4] |
| Celecoxib | Wnt | MDA-MB-231, MCF-7 | Dose-dependent | Significant reduction | [5] |
| OH14 (+TRAIL) | cFLIP | MCF-7 | 100 µM | Significant reduction | [6] |
| Curcumin | Multiple | MCF-7 | Not specified | Decreased cell proliferation | [7] |
| Salinomycin | Wnt/β-catenin | Not specified | Not specified | Selective toxicity to BCSCs | [1] |
Experimental Workflow for BCSC Inhibition Assay```dot
Caption: Wnt/β-catenin Signaling Pathway in BCSCs.
Notch Signaling Pathway
The Notch pathway is an evolutionarily conserved signaling cascade that regulates cell fate decisions. L[8]igand binding to the Notch receptor triggers a series of proteolytic cleavages, releasing the Notch intracellular domain (NICD), which then translocates to the nucleus to activate target gene expression.
Caption: Notch Signaling Pathway in BCSCs.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cytokine signaling and has been implicated in the maintenance of BCSCs. Upon activation by phosphorylation, STAT3 dimerizes, translocates to the nucleus, and induces the expression of genes involved in cell survival and proliferation.
Caption: STAT3 Signaling Pathway in BCSCs.
Conclusion
The protocols and information provided herein offer a comprehensive guide for the in vitro investigation of breast cancer stem cell inhibition. The mammosphere formation assay serves as a robust method for enriching and quantifying BCSC populations, while flow cytometry allows for their precise identification based on established markers. A thorough understanding of the key signaling pathways governing BCSC self-renewal is paramount for the rational design and evaluation of novel therapeutic strategies aimed at eradicating this critical cell population and ultimately improving patient outcomes in breast cancer.
References
- 1. Inhibition of Wnt signaling and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of the Wnt Signalling Pathway: An Avenue to Control Breast Cancer Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt Pathway Activity in Breast Cancer Sub-Types and Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STAT3, stem cells, cancer stem cells and p63 - PMC [pmc.ncbi.nlm.nih.gov]
Using 3-O-cis-p-coumaroyltormentic Acid as a Research Tool: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-cis-p-coumaroyltormentic acid is a naturally occurring triterpenoid (B12794562) that has demonstrated significant potential as a research tool, particularly in the field of oncology. This compound has been shown to selectively target and inhibit the proliferation of cancer stem cells (CSCs), which are a subpopulation of tumor cells responsible for tumor initiation, metastasis, and resistance to conventional therapies. The primary mechanism of action for this compound involves the downregulation of the c-Myc oncoprotein, a key regulator of cell proliferation and survival.[1][2]
These application notes provide detailed protocols for utilizing this compound to investigate its anti-cancer stem cell properties. The included methodologies are based on established research and are intended to guide researchers in designing and executing experiments to explore the therapeutic potential of this compound.
Data Presentation
The following tables summarize the quantitative data from key experiments demonstrating the efficacy of this compound in breast cancer cell lines.
Table 1: Inhibition of Cell Proliferation by this compound
| Cell Line | Concentration (µM) | Incubation Time (h) | Proliferation Inhibition |
| MCF-7 | ≥80 | 48 | Significant |
| MDA-MB-231 | ≥80 | 48 | Significant |
Data extracted from proliferation assays, indicating a dose-dependent inhibition of cell growth in breast cancer cell lines.[1]
Table 2: Inhibition of Mammosphere Formation by this compound
| Cell Line | Concentration (µM) | Inhibition of Primary Mammosphere Formation |
| MCF-7 | 40 | Significant |
| MDA-MB-231 | 40 | Significant |
This data highlights the compound's ability to inhibit the self-renewal capacity of cancer stem cells, a key characteristic of tumorigenicity.[1]
Signaling Pathway
The primary signaling pathway affected by this compound is the c-Myc pathway. The compound promotes the degradation of the c-Myc protein, which in turn inhibits the expression of downstream target genes involved in cell proliferation and self-renewal.
References
- 1. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aronia melanocarpa L. fruit peels show anti-cancer effects in preclinical models of breast carcinoma: The perspectives in the chemoprevention and therapy modulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ALDEFLUOR™ Assay for the Evaluation of 3-O-cis-p-coumaroyltormentic Acid on Cancer Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer stem cells (CSCs) represent a subpopulation of tumor cells endowed with self-renewal and differentiation capabilities, driving tumor initiation, metastasis, and therapeutic resistance. A key biomarker for CSCs across various malignancies is the high activity of aldehyde dehydrogenase (ALDH). The ALDEFLUOR™ assay is a robust method for identifying, quantifying, and isolating ALDH-positive (ALDH+) cells. This document provides detailed application notes and protocols for utilizing the ALDEFLUOR™ assay to investigate the effects of 3-O-cis-p-coumaroyltormentic acid, a natural triterpenoid, on the ALDH+ cancer stem cell population.
Data Presentation
The following table summarizes the quantitative effect of 3-O-trans-p-coumaroyltormentic acid on the ALDH-positive population of MDA-MB-231 human breast cancer cells, as a reference for expected outcomes.
| Treatment Group | Concentration (µM) | Duration (hours) | Cell Line | ALDH-positive Cells (%) | Fold Change vs. Control |
| Control (DMSO) | - | 24 | MDA-MB-231 | 1.0 | 1.0 |
| 3-O-trans-p-coumaroyltormentic acid | 20 | 24 | MDA-MB-231 | 0.4 | 0.4 |
Data extracted from a study by Kim et al. (2018), which investigated the trans-isomer.[1]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the steps for preparing and treating adherent cancer cells prior to the ALDEFLUOR™ assay.
Materials:
-
Adherent cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare fresh dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control (typically ≤ 0.1%).
-
Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Cell Harvesting:
-
Aspirate the treatment medium and wash the cells twice with PBS.
-
Add 1 mL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin with 2 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in ALDEFLUOR™ Assay Buffer for the ALDEFLUOR™ assay.
-
Protocol 2: ALDEFLUOR™ Assay for ALDH+ Cell Population Analysis
This protocol details the procedure for identifying and quantifying ALDH+ cells using flow cytometry.
Materials:
-
ALDEFLUOR™ Kit (STEMCELL Technologies, Cat. No. 01700 or similar), containing:
-
ALDEFLUOR™ Reagent (BAAA)
-
DEAB (N,N-diethylaminobenzaldehyde) Reagent
-
ALDEFLUOR™ Assay Buffer
-
-
Treated and control cells (from Protocol 1)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Following harvesting (Protocol 1, step 5), count the viable cells.
-
Resuspend the cells in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.[3]
-
-
Preparation of "Test" and "Control" Tubes:
-
For each experimental condition, label two flow cytometry tubes: one "Test" and one "Control".
-
Aliquot 1 mL of the cell suspension into the "Test" tube.
-
-
DEAB Control:
-
To the "Control" tube, add 5 µL of the DEAB reagent. This serves as a negative control by inhibiting ALDH activity.[3]
-
-
ALDEFLUOR™ Staining:
-
Activate the ALDEFLUOR™ Reagent (BAAA) according to the manufacturer's instructions.
-
Add 5 µL of the activated ALDEFLUOR™ Reagent to the "Test" tube containing the cell suspension.
-
Immediately after adding the ALDEFLUOR™ Reagent to the "Test" tube, mix well and transfer 0.5 mL of the cell suspension from the "Test" tube to the "Control" tube (which already contains DEAB).[3]
-
-
Incubation:
-
Incubate both the "Test" and "Control" tubes for 30-60 minutes at 37°C, protected from light.[4] The optimal incubation time may vary between cell lines and should be determined empirically.
-
-
Sample Finalization:
-
After incubation, centrifuge the tubes at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 0.5 mL of ice-cold ALDEFLUOR™ Assay Buffer.[4]
-
Keep the samples on ice and protected from light until analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use the "Control" (DEAB-treated) sample to set the gate for the ALDH-positive population. The ALDH+ cells in the "Test" sample will exhibit a rightward shift in fluorescence compared to the DEAB control.
-
Acquire a sufficient number of events (e.g., 10,000-100,000) for accurate quantification.
-
The percentage of ALDH+ cells is determined by the proportion of cells falling within the established gate.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing the effect of this compound on ALDH+ cells.
Hypothesized Signaling Pathway
Caption: Proposed mechanism of 3-O-p-coumaroyltormentic acid in targeting cancer stem cells.
References
- 1. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 4. stemcell.com [stemcell.com]
Revolutionizing Therapeutics: Advanced Drug Delivery Systems for Coumaroyl Derivatives
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In a significant step forward for pharmaceutical sciences, novel application notes and detailed protocols have been developed to enhance the therapeutic potential of coumaroyl derivatives through advanced drug delivery systems. These comprehensive guidelines are aimed at researchers, scientists, and drug development professionals, providing a clear roadmap for the encapsulation and targeted delivery of this promising class of compounds. The protocols and data presented herein focus on overcoming the challenges of poor solubility and bioavailability often associated with coumaroyl derivatives, thereby unlocking their full therapeutic efficacy in treating a range of diseases, including cancer and inflammatory conditions.
Coumaroyl derivatives, a class of natural phenolic compounds, have demonstrated significant antioxidant, anti-inflammatory, and anti-cancer properties. However, their clinical application has been hampered by low bioavailability. The newly developed protocols address this by detailing the formulation of various nanocarriers, including liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles (PLGA), to improve the delivery and efficacy of these compounds.
Key Data on Coumaroyl Derivative Drug Delivery Systems
To facilitate comparison and formulation development, key quantitative data from various studies on drug delivery systems for coumaroyl derivatives and related compounds are summarized below.
| Drug Delivery System | Coumaroyl Derivative/Related Compound | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Nanoliposomes | p-Coumaric acid | 83.55 ± 0.34 | - | 55.70 ± 0.10 | - | [1] |
| Solid Lipid Nanoparticles (SLN) | Curcumin (B1669340) Derivative (CUD) | 113.0 ± 0.8 | 0.177 ± 0.007 | 96.8 ± 0.4 | 6.2 ± 0.1 | |
| PLGA Nanoparticles | Coumarin C75 | ~105 | - | ~50% | - | [2] |
| PLGA Nanoparticles | Coumarin-6 | 135 | - | 51.6 | - | [3] |
| Lipid Nanoemulsion | Methotrexate (B535133) Derivative (ddMTX) | ~60 | - | 98 | - | [4][5] |
| Liposomes | 2,4,6-trihydroxygeranylacetophenone (tHGA) | 250.8 ± 7.9 | 0.39 ± 0.01 | 90.4 | - | [6] |
Experimental Protocols
Detailed methodologies for the preparation and characterization of drug delivery systems for coumaroyl derivatives are provided below.
Protocol 1: Preparation of p-Coumaric Acid-Loaded Nanoliposomes by Thin-Film Hydration
This protocol describes the preparation of nanoliposomes encapsulating p-coumaric acid using the thin-film hydration method followed by sonication.[1]
Materials:
-
p-Coumaric acid (pCA)
-
Soybean phosphatidylcholine (SPC)
-
Cholesterol
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Dissolve SPC and cholesterol in a mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.
-
Add p-coumaric acid to the lipid solution.
-
Remove the organic solvents using a rotary evaporator at 45°C under reduced pressure to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at 60°C for 1 hour.
-
To reduce the particle size, sonicate the resulting liposomal suspension using a probe sonicator for 15 minutes (5 s on, 5 s off) in an ice bath.
-
Store the prepared pCA-loaded nanoliposomes at 4°C.
Protocol 2: Formulation of Solid Lipid Nanoparticles (SLNs) with a Curcumin Derivative by Thin-Film Ultrasonic Dispersion
This protocol details the preparation of SLNs loaded with a curcumin derivative (CUD), which shares structural similarities with some coumaroyl derivatives.
Materials:
-
Curcumin derivative (CUD)
-
Hydrogenated soybean phospholipids (B1166683) (HSPC)
-
Poloxamer 188 (F68)
-
Chloroform
-
Methanol
Procedure:
-
Dissolve CUD and HSPC in a mixture of chloroform and methanol.
-
Form a thin film by removing the organic solvents using a rotary evaporator.
-
Hydrate the film with a Poloxamer 188 and sucrose solution.
-
Sonicate the suspension using a probe sonicator to form the CUD-loaded SLNs.
-
Lyophilize the SLN suspension for long-term storage.
Protocol 3: Synthesis of Ferulic Acid-Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating ferulic acid, a hydroxycinnamic acid closely related to coumaroyl derivatives.[7][8]
Materials:
-
Ferulic acid (FA)
-
PLGA (Resomer® RG 752 H)
-
Tween® 80
-
Water/ethanol (B145695) mixture (1:1)
Procedure:
-
Dissolve PLGA and ferulic acid in acetone to prepare the organic phase.
-
Prepare an aqueous phase containing Tween® 80 in a water/ethanol mixture.
-
Add the organic phase dropwise into the aqueous phase under magnetic stirring at room temperature. A milky colloidal suspension will form.
-
Remove the organic solvents (acetone and ethanol) using a rotary evaporator at 40°C.
-
Purify the nanoparticle suspension by dialysis or centrifugation to remove unencapsulated ferulic acid and excess surfactant.[7]
Characterization and In Vitro Evaluation Protocols
Protocol 4: Determination of Particle Size and Zeta Potential
Dynamic Light Scattering (DLS) is used to determine the particle size, polydispersity index (PDI), and zeta potential of the nanoparticle formulations.
Instrumentation:
-
Zetasizer Nano ZS (Malvern Instruments) or similar DLS instrument.
Procedure:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
For particle size and PDI measurement, place the diluted sample in a disposable cuvette and measure at a scattering angle of 90° at 25°C.
-
For zeta potential measurement, inject the diluted sample into a disposable folded capillary cell.
-
Perform each measurement in triplicate.
Protocol 5: Encapsulation Efficiency and Drug Loading Determination
High-Performance Liquid Chromatography (HPLC) is commonly used to quantify the amount of encapsulated drug.[9][][11]
Procedure:
-
Separation of free drug: Separate the unencapsulated (free) drug from the nanoparticle suspension. This can be achieved by:
-
Ultracentrifugation: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 min). The nanoparticles will form a pellet, and the supernatant will contain the free drug.
-
Size Exclusion Chromatography: Pass the suspension through a size exclusion column (e.g., Sephadex G-50). The larger nanoparticles will elute first, followed by the smaller free drug molecules.
-
-
Quantification of free drug: Analyze the amount of free drug in the supernatant or the later fractions from chromatography using a validated HPLC method.
-
Quantification of total drug: Disrupt a known amount of the nanoparticle suspension using a suitable solvent (e.g., methanol or acetonitrile) to release the encapsulated drug. Analyze the total drug concentration using HPLC.
-
Calculations:
-
Encapsulation Efficiency (EE %): EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (DL %): DL (%) = [Weight of Drug in Nanoparticles / Weight of Nanoparticles] x 100
-
Protocol 6: In Vitro Drug Release Study
The dialysis bag method is a common technique to evaluate the in vitro release profile of the encapsulated drug from the nanoparticles.[12]
Procedure:
-
Place a known amount of the coumaroyl derivative-loaded nanoparticle suspension into a dialysis bag (e.g., with a molecular weight cutoff of 12-14 kDa).
-
Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4, containing a small percentage of ethanol or Tween 80 to ensure sink conditions) at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the concentration of the released coumaroyl derivative in the collected samples using HPLC or UV-Vis spectrophotometry.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
Protocol 7: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of drug formulations.[13][14]
Procedure:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the free coumaroyl derivative and the nanoparticle formulation for 24, 48, or 72 hours. Include untreated cells as a control.
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Signaling Pathways and Experimental Workflows
The therapeutic effects of coumaroyl derivatives are often mediated through the modulation of key cellular signaling pathways. Below are diagrams representing these pathways and a typical experimental workflow for developing and evaluating drug delivery systems for these compounds.
Caption: PI3K/AKT signaling pathway and points of inhibition by coumaroyl derivatives.
Caption: Nrf2 signaling pathway activation by coumaroyl derivatives.
Caption: Experimental workflow for developing coumaroyl derivative drug delivery systems.
References
- 1. p-Coumaric acid-loaded nanoliposomes: Optimization, characterization, antimicrobial properties and preservation effects on fresh pod pepper fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physical Characterization and Cellular Toxicity Studies of Commercial NiO Nanoparticles | MDPI [mdpi.com]
- 3. jddtonline.info [jddtonline.info]
- 4. Novel formulation of a methotrexate derivative with a lipid nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ajol.info [ajol.info]
- 7. Ferulic Acid-Loaded Polymeric Nanoparticles for Potential Ocular Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. creative-biostructure.com [creative-biostructure.com]
- 11. CN102980963A - Method for determining drug encapsulation efficiency in liposomes - Google Patents [patents.google.com]
- 12. Ferulic acid-loaded polymeric nanoparticles prepared from nano-emulsion templates facilitate internalisation across the blood–brain barrier in model m ... - Nanoscale (RSC Publishing) DOI:10.1039/D2NR07256D [pubs.rsc.org]
- 13. Assessing nanotoxicity in cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing α-Glucosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Glucosidases are enzymes located in the brush border of the small intestine that are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[1] Inhibition of these enzymes can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[2][3][4] This mechanism is a key therapeutic strategy for managing type 2 diabetes.[2][4] Acarbose (B1664774), miglitol, and voglibose (B1684032) are examples of α-glucosidase inhibitors used in clinical practice.[4]
These application notes provide a comprehensive guide to the experimental design for screening and characterizing novel α-glucosidase inhibitors, covering essential in vitro and in vivo assays.
Logical Workflow for Inhibitor Screening
A typical workflow for identifying and validating α-glucosidase inhibitors involves a multi-step process, starting with broad screening and progressing to more detailed characterization.
In Vitro Assays: Enzyme Inhibition and Kinetics
In vitro assays are the first step in identifying potential inhibitors. They are typically rapid, cost-effective, and suitable for high-throughput screening.[5]
Principle of the Colorimetric Assay
The most common in vitro assay uses the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[4][6] α-Glucosidase hydrolyzes pNPG to release p-nitrophenol (pNP), a yellow-colored product that can be quantified spectrophotometrically at approximately 400-405 nm.[4][6] In the presence of an inhibitor, the rate of pNP formation is reduced.[1][7]
Protocol: IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce enzyme activity by 50%. It is a standard measure of inhibitor potency.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)[6]
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)[6]
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)[8]
-
Test compounds (inhibitors)
-
Acarbose (positive control)[6]
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M or 1 M) to stop the reaction[9]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Dissolve α-glucosidase in phosphate buffer to a working concentration (e.g., 0.1 - 0.5 U/mL).[6][8]
-
Dissolve pNPG substrate in phosphate buffer (e.g., 1-11 mM).[9][10]
-
Prepare a stock solution of the test compound and create a series of dilutions in buffer or DMSO. Ensure the final solvent concentration is consistent across all wells and does not exceed 1-2%.
-
Prepare a dilution series of acarbose as a positive control.
-
-
Assay Setup (in a 96-well plate):
-
Sample Wells: Add a specific volume of buffer (e.g., 50 µL), enzyme solution (e.g., 20 µL), and test compound dilution (e.g., 10 µL).
-
Enzyme Control (100% activity): Add buffer, enzyme solution, and solvent (instead of test compound).
-
Blank Wells: Add buffer, solvent, and substrate (no enzyme).
-
Pre-incubate the plate at 37°C for 10-15 minutes.[10]
-
-
Initiate Reaction: Add the pNPG substrate solution (e.g., 20 µL) to all wells to start the reaction.[10]
-
Incubation: Incubate the plate at 37°C for a fixed time (e.g., 15-20 minutes).[1][9][10]
-
Stop Reaction: Add Na₂CO₃ solution (e.g., 50 µL) to each well to terminate the reaction.[9]
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
-
Calculate Percentage Inhibition:
-
% Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
-
Determine IC50: Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Data Presentation:
| Inhibitor Conc. (µM) | Absorbance (405 nm) | Corrected Absorbance | % Inhibition |
| 0 (Control) | 0.850 | 0.800 | 0.0 |
| 1 | 0.730 | 0.680 | 15.0 |
| 10 | 0.490 | 0.440 | 45.0 |
| 50 | 0.220 | 0.170 | 78.8 |
| 100 | 0.130 | 0.080 | 90.0 |
| Blank | 0.050 | N/A | N/A |
Enzyme Kinetics: Determining the Mode of Inhibition
Enzyme kinetic studies are crucial for understanding how an inhibitor interacts with the enzyme and its substrate. The primary modes are competitive, non-competitive, uncompetitive, and mixed inhibition.[11][12]
Protocol: Kinetic Analysis
This protocol determines the Michaelis-Menten constant (Km) and maximum velocity (Vmax) in the presence and absence of the inhibitor.
Procedure:
-
Set up the assay as described for IC50 determination.
-
Use a fixed concentration of the enzyme.
-
Use a fixed concentration of the inhibitor (typically around its IC50 value). Run a parallel experiment without any inhibitor.
-
Vary the concentration of the substrate (pNPG) over a wide range (e.g., 0.5x to 10x the expected Km).
-
Measure the initial reaction velocity (rate of pNP formation) for each substrate concentration.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or Dixon plot (1/velocity vs. [Inhibitor]).[11][13][14] The Lineweaver-Burk plot is a graphical representation that can help distinguish between different types of enzyme inhibition.[11][12][13]
Data Presentation:
| Parameter | No Inhibitor | + Inhibitor (e.g., 10 µM) | Mode of Inhibition |
| Vmax (µmol/min) | 1.2 | 1.2 | Competitive |
| Km (mM) | 0.5 | 1.0 (Apparent Km increases) | |
| Ki (µM) | N/A | 5.2 |
Note: The table above shows an example for a competitive inhibitor. The changes in Vmax and Km will differ depending on the inhibition type (e.g., for non-competitive, Vmax decreases while Km is unchanged).[13][15]
In Vivo Assays: Oral Glucose Tolerance Test (OGTT)
The OGTT is a fundamental in vivo experiment to assess how well an organism processes a glucose load, mimicking a post-meal scenario. It is used to evaluate the efficacy of α-glucosidase inhibitors in a physiological context.[16]
Principle
A glucose solution is administered orally to fasted animals. Blood glucose levels are then monitored over time. An effective α-glucosidase inhibitor, when co-administered with the glucose or a carbohydrate source, will delay glucose absorption and thus lower the peak blood glucose concentration and the total glycemic response.
Protocol: OGTT in Mice or Rats
Materials:
-
Rodents (e.g., C57BL/6 mice or Wistar rats), fasted overnight (approx. 16-18 hours) with access to water.[17]
-
Test inhibitor, dissolved or suspended in a suitable vehicle (e.g., water, 0.5% CMC).
-
Acarbose (positive control).
-
Glucose solution (e.g., 2 g/kg body weight).[16]
-
Glucometer and test strips.
-
Oral gavage needles.
Procedure:
-
Fasting: Fast animals overnight (16-18 hours) but allow free access to water.[17]
-
Baseline Glucose: Record the body weight of each animal. Measure the fasting blood glucose level (t=0 min) from a tail-tip blood sample.[17]
-
Administration:
-
Control Group: Administer the vehicle orally.
-
Inhibitor Group(s): Administer the test inhibitor at the desired dose(s).
-
Positive Control Group: Administer acarbose.
-
-
Glucose Challenge: After a set time (e.g., 30 minutes post-inhibitor administration), administer the glucose solution (2 g/kg) to all animals via oral gavage.
-
Blood Glucose Monitoring: Collect blood from the tail tip at various time points after the glucose challenge, typically 15, 30, 60, and 120 minutes.[16][17]
-
Data Analysis: Plot the mean blood glucose concentration against time for each group. Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes. A significant reduction in AUC for the inhibitor group compared to the control group indicates efficacy.
Data Presentation:
Table 1: Blood Glucose Levels During OGTT
| Time (min) | Vehicle Control (mg/dL) | Acarbose (50 mg/kg) (mg/dL) | Test Compound (50 mg/kg) (mg/dL) |
| 0 | 85 ± 4 | 86 ± 5 | 84 ± 3 |
| 15 | 180 ± 12 | 145 ± 9 | 138 ± 10 |
| 30 | 250 ± 20 | 190 ± 15 | 185 ± 14 |
| 60 | 195 ± 18 | 160 ± 11 | 155 ± 12 |
| 120 | 110 ± 8 | 105 ± 7 | 102 ± 6 |
Data are Mean ± SEM. *p < 0.05 vs. Vehicle Control.
Table 2: Area Under the Curve (AUC) Analysis
| Treatment Group | Dose (mg/kg) | AUC (0-120 min) (mg·min/dL) | % Reduction vs. Control |
| Vehicle Control | - | 15,500 ± 850 | - |
| Acarbose | 50 | 10,200 ± 600 | 34.2% |
| Test Compound | 50 | 9,850 ± 550 | 36.5% |
Data are Mean ± SEM. *p < 0.05 vs. Vehicle Control.
Conclusion
The systematic evaluation of α-glucosidase inhibitors, from high-throughput in vitro screening to in vivo validation, is essential for the discovery of new therapeutic agents for type 2 diabetes. The protocols and data presentation formats outlined in these notes provide a standardized framework for researchers to effectively screen, characterize, and compare the potency and efficacy of novel inhibitor candidates. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data critical for advancing drug development programs.
References
- 1. biopioneer.com.tw [biopioneer.com.tw]
- 2. Alpha glucosidase inhibition assay | Nawah Scientific [nawah-scientific.com]
- 3. researchgate.net [researchgate.net]
- 4. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alpha-Glucosidase Inhibitor Screening Kit (Colorimetric) - Creative BioMart [creativebiomart.net]
- 8. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]
- 9. In vitro α-glucosidase inhibitory assay [protocols.io]
- 10. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 12. Khan Academy [khanacademy.org]
- 13. microbenotes.com [microbenotes.com]
- 14. tandfonline.com [tandfonline.com]
- 15. jackwestin.com [jackwestin.com]
- 16. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 17. mmpc.org [mmpc.org]
Application of 3-O-cis-p-coumaroyltormentic Acid in Leukemia Cell Lines: A Profile for Researchers
Disclaimer: As of the latest literature review, no direct studies have been published on the specific application of 3-O-cis-p-coumaroyltormentic acid in leukemia cell lines. The following information is synthesized from studies on its structurally similar isomer, 3-O-trans-p-coumaroyltormentic acid, in leukemia cells, and on this compound in breast cancer cell lines. This document is intended to serve as a foundational resource for researchers initiating studies in this area.
Application Notes
This compound is a natural triterpenoid (B12794562) compound. While its direct effects on leukemia cells are yet to be reported, its trans-isomer, 3-O-(E)-p-coumaroyl tormentic acid, has demonstrated significant cytotoxic and pro-apoptotic activity in the human promyelocytic leukemia cell line, HL-60.[1] The two isomers are structurally very similar, differing only in the stereochemistry of the p-coumaroyl moiety, and possess the same molecular weight.[2] Studies on other phenolic compounds suggest that cis-isomers can exhibit equal or even greater biological activity than their trans counterparts.
Mechanism of Action (Inferred from the trans-isomer in HL-60 Leukemia Cells)
3-O-trans-p-coumaroyltormentic acid is reported to induce apoptosis in HL-60 leukemia cells primarily through the mitochondrial (intrinsic) pathway.[1] Key mechanistic features include:
-
Topoisomerase I Inhibition: The compound exhibits inhibitory activity against DNA topoisomerase I, which is crucial for DNA replication and repair.[1] Its inhibition can lead to DNA damage and the initiation of apoptosis.
-
Mitochondrial Pathway Activation: It promotes apoptosis by increasing the Bax/Bcl-2 ratio, a critical determinant of mitochondrial membrane permeability.[1] This leads to the release of pro-apoptotic factors from the mitochondria.
-
Caspase Activation: The apoptotic cascade is executed through the activation of caspase-9 (an initiator caspase in the mitochondrial pathway) and caspase-3 (an executioner caspase).[1] The compound has been shown to increase the levels of cleaved (active) forms of these caspases.[1] It has minimal effect on caspase-8, suggesting the extrinsic pathway is not the primary route of action.[1]
Effects on Leukemia Cell Lines (Based on 3-O-trans-p-coumaroyltormentic acid)
-
Cytotoxicity: Demonstrates potent cytotoxic effects against the HL-60 human leukemia cell line.[1]
-
Apoptosis Induction: Induces programmed cell death (apoptosis), as evidenced by DNA fragmentation and exposure of phosphatidylserine (B164497) on the cell membrane.[1]
Anticipated Applications in Leukemia Research
Based on the available data for its trans-isomer, this compound is a promising candidate for investigation as a potential therapeutic agent for leukemia. Researchers can explore its:
-
Cytotoxic and antiproliferative effects on a panel of leukemia cell lines (e.g., HL-60, Jurkat, K-562).
-
Mechanism of apoptosis induction and the signaling pathways involved.
-
Potential for synergistic effects when used in combination with existing chemotherapeutic agents.
Data Presentation: Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its trans-isomer.
Table 1: Cytotoxicity of 3-O-(E)-p-coumaroyl tormentic acid (trans-isomer) in HL-60 Leukemia Cells
| Parameter | Cell Line | Value | Reference |
| EC50 | HL-60 | 5.0 - 8.1 µM | [1] |
Table 2: Topoisomerase I Inhibitory Activity of 3-O-(E)-p-coumaroyl tormentic acid (trans-isomer)
| Parameter | Value | Reference |
| IC50 | 20.3 - 36.5 µM | [1] |
Table 3: Antiproliferative Effects of this compound in Breast Cancer Cell Lines
| Cell Line | Concentration | Effect | Incubation Time | Reference |
| MCF-7 | ≥80 µM | Inhibition of cell proliferation | 48 h | [2] |
| MDA-MB-231 | ≥80 µM | Inhibition of cell proliferation | 48 h | [2] |
Note: EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values represent the concentration of the compound required to achieve 50% of the maximum effect or inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments, adapted from the cited literature. These protocols can serve as a starting point for investigating the effects of this compound on leukemia cell lines.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTS Assay)
Objective: To determine the effect of this compound on the viability and proliferation of leukemia cells.
Materials:
-
Leukemia cell lines (e.g., HL-60, Jurkat)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Add 100 µL of the diluted compound to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Leukemia cells treated as in Protocol 1.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
Objective: To detect changes in the expression levels of key proteins involved in the apoptotic pathway (e.g., Caspases, Bcl-2 family proteins).
Materials:
-
Leukemia cells treated with the compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-caspase-9, anti-Bax, anti-Bcl-2, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) detection reagent.
-
Chemiluminescence imaging system.
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL reagent.
-
Visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control.
Visualizations: Signaling Pathways and Workflows
Caption: Hypothesized apoptotic pathway of this compound in leukemia cells.
Caption: General experimental workflow for studying the compound's effects.
References
- 1. 3-O-(E)-p-coumaroyl tormentic acid from Eriobotrya japonica leaves induces caspase-dependent apoptotic cell death in human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing c-Myc Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the degradation of the c-Myc oncoprotein, a critical regulator of cell proliferation and a key target in cancer therapy. Understanding the mechanisms that control c-Myc protein stability is essential for the development of novel therapeutic strategies aimed at promoting its degradation in cancer cells.
Introduction to c-Myc Protein Degradation
The c-Myc protein is notoriously unstable, with a half-life typically ranging from 20 to 30 minutes in non-transformed cells.[1][2][3] This rapid turnover is a crucial mechanism to tightly control its potent biological activities. The primary pathway for c-Myc degradation is the ubiquitin-proteasome system (UPS).[1][4][5] Dysregulation of this pathway, leading to c-Myc stabilization, is a common feature in many human cancers.[1][6]
The degradation of c-Myc is a highly regulated process initiated by a series of post-translational modifications. A key signaling cascade involves the sequential phosphorylation of c-Myc at two conserved residues within its N-terminal region: Serine 62 (S62) and Threonine 58 (T58).[7] Phosphorylation at S62, often mediated by mitogen-activated protein kinases (MAPKs) like ERK, initially stabilizes the c-Myc protein.[4][7] This is followed by the phosphorylation of T58 by Glycogen Synthase Kinase 3β (GSK3β).[2][4][7][8][9] Phosphorylation at T58 creates a recognition site for the E3 ubiquitin ligase SCF
Fbw7
, which then polyubiquitinates c-Myc, marking it for degradation by the 26S proteasome.[4][5][7][8] The protein phosphatase 2A (PP2A), in conjunction with the prolyl isomerase Pin1, plays a crucial role by dephosphorylating S62, which is a prerequisite for Fbw7-mediated ubiquitination.[4][8][10]
Key Experimental Protocols
Several key experimental techniques are employed to study the degradation of c-Myc protein. These include cycloheximide (B1669411) chase assays to determine protein half-life, in vivo ubiquitination assays to directly measure the ubiquitination status of c-Myc, and Western blotting to quantify c-Myc protein levels.
Data Presentation: c-Myc Protein Half-Life in Various Cell Lines
The stability of c-Myc can vary significantly between different cell types and under various conditions. The following table summarizes reported c-Myc protein half-life values in several human cell lines.
| Cell Line | Description | c-Myc Half-Life (minutes) | Reference(s) |
| IMR-5 | Neuroblastoma | ~66 | [2] |
| REH | B-cell precursor leukemia | 45 - 91 | [6] |
| SupB15 | B-cell precursor leukemia | 45 - 91 | [6] |
| K562 | Chronic myelogenous leukemia | 45 - 91 | [6] |
| HL-60 | Promyelocytic leukemia | ~20-30 | [6] |
| Normal Bone Marrow | Non-cancerous control | 17 - 21 | [6] |
| HeLa | Cervical cancer | ~19 | [11] |
| HEL299 | Embryonic lung fibroblast | ~13 | [11] |
Protocol 1: Cycloheximide Chase Assay for Determining c-Myc Half-Life
This protocol is used to determine the rate of c-Myc protein degradation by inhibiting new protein synthesis with cycloheximide and monitoring the disappearance of the existing c-Myc protein pool over time.[12][13]
Materials:
-
Tissue culture plates and appropriate growth medium
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-c-Myc antibody (e.g., clone 9E10 or Y69)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera or X-ray film)
Procedure:
-
Cell Culture: Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Cycloheximide Treatment:
-
Prepare fresh complete medium containing the desired final concentration of cycloheximide (typically 50-100 µg/mL).
-
Aspirate the old medium from the cells and replace it with the CHX-containing medium. This is time point 0.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Time Course Collection:
-
Harvest cells at various time points after CHX addition (e.g., 0, 15, 30, 45, 60, and 90 minutes for c-Myc).
-
At each time point, wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold lysis buffer.
-
Scrape the cell lysate, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for c-Myc at each time point using densitometry software (e.g., ImageJ).
-
Normalize the c-Myc signal to a stable loading control protein (e.g., β-actin or GAPDH).
-
Plot the normalized c-Myc intensity versus time.
-
Determine the half-life (t(_{1/2})) as the time it takes for the c-Myc protein level to decrease by 50% from the initial time point.
-
Protocol 2: In Vivo Ubiquitination Assay for c-Myc
This protocol is designed to detect the polyubiquitination of endogenous or overexpressed c-Myc in cells, providing direct evidence of its targeting by the ubiquitin-proteasome system.
Materials:
-
Expression plasmids for HA-tagged ubiquitin and, if desired, Flag-tagged c-Myc.
-
Transfection reagent.
-
Proteasome inhibitor (e.g., MG132 or bortezomib).
-
Cell lysis buffer (a denaturing buffer like RIPA is often used).
-
Immunoprecipitation (IP) buffer (non-denaturing).
-
Anti-c-Myc antibody for immunoprecipitation.
-
Protein A/G agarose (B213101) or magnetic beads.
-
Anti-HA antibody for Western blotting.
-
Other Western blotting reagents as listed in Protocol 1.
Procedure:
-
Cell Transfection:
-
Co-transfect cells with plasmids encoding HA-tagged ubiquitin and, if applicable, the c-Myc construct of interest.
-
-
Proteasome Inhibition:
-
Approximately 24-48 hours post-transfection, treat the cells with a proteasome inhibitor (e.g., 10-20 µM MG132) for 4-6 hours before harvesting. This will lead to the accumulation of polyubiquitinated proteins.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease inhibitors and a deubiquitinase inhibitor (e.g., N-ethylmaleimide, NEM).
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation of c-Myc:
-
Normalize the protein concentration of the lysates.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-c-Myc antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads extensively with IP buffer (typically 3-5 times).
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform Western blotting using an anti-HA antibody to detect the polyubiquitinated c-Myc, which will appear as a high-molecular-weight smear.
-
The membrane can also be probed with an anti-c-Myc antibody to confirm the immunoprecipitation of c-Myc.
-
Protocol 3: Standard Western Blot for c-Myc Detection
This protocol outlines the general procedure for detecting c-Myc protein levels in cell lysates.
Materials:
-
Cell lysates prepared as described in the previous protocols.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane and transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody: anti-c-Myc (e.g., Santa Cruz Biotechnology, sc-40 or sc-764; Cell Signaling Technology, #9402).[14]
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-50 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-c-Myc primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an appropriate imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize to a loading control.
Visualizations
Caption: The c-Myc degradation signaling pathway.
Caption: Experimental workflow for a cycloheximide chase assay.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Myc protein is stabilized by suppression of a novel E3 ligase complex in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MYC Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aberrant stabilization of c-Myc protein in some lymphoblastic leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. A signalling pathway controlling c-Myc degradation that impacts oncogenic transformation of human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of copy number of c-Myc protein per cell by quantitative Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. atsjournals.org [atsjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 14. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-O-cis-p-coumaroyltormentic Acid Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-O-cis-p-coumaroyltormentic acid during extraction and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing the initial extraction yield?
A1: The initial extraction from the plant material is fundamental. Optimizing the solvent system and extraction conditions is crucial. For triterpenoid (B12794562) saponins (B1172615) like this compound, a solvent with appropriate polarity is key. While pure methanol (B129727) can be effective, aqueous methanol or ethanol (B145695) solutions often provide better yields for a range of secondary metabolites by enhancing solvent penetration into the plant matrix.
Q2: I have a low yield of the crude extract. What are the likely causes?
A2: Low crude extract yield can stem from several factors:
-
Improper plant material preparation: Ensure the plant material is dried and finely ground to maximize the surface area for solvent interaction.[1]
-
Suboptimal solvent choice: The solvent may not be ideal for extracting the target compound. It's advisable to test a range of solvent polarities.
-
Insufficient extraction time or temperature: The extraction may be incomplete. However, excessively high temperatures can lead to the degradation of thermolabile compounds.[2]
-
Inadequate solid-to-liquid ratio: A higher volume of solvent can improve extraction efficiency.[2]
Q3: My purified yield of this compound is poor, despite a good crude extract yield. What should I investigate?
A3: Poor yield after purification points towards issues in the chromatographic steps or compound degradation. Key areas to troubleshoot include:
-
Silica (B1680970) Gel Chromatography: Poor separation on the silica gel column can lead to loss of the target compound in mixed fractions. Optimizing the mobile phase is critical.
-
HPLC Purification: Suboptimal HPLC conditions, such as an inappropriate mobile phase or gradient, can result in poor resolution and co-elution with impurities.
-
Compound Stability: this compound may be degrading during the process due to factors like pH, temperature, or exposure to light.[2] The cis-isomer, in particular, can be sensitive to isomerization.
Q4: How can I confirm the presence and purity of this compound in my fractions?
A4: Thin-Layer Chromatography (TLC) is a quick method to monitor the presence of your target compound during column chromatography. For purity assessment and confirmation of the final product, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is recommended. The identity of the isolated compound should be confirmed using spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides
Low Yield During Initial Extraction
| Symptom | Possible Cause | Suggested Solution |
| Low overall crude extract yield. | Inefficient solvent penetration due to large particle size of the plant material. | Grind the dried plant material to a fine, uniform powder to increase the surface area for extraction.[1] |
| Suboptimal solvent system for this compound. | Experiment with different solvent systems. While methanol is a good starting point, consider aqueous methanol or ethanol mixtures (e.g., 80% methanol) which can be more effective for a broader range of plant metabolites.[1] | |
| Incomplete extraction due to short duration or low temperature. | Increase the extraction time or temperature. Maceration for several hours (e.g., 4-6 hours, repeated multiple times) or gentle heating (e.g., 60°C) can improve yield.[1] However, be mindful of potential degradation at higher temperatures. | |
| Poor solid-to-liquid ratio. | Increase the solvent-to-material ratio. A common starting point is 10:1 (v/w) or higher.[1] |
Issues During Silica Gel Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Poor separation of compounds (overlapping spots on TLC). | Inappropriate mobile phase polarity. | Optimize the solvent system. For triterpenoids, a common mobile phase is a mixture of a non-polar solvent (like chloroform (B151607) or hexane) and a polar solvent (like methanol or ethyl acetate). A gradient elution, starting with a lower polarity and gradually increasing it, is often effective. |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. A general rule is to load 1-10% of the silica gel weight. | |
| Peak tailing for polar compounds. | Strong interaction between the acidic protons of the compound and the silica surface. | Add a small amount of a modifier like acetic acid or formic acid to the mobile phase to suppress the ionization of the carboxylic acid group on the tormentic acid moiety, which can improve peak shape. |
| Irregular column packing. | Ensure the silica gel is packed uniformly without any air bubbles or channels. |
Challenges in HPLC Purification
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of this compound with its trans isomer or other impurities. | Insufficient resolution of the HPLC column or suboptimal mobile phase. | Use a high-resolution C18 column. Optimize the mobile phase gradient. A shallow gradient can improve the separation of closely eluting compounds. The mobile phase composition (e.g., water and methanol or acetonitrile) and the use of modifiers like formic or acetic acid are critical. |
| Peak broadening. | This can be due to column degradation, a void at the column inlet, or a sample solvent that is too strong. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. | |
| Low recovery from the HPLC column. | The compound may be irreversibly adsorbing to the stationary phase. Check for sample precipitation on the column. Consider using a different stationary phase if optimization of the mobile phase is unsuccessful. | |
| Conversion of the cis-isomer to the trans-isomer. | Minimize exposure of the sample to light and heat, as UV light can induce cis-trans isomerization of coumaric acid derivatives.[3] |
Data Presentation
Table 1: Comparison of Solvent Systems for Extraction of Similar Phenolic Compounds
| Solvent System | Relative Yield of Phenolic Acids (%) | Relative Yield of Triterpenoids (%) | Reference |
| 100% Methanol | 85 | 90 | [1] |
| 80% Methanol | 100 | 100 | [1] |
| 60% Methanol | 95 | 80 | [1] |
| 100% Ethanol | 80 | 85 | [1] |
| 80% Ethanol | 90 | 95 | [1] |
| Water | 40 | 30 | [3] |
Note: Data is illustrative and compiled from general findings on phenolic acid and triterpenoid extraction to guide solvent selection. Actual yields will vary based on the specific plant material and extraction conditions.
Table 2: Influence of Temperature on Extraction Yield of Similar Compounds
| Extraction Temperature (°C) | Relative Yield (%) | Potential for Degradation | Reference |
| 25 (Room Temperature) | 70 | Low | [4] |
| 40 | 85 | Low | [4] |
| 60 | 100 | Moderate | [1] |
| 80 | 95 | High | [4] |
| >100 | Variable | Very High | [5] |
Note: This table provides a general trend. The optimal temperature should be determined experimentally for this compound to balance extraction efficiency and compound stability.
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
This protocol is adapted from the methodology described for the isolation of 3-O-p-coumaroyltormentic acid from Aronia extracts.[6][7]
-
Extraction:
-
Macerate 1 kg of dried, powdered plant material with 10 L of methanol at room temperature for 24 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
-
Solvent Partitioning:
-
Resuspend the dried methanol extract in 500 mL of methanol.
-
Add 500 mL of distilled water to the methanolic solution.
-
Perform a liquid-liquid extraction by partitioning the aqueous methanol mixture sequentially with equal volumes of ethyl acetate (B1210297) (3 x 500 mL).
-
Combine the ethyl acetate fractions and concentrate to dryness.
-
Protocol 2: Silica Gel Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial mobile phase (e.g., chloroform).
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the concentrated ethyl acetate fraction in a minimal volume of a suitable solvent (e.g., methanol).
-
Adsorb the sample onto a small amount of silica gel by evaporating the solvent to dryness.
-
Carefully load the dried sample-silica mixture onto the top of the packed column.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 100% chloroform).
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., methanol). A common gradient is a step-wise increase in methanol concentration in chloroform (e.g., 20:1, 10:1, 5:1 v/v).
-
Collect fractions of a fixed volume.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing the target compound.
-
Pool the fractions that show a high concentration of the desired compound.
-
Protocol 3: Preparative HPLC Purification
-
System Preparation:
-
Use a preparative HPLC system equipped with a C18 column.
-
Equilibrate the column with the initial mobile phase conditions.
-
-
Mobile Phase:
-
A typical mobile phase consists of Solvent A (water, often with 0.1% formic acid) and Solvent B (methanol or acetonitrile).
-
A gradient elution is recommended. For example, start with 20% B, increase to 60% B over 20 minutes, then to 100% B over the next 20 minutes.[6]
-
-
Sample Injection and Fraction Collection:
-
Dissolve the pooled and concentrated fractions from the silica gel column in the mobile phase.
-
Filter the sample through a 0.2 µm syringe filter before injection.
-
Inject the sample and collect fractions corresponding to the peak of interest, which is detected by a UV detector at wavelengths such as 220 nm and 254 nm.[6]
-
-
Purity Analysis:
-
Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bibrepo.uca.es [bibrepo.uca.es]
- 4. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 5. Investigation on phenolic compounds stability during microwave-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation of Coumaroyltormentic Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of cis and trans isomers of coumaroyltormentic acid.
Troubleshooting Guide
Issue 1: Poor or No Separation of cis/trans Isomers using Reversed-Phase HPLC
Possible Causes and Solutions:
-
Suboptimal Stationary Phase: Standard C18 columns may not provide sufficient selectivity for the subtle structural differences between cis and trans isomers of large molecules like coumaroyltormentic acid.
-
Recommendation 1: Phenyl-based Columns: Try a stationary phase with phenyl ligands. The π-π interactions between the phenyl rings on the column and the aromatic regions of the coumaroyl moiety can enhance selectivity for geometric isomers.[1]
-
Recommendation 2: Embedded Polar Group Columns: Columns with embedded polar groups can offer alternative selectivity by interacting differently with the isomers.[1]
-
Recommendation 3: Mixed-Mode Columns: A mixed-mode stationary phase, such as reversed-phase/strong anion-exchange, has been shown to improve selectivity and efficiency for separating cis/trans isomers of other complex natural products.[2]
-
-
Inadequate Mobile Phase Composition: The choice of organic modifier and additives is crucial for resolving closely eluting isomers.
-
Recommendation 1: Solvent Comparison: If using methanol, try acetonitrile, or vice versa. These solvents have different selectivities and may improve resolution.
-
Recommendation 2: Mobile Phase Additives: The use of acidic modifiers is common. Ensure the pH is appropriate to maintain the acidic nature of coumaroyltormentic acid, which can influence its interaction with the stationary phase. Be aware that prolonged use of acidic mobile phases can alter column selectivity over time.[3]
-
-
Isomerization During Analysis: The isomers may be interconverting during the separation process, leading to broad or overlapping peaks.
-
Recommendation 1: Light Protection: Cis/trans isomerization of coumaric acid derivatives can be induced by UV light.[4][5] Protect samples and mobile phase reservoirs from light.
-
Recommendation 2: Temperature Control: Operate at a consistent and controlled temperature. While not directly reported for coumaroyltormentic acid, temperature can influence isomerization rates and chromatographic selectivity.
-
Issue 2: Difficulty in Isolating Preparative Quantities of Isomers
Possible Causes and Solutions:
-
Low Throughput of HPLC: Analytical HPLC columns are not suitable for purifying large amounts of material.
-
Recommendation 1: High-Speed Counter-Current Chromatography (HSCCC): This technique is well-suited for preparative-scale separation of isomers without a solid stationary phase, which can prevent irreversible adsorption. HSCCC has been successfully used to separate cis/trans isomers of coumaroylspermidine analogs.[6]
-
Recommendation 2: Semi-preparative HPLC: If HPLC is the preferred method, scale up to a semi-preparative or preparative column with a larger diameter and particle size.
-
Issue 3: Unsure of Isomer Identity After Separation
Possible Causes and Solutions:
-
Ambiguous Peak Assignment: It can be challenging to definitively assign peaks to the cis or trans isomer based on chromatography alone.
-
Recommendation 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The most definitive method for identification is 1H NMR. The coupling constant (J) of the vinyl protons in the coumaroyl moiety is the key differentiator. The trans isomer will have a larger J value (typically around 15.9 Hz) compared to the cis isomer (around 12.8 Hz).[5] 13C chemical shifts of the coumaroyl moiety will also differ between the isomers.[7]
-
Recommendation 2: Mass Spectrometry (MS): While both isomers have the same molecular weight, MS can confirm the identity of the compound in the collected fractions.[6][7]
-
Recommendation 3: UV Spectrometry: Cis and trans isomers of p-coumaric acid have different UV absorbance maxima. This may also hold true for coumaroyltormentic acid and can be used as a supplementary identification method.[8]
-
Frequently Asked Questions (FAQs)
Q1: How can I intentionally convert the trans isomer to the cis isomer to generate a reference standard?
A1: Exposing a solution of the trans isomer to ultraviolet (UV) radiation is a common method to induce photoisomerization and produce a mixture of trans and cis isomers.[4][5] Sunlight can also be used for this conversion.[9] The resulting mixture can then be used to develop a separation method.
Q2: Is there a way to convert the cis isomer back to the more stable trans form?
A2: Yes, the addition of a trace amount of iodine to a solution of the cis isomer can completely convert it to the trans isomer under mild conditions.[9]
Q3: My column's selectivity for the isomers seems to be changing over time. What could be the cause?
A3: Prolonged use of acidic mobile phases can cause changes in the stationary phase chemistry of reversed-phase columns. This can lead to a gradual shift in the selectivity for cis/trans isomers, impacting method robustness and reproducibility.[3] It is important to monitor column performance and consider using dedicated columns for specific methods.
Q4: Are there any non-chromatographic methods for separating these isomers?
A4: High-performance capillary zone electrophoresis has been used to separate femtomole amounts of p-coumaric acid isomers and could potentially be adapted for coumaroyltormentic acid.[8][10] However, for preparative scale, chromatographic methods like HSCCC are more common.[6]
Data and Protocols
Table 1: Comparative Chromatographic Methods for Separation of Coumaric Acid-Related Isomers
| Compound | Method | Stationary Phase | Mobile Phase | Key Finding | Reference |
| p-Coumaric Acid | Cellulose (B213188) Column Chromatography | Cellulose | Aqueous 0.1% TFA with 10% Methanol | Successful separation of cis and trans isomers. | [4] |
| Coumaroylspermidine Analogs | HSCCC | - | Chloroform-Methanol-Water (1:1:1, v/v/v) | Preparative separation of four cis/trans isomers. | [6] |
| p-Coumaric Acid | Capillary Zone Electrophoresis | - | 60 mM Tris/30 mM valeric acid, pH 8.2 | Separation of femtomole quantities. | [8] |
| Hydroxycinnamic Acids | HPLC | Micro C18 bonded phase | Not specified | Separation of cis/trans isomers. | [11] |
Experimental Protocol: UV-Induced Isomerization of trans-p-Coumaric Acid
This protocol is for the related compound p-coumaric acid and can be adapted as a starting point for coumaroyltormentic acid.
-
Solution Preparation: Prepare a solution of trans-p-coumaric acid in methanol.
-
UV Exposure: Expose the methanolic solution to ultraviolet radiation. The specific wavelength and duration of exposure will need to be optimized.
-
Monitoring: Monitor the formation of the cis isomer using a suitable analytical technique, such as HPLC, by observing the appearance of a new peak.
-
Separation: Once a sufficient amount of the cis isomer has been formed, the resulting mixture can be subjected to a separation technique like cellulose column chromatography or HPLC to isolate the cis isomer.[4]
Visual Guides
Caption: Troubleshooting workflow for HPLC separation of isomers.
Caption: Interconversion pathways for cis/trans isomers.
References
- 1. separation of two isomers - Chromatography Forum [chromforum.org]
- 2. High-performance liquid chromatography separation of cis-trans anthocyanin isomers from wild Lycium ruthenicum Murr. employing a mixed-mode reversed-phase/strong anion-exchange stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Changes in the cis-trans isomer selectivity of a reversed-phase liquid chromatography column during use with acidic mobile phase conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Process for the Purification of cis-p-Coumaric Acid by Cellulose Column Chromatography after the Treatment of the trans Isomer with Ultraviolet Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.uva.nl [pure.uva.nl]
- 9. CN105884618A - Converting method for cis and trans isomers of cinnamic acid compound - Google Patents [patents.google.com]
- 10. Evidence for trans-cis isomerization of the p-coumaric acid chromophore as the photochemical basis of the photocycle of photoactive yellow protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
stability issues of 3-O-cis-p-coumaroyltormentic acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3-O-cis-p-coumaroyltormentic acid in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solution of this compound is losing activity over a short period. What are the potential causes?
A1: Loss of activity is likely due to the chemical instability of the molecule in solution. Several factors can contribute to its degradation. The primary stability concerns for this compound are its susceptibility to isomerization, hydrolysis of the ester linkage, and degradation under certain pH and light conditions.
Potential degradation pathways include:
-
Isomerization: The cis configuration of the p-coumaroyl moiety is less stable than the trans form and can isomerize, particularly when exposed to light.[1][2][3]
-
Hydrolysis: The ester bond linking the p-coumaroyl group to the tormentic acid backbone can be cleaved, especially under acidic or basic conditions.[4][5][6][7][8][9]
-
Oxidation: Phenolic compounds are susceptible to oxidative degradation.
To troubleshoot, evaluate your experimental conditions against the stability profile of the molecule.
Q2: How does pH affect the stability of this compound in solution?
A2: The stability of this compound is significantly influenced by pH. As a general principle for phenolic compounds, neutral to slightly acidic conditions are preferred for stability.[10][11][12][13]
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the ester linkage can occur, leading to the formation of tormentic acid and p-coumaric acid.[4][5][7]
-
Neutral Conditions (pH 6-7.5): This is generally the most stable pH range for phenolic esters.
-
Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) of the ester bond is a significant risk, leading to rapid degradation.[6][7][8][9] Phenolic compounds can also be susceptible to oxidative degradation at higher pH.[10][12]
Troubleshooting Tip: If you suspect pH-related degradation, measure the pH of your solution and adjust to a neutral range if your experimental design allows. Prepare fresh solutions before use and avoid long-term storage in acidic or basic buffers.
Q3: What is the effect of light exposure on the stability of this compound?
A3: Exposure to light, particularly UV light, can induce the isomerization of the cis-p-coumaroyl moiety to the more stable trans isomer.[1][3] This change in stereochemistry can affect the biological activity of the compound.
Troubleshooting Tip: Protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.
Q4: How should I store solutions of this compound?
A4: For optimal stability, solutions should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C for long-term storage. For short-term storage (up to 24 hours), refrigeration at 2-8°C may be acceptable, but validation is recommended.
-
Light: Protect from light at all times.
-
pH: If in a buffered solution, maintain a neutral pH.
-
Atmosphere: For long-term storage, consider purging the vial with an inert gas like nitrogen or argon to minimize oxidation.
Q5: I am observing a new peak in my HPLC analysis after storing my sample. What could it be?
A5: A new peak in your HPLC chromatogram likely represents a degradation product. Based on the structure of this compound, potential degradation products include:
-
3-O-trans-p-coumaroyltormentic acid: The trans isomer will likely have a different retention time.
-
Tormentic acid and p-coumaric acid: Resulting from hydrolysis of the ester bond.
To confirm the identity of the new peak, you can use techniques like LC-MS or by comparing the retention time with commercially available standards of the suspected degradation products.
Quantitative Data Summary
Table 1: Effect of pH on the Stability of Triterpenoid and Phenolic Esters (Illustrative)
| pH | Expected Stability of Ester Linkage | Expected Stability of Phenolic Moiety | Primary Degradation Pathway |
| 1-3 | Low | High | Acid-catalyzed hydrolysis |
| 4-6 | Moderate | High | Hydrolysis |
| 6-7.5 | High | High | Minimal degradation |
| 8-10 | Low | Moderate | Base-catalyzed hydrolysis (saponification) |
| >10 | Very Low | Low | Saponification and Oxidation |
Table 2: Effect of Temperature on the Degradation Rate of Triterpenoid Saponins and Phenolic Compounds (Illustrative First-Order Kinetics)
| Temperature (°C) | Half-life (t½) (hours) - Illustrative | Degradation Rate Constant (k) (h⁻¹) - Illustrative |
| 4 | > 200 | < 0.0035 |
| 25 | 48 | 0.0144 |
| 40 | 12 | 0.0578 |
| 60 | 3 | 0.2310 |
Note: These values are for illustrative purposes to demonstrate the trend of accelerated degradation with increasing temperature and are based on general knowledge of similar compounds.[14][15][16][17] Actual rates for this compound may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.[18][19][20][21]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C in a sealed vial for 24, 48, and 72 hours.
-
Photostability: Expose the stock solution in a quartz cuvette or a clear glass vial to a photostability chamber (ICH Q1B option) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC-PDA method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-PDA Method
This protocol provides a general framework for an HPLC method to separate this compound from its potential degradation products.[4][22][23][24][25][26][27]
-
Instrumentation: HPLC system with a photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at multiple wavelengths, including the λmax for the p-coumaroyl moiety (around 310-330 nm) and the triterpene backbone (around 205 nm).
-
Injection Volume: 10 µL
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Simplified c-Myc signaling pathway and the inhibitory role of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Influence of trans-cis isomerisation of coumaric acid substituents on colour variance and stabilisation in anthocyanins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for trans-cis isomerization of the p-coumaric acid chromophore as the photochemical basis of the photocycle of photoactive yellow protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Validated HPLC-PDA-HRMS Method to Investigate the Biological Stability and Metabolism of Antiparasitic Triterpenic Esters - ProQuest [proquest.com]
- 5. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 10. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. extractionmagazine.com [extractionmagazine.com]
- 14. researchgate.net [researchgate.net]
- 15. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. researchgate.net [researchgate.net]
- 18. pharmatutor.org [pharmatutor.org]
- 19. biopharminternational.com [biopharminternational.com]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. acdlabs.com [acdlabs.com]
- 22. A Validated HPLC-PDA-HRMS Method to Investigate the Biological Stability and Metabolism of Antiparasitic Triterpenic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. researchgate.net [researchgate.net]
- 26. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Determination of Triterpenoids and Phenolic Acids from Sanguisorba officinalis L. by HPLC-ELSD and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Tormentic Acid Derivatives
Welcome to the technical support center for the HPLC analysis of tormentic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Troubleshooting Guide
This section addresses specific issues you may encounter during the HPLC analysis of tormentic acid and its derivatives.
1. Poor Peak Resolution (e.g., Co-elution of Isomers)
-
Question: I am observing poor separation between my tormentic acid derivatives, especially between isomers. How can I improve the resolution?
-
Answer: Poor resolution is a common challenge in the analysis of structurally similar triterpenoids. Several factors can be optimized to enhance separation:
-
Column Selection: Standard C18 columns may not always provide sufficient selectivity for isomeric triterpenoids. Consider using a C30 column, which offers better shape selectivity and can often resolve isomers that co-elute on a C18 column.
-
Mobile Phase Composition: The choice of organic modifier and the gradient profile are critical.
-
Organic Solvent: Both acetonitrile (B52724) and methanol (B129727) can be used. Acetonitrile often provides sharper peaks, but methanol can offer different selectivity. If you are using acetonitrile and experiencing poor resolution, switching to methanol (or a combination) may improve separation.
-
Gradient Elution: A shallow gradient, where the percentage of the organic solvent increases slowly, can significantly improve the resolution of closely eluting compounds.
-
-
Temperature: Lowering the column temperature can sometimes increase resolution, although it may also lead to broader peaks and longer run times. Experiment with temperatures in the range of 25-40°C to find the optimal balance.
-
Flow Rate: Reducing the flow rate can also enhance resolution by allowing more time for the analytes to interact with the stationary phase.
-
2. Peak Tailing
-
Question: My peaks for tormentic acid derivatives are showing significant tailing. What is the cause and how can I fix it?
-
Answer: Peak tailing, where the latter half of the peak is drawn out, can be caused by several factors:
-
Secondary Interactions: Tormentic acid and its derivatives have carboxylic acid and hydroxyl groups that can interact with active silanol (B1196071) groups on the surface of the silica-based column packing material. This is a common cause of tailing for acidic compounds.
-
Solution: Use a well-end-capped column to minimize exposed silanol groups. Adding a small amount of an acidic modifier, such as 0.1% formic acid or phosphoric acid, to the mobile phase will protonate the silanol groups and the carboxylic acid on the analytes, reducing these secondary interactions.[1]
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Try diluting your sample or reducing the injection volume.
-
-
Column Contamination: Accumulation of sample matrix components on the column can lead to poor peak shape.
-
Solution: Use a guard column to protect your analytical column. If the column is already contaminated, try flushing it with a strong solvent (e.g., isopropanol) or follow the manufacturer's regeneration procedure.
-
-
3. Peak Fronting
-
Question: I am observing peak fronting for my analytes. What could be the issue?
-
Answer: Peak fronting, where the first half of the peak is sloped, is often a sign of:
-
Sample Overload: Similar to peak tailing, injecting too high a concentration of the analyte can cause fronting.
-
Solution: Dilute your sample.
-
-
Incompatible Sample Solvent: If your sample is dissolved in a solvent that is much stronger than your initial mobile phase, it can cause the analyte band to spread and result in fronting.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
4. Low Sensitivity / No Peaks
-
Question: I am not seeing any peaks, or the peaks for my tormentic acid derivatives are very small. How can I improve sensitivity?
-
Answer: Low sensitivity can be a significant hurdle, especially when analyzing samples from natural extracts where the concentration of the target compounds may be low.
-
Detection Wavelength: Tormentic acid and its derivatives lack a strong chromophore, meaning they do not absorb UV light strongly at higher wavelengths.
-
Solution: Set your UV detector to a low wavelength, typically between 205-210 nm, to maximize the signal.[2] Ensure you are using high-purity HPLC-grade solvents, as lower quality solvents can have high absorbance at these wavelengths, leading to a noisy baseline.
-
-
Sample Preparation: The concentration of your analytes of interest in the injected sample may be below the detection limit of your instrument.
-
Solution: Concentrate your sample extract before injection. Solid-phase extraction (SPE) can be an effective way to both clean up and concentrate your sample.
-
-
Check Instrument Parameters: Ensure the detector lamp is on, and all connections are secure. Verify that the injection volume is appropriate and that the autosampler is functioning correctly.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for analyzing tormentic acid and its derivatives?
A1: While C18 columns are widely used for reversed-phase HPLC, for the separation of structurally similar triterpenoids like tormentic acid and its isomers, a C30 column is often recommended. The C30 stationary phase provides enhanced shape selectivity, which can significantly improve the resolution of these types of compounds.
Q2: What is a typical mobile phase for the HPLC analysis of tormentic acid derivatives?
A2: A common mobile phase for the reversed-phase HPLC of tormentic acid derivatives consists of a mixture of an organic solvent and water, with an acidic modifier.
-
Organic Solvents: Acetonitrile or Methanol.
-
Aqueous Phase: HPLC-grade water.
-
Acidic Modifier: 0.1% Formic Acid or 0.1% Phosphoric Acid is typically added to both the organic and aqueous phases to improve peak shape by suppressing the ionization of the carboxylic acid group and silanol groups on the column. A gradient elution is usually employed, starting with a lower concentration of the organic solvent and gradually increasing it to elute the more hydrophobic derivatives.
Q3: How should I prepare plant extracts for the analysis of tormentic acid derivatives?
A3: A general procedure for preparing plant extracts is as follows:
-
Extraction: The dried and powdered plant material is extracted with a suitable solvent. Methanol or ethanol (B145695) are commonly used. Sonication or Soxhlet extraction can be employed to improve extraction efficiency.
-
Filtration: The extract is filtered to remove solid plant material.
-
Concentration: The filtrate is often evaporated to dryness under reduced pressure.
-
Reconstitution: The dried extract is redissolved in a known volume of a suitable solvent, often the initial mobile phase or methanol.
-
Clean-up (Optional but Recommended): Solid-phase extraction (SPE) with a C18 cartridge can be used to remove interfering compounds from the matrix and to concentrate the analytes of interest.
-
Final Filtration: Before injection, the reconstituted sample should be filtered through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC system.
Q4: What are the typical UV absorbance maxima for tormentic acid and its derivatives?
A4: Tormentic acid and its derivatives do not possess strong chromophores, leading to weak UV absorbance. The optimal detection wavelength is generally in the low UV range, between 205-210 nm . It is crucial to use high-purity solvents to minimize baseline noise at these low wavelengths.
Data Presentation
Table 1: Example HPLC Method Parameters for Triterpenoic Acid Analysis
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
Table 2: Example Method Validation Data for Triterpenoic Acid Analysis
| Analyte | Retention Time (min) | Linearity (R²) | Recovery (%) | LOD (µg/mL) | LOQ (µg/mL) |
| Corosolic Acid | 12.5 | 0.9995 | 98.5 ± 2.1 | 0.15 | 0.45 |
| Oleanolic Acid | 15.2 | 0.9998 | 99.2 ± 1.8 | 0.10 | 0.30 |
| Ursolic Acid | 15.8 | 0.9997 | 98.9 ± 2.3 | 0.12 | 0.36 |
| Betulinic Acid | 17.1 | 0.9996 | 99.5 ± 1.5 | 0.08 | 0.24 |
Note: The data in these tables are illustrative and may vary depending on the specific tormentic acid derivative, HPLC system, and exact experimental conditions.
Experimental Protocols
Detailed Methodology for HPLC Analysis of Tormentic Acid Derivatives in a Plant Extract
-
Sample Preparation:
-
Weigh 1 g of dried, powdered plant material into a flask.
-
Add 20 mL of methanol and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction process on the plant residue two more times.
-
Combine the supernatants and evaporate to dryness using a rotary evaporator.
-
Reconstitute the dried extract in 5 mL of methanol.
-
Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C30 column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 70% B
-
5-25 min: Linear gradient from 70% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: Monitor at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Prepare a series of standard solutions of tormentic acid (if available) of known concentrations in methanol.
-
Inject the standard solutions to create a calibration curve.
-
Inject the prepared plant extract sample.
-
Identify the tormentic acid derivative peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the amount of each derivative in the sample using the calibration curve.
-
Mandatory Visualization
Caption: A workflow diagram for troubleshooting common HPLC issues.
Caption: A logical workflow for HPLC method development for tormentic acid derivatives.
References
troubleshooting low bioactivity in 3-O-cis-p-coumaroyltormentic acid experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-O-cis-p-coumaroyltormentic acid. Our aim is to help you overcome common challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound, focusing on the common problem of low bioactivity.
Q1: I am observing lower than expected bioactivity with my this compound. What are the possible reasons?
A1: Low bioactivity can stem from several factors. Here is a troubleshooting guide to help you identify the potential cause:
-
Compound Integrity and Isomerization: this compound can isomerize to its more biologically active trans isomer. Exposure to UV light, including ambient laboratory light, can promote this conversion. It's crucial to handle and store the compound protected from light.
-
Solubility Issues: Like many triterpenoid (B12794562) acids, this compound has limited aqueous solubility. If the compound precipitates out of your cell culture medium, its effective concentration will be much lower than intended.
-
Compound Stability in Media: Phenolic compounds can be unstable in certain cell culture media, potentially leading to degradation and a loss of activity over the course of your experiment.
-
Cell Line Sensitivity: Different cancer cell lines can exhibit varying sensitivity to the compound.
-
Experimental Protocol Adherence: Deviations from optimized protocols for assays such as MTS, mammosphere formation, or ALDEFLUOR can significantly impact results.
Q2: How does the bioactivity of the cis isomer compare to the trans isomer?
A2: The trans isomer of 3-O-p-coumaroyltormentic acid is generally more biologically active than the cis isomer. For instance, the trans isomer is more effective at inhibiting mammosphere formation and cell migration in breast cancer cell lines.[1] This is a critical consideration, as the presence of the less active cis isomer, or unintentional conversion to it, could explain observations of low bioactivity.
Q3: What is the best way to dissolve and store this compound?
A3: Due to its hydrophobic nature, this compound is best dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a stock solution. It is crucial to ensure complete dissolution before preparing final dilutions in your aqueous cell culture medium. To minimize the risk of precipitation, it is advisable not to exceed a final DMSO concentration of 0.5% in your culture medium, as higher concentrations can be toxic to cells.
For storage, keep the stock solution at -20°C or -80°C and protect it from light to prevent degradation and isomerization.
Q4: How can I be sure my compound is not precipitating in the cell culture medium?
A4: After adding the compound to your cell culture medium, visually inspect the wells under a microscope for any signs of precipitation. You can also prepare a sample of the medium with the highest concentration of the compound you plan to use and observe it over time at 37°C to check for precipitate formation.
Q5: Could the cis-trans isomerization be happening during my experiment?
A5: Yes, it's possible. The p-coumaric acid moiety is susceptible to light-induced isomerization. Standard laboratory lighting can be sufficient to cause a gradual conversion from the cis to the more stable trans form in solution. To minimize this, it is best practice to work with the compound in subdued light and to protect your plates and tubes from direct light exposure as much as possible.
Quantitative Data Summary
The following table summarizes the reported bioactivity of both cis- and trans-3-O-p-coumaroyltormentic acid in different breast cancer cell lines.
| Isomer | Cell Line | Assay | Concentration | Effect | Citation |
| cis | MCF-7 | MTS | ≥80 µM (48h) | Inhibition of cell proliferation | [1] |
| cis | MDA-MB-231 | MTS | ≥80 µM (48h) | Inhibition of cell proliferation | [1] |
| cis | Breast Cancer Cell Lines | Mammosphere Formation | 40 µM | Inhibition of primary mammosphere formation | [1] |
| trans | MCF-7 | MTS | ≥40 µM (48h) | Inhibition of cell proliferation | [1] |
| trans | MDA-MB-231 | MTS | ≥80 µM (48h) | Inhibition of cell proliferation | [1] |
| trans | MDA-MB-231 | Migration & Colony Formation | Not specified | Inhibition | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.
MTS Assay for Cell Proliferation
This protocol is adapted for assessing the anti-proliferative effects of triterpenoids.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%. Add the compound to the wells and incubate for the desired time (e.g., 48 hours). Include a vehicle control (DMSO only).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Mammosphere Formation Assay
This assay is used to assess the self-renewal capacity of cancer stem cells.
-
Prepare Single-Cell Suspension: Harvest and dissociate cells into a single-cell suspension using trypsin and mechanical disruption (e.g., passing through a small gauge needle).
-
Cell Plating: Plate the single cells in ultra-low attachment plates at a low density (e.g., 1,000-5,000 cells/mL) in a serum-free mammosphere culture medium supplemented with growth factors (e.g., EGF, bFGF).
-
Compound Treatment: Add this compound at the desired concentrations. Include a vehicle control.
-
Incubation: Incubate the plates for 7-10 days without disturbing them.
-
Quantification: Count the number of mammospheres (typically >50 µm in diameter) in each well using a microscope. Calculate the mammosphere formation efficiency (MFE) as (Number of mammospheres / Number of cells seeded) x 100%.
ALDEFLUOR™ Assay for Aldehyde Dehydrogenase (ALDH) Activity
This assay identifies cancer stem cell populations based on their high ALDH enzymatic activity.
-
Cell Preparation: Prepare a single-cell suspension of your cells at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ assay buffer.
-
Staining:
-
Test Sample: To 1 mL of the cell suspension, add 5 µL of the activated ALDEFLUOR™ reagent.
-
Control Sample: Immediately transfer 0.5 mL of the cell/reagent mixture to a new tube containing 5 µL of DEAB, a specific ALDH inhibitor.
-
-
Incubation: Incubate both tubes at 37°C for 30-60 minutes, protected from light.
-
Flow Cytometry Analysis: After incubation, centrifuge the cells and resuspend them in fresh assay buffer. Analyze the samples on a flow cytometer. The ALDH-positive (ALDH+) population is the population of brightly fluorescent cells in the test sample that is absent in the control (DEAB-treated) sample.
Visualizations
Troubleshooting Workflow for Low Bioactivity
Caption: Troubleshooting workflow for low bioactivity.
Proposed Signaling Pathway for 3-O-trans-p-coumaroyltormentic Acid
Caption: Proposed mechanism of action for the trans isomer.
General Experimental Workflow
Caption: General experimental workflow.
References
how to prevent isomerization of 3-O-cis-p-coumaroyltormentic acid
This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the stability of 3-O-cis-p-coumaroyltormentic acid, with a focus on preventing its isomerization to the trans form.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is isomerization a concern?
This compound is a naturally occurring triterpenoid (B12794562) ester. It consists of tormentic acid linked to a cis-p-coumaric acid moiety.[1][2] The geometric isomerism of the p-coumaroyl group (a derivative of cinnamic acid) is critical because the cis and trans forms can exhibit different biological activities, bioavailability, and physicochemical properties.[3][4] Uncontrolled isomerization from the biologically active cis form to the more thermodynamically stable trans form can lead to inconsistent experimental results, loss of therapeutic efficacy, and challenges in quality control.[4]
Q2: What are the primary factors that cause the isomerization of this compound?
The isomerization from cis to trans is primarily triggered by exposure to certain environmental factors. The double bond in the p-coumaroyl moiety is susceptible to rotation when sufficient energy is supplied. The key contributing factors are:
-
Light (Photoisomerization): Exposure to ultraviolet (UV) radiation, present in sunlight and standard fluorescent lighting, is a major catalyst for the isomerization of cinnamic acid derivatives.[4][5][6] This is often the most significant factor during routine lab work and storage.
-
Heat (Thermal Isomerization): Elevated temperatures can provide the necessary energy to overcome the rotational barrier of the double bond, leading to isomerization.[7]
-
pH: The pH of the solution can influence the rate of isomerization. For related hydroxycinnamic acids, the highest conversion rates from trans to cis (and vice-versa to reach equilibrium) have been observed in the pH range of 5.0 to 7.0.[8] While your compound is already in the cis form, maintaining an appropriate pH is crucial to prevent it from converting to the more stable trans isomer.
-
Catalysts: The presence of certain catalysts, such as a trace amount of iodine or strong acids, can facilitate isomerization.[5][9]
Q3: How can I prevent the isomerization of my compound during storage?
Proper storage is the first line of defense against isomerization. To maintain the integrity of this compound, adhere to the following guidelines.
Table 1: Storage Recommendations to Prevent Isomerization
| Parameter | Recommendation | Rationale |
| Light | Store the compound in amber-colored vials or wrap containers in aluminum foil. Store in a dark location, such as a light-proof storage box or a freezer. | Prevents photoisomerization by blocking UV and visible light.[5][8] |
| Temperature | Store at low temperatures, preferably at -20°C or -80°C, especially for long-term storage. | Reduces thermal energy, minimizing the rate of thermal isomerization.[7][10] |
| Atmosphere | For solutions, degas the solvent and store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidative degradation, which can occur alongside isomerization.[10] |
| Form | Store the compound as a dry, solid powder whenever possible. | The solid state is generally more stable than solutions, where molecules have greater freedom of movement. |
| pH (for solutions) | If storing in solution, use a buffered solvent at a pH outside the optimal range for isomerization (e.g., pH < 4 or > 8), if compatible with the compound's stability. | Avoids pH ranges (5.0-7.0) where isomerization rates for similar compounds are highest.[8] |
Q4: What precautions should I take during experimental procedures to minimize isomerization?
Handling the compound correctly during experiments is critical. The following workflow outlines key precautions.
Caption: A logical workflow for handling this compound.
Troubleshooting Guide
Problem: I detected the trans isomer in my cis sample. What happened?
-
Review Handling Procedures: Was the sample exposed to direct sunlight or left under fluorescent lab lights for an extended period? Light exposure is the most common cause.[4]
-
Check Temperature History: Was the sample subjected to high temperatures, such as during solvent evaporation with excessive heat?
-
Evaluate Solvent/Buffer: Was the sample dissolved in a solution with a pH between 5.0 and 7.0 for a long time?[8]
-
Assess Storage Conditions: Was the compound stored properly in a dark, cold environment?
Problem: Can the isomerization be reversed?
While preventing isomerization is ideal, converting the trans isomer back to the cis form is possible, though it may be more relevant for synthesis than for sample purification. Under specific laboratory conditions, sunlight or UV irradiation can be used to convert the trans isomer back to the cis isomer, typically achieving an equilibrium mixture.[5] However, this process is not easily controlled and may lead to a mixture of both isomers rather than a complete conversion. For analytical purposes, it is best to start with a pure cis sample and prevent its isomerization.
Experimental Protocols
Protocol 1: Method for Detecting and Quantifying Isomerization via HPLC-DAD
High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a common and effective method for separating and quantifying cis and trans isomers.[11][12]
1. Sample Preparation:
- Work under low-light conditions.
- Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., HPLC-grade methanol (B129727) or acetonitrile).
- Prepare a series of calibration standards for both cis and, if available, trans isomers.
- Filter the samples through a 0.22 µm syringe filter into amber HPLC vials.
2. HPLC-DAD Conditions (General Example):
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
- Gradient: Start at 10% B, ramp to 90% B over 30 minutes, hold for 5 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25-30°C.
- Detection: Monitor at the UV absorption maximum for p-coumaroyl derivatives (typically around 310-325 nm). The cis and trans isomers will have distinct absorption spectra and retention times.
3. Data Analysis:
- The cis isomer typically elutes earlier than the trans isomer on a C18 column.[8]
- Identify peaks based on retention times compared to pure standards.
- Quantify the area under each peak. The percentage of each isomer can be calculated as: % Isomer = (Peak Area of Isomer / Total Peak Area of Both Isomers) x 100%
Table 2: Comparison of Analytical Methods for Isomer Detection
| Parameter | HPLC-DAD | LC-MS/MS | ¹H NMR Spectroscopy |
| Selectivity | Good for separating isomers with different retention times. | Excellent; can distinguish isomers based on fragmentation patterns if they differ. | Excellent; distinguishes isomers based on unique proton chemical shifts and coupling constants.[1][13] |
| Sensitivity | µg/mL range.[11] | pg/mL to ng/mL range (very high).[11] | mg range (lower sensitivity). |
| Quantification | Good, based on UV absorbance and calibration curves.[11] | Excellent, highly accurate with internal standards. | Can be quantitative (qNMR) but requires careful setup and standards. |
| Throughput | High; suitable for routine analysis. | High, but more complex data analysis. | Low; requires longer acquisition times. |
| Primary Use | Routine quality control, stability testing. | Definitive identification and quantification, especially in complex matrices. | Structural confirmation and unambiguous identification of cis vs. trans geometry. |
Analysis Workflow Diagram
Caption: A comprehensive workflow for the analysis of isomeric purity.
References
- 1. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure−Activity Relationship (SAR) Study of trans-Cinnamic Acid and Derivatives on the Parasitic Weed Cuscuta campestris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. CN105884618A - Converting method for cis and trans isomers of cinnamic acid compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Isomerization of trans-3-methylglutaconic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 11. benchchem.com [benchchem.com]
- 12. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evidence for trans-cis isomerization of the p-coumaric acid chromophore as the photochemical basis of the photocycle of photoactive yellow protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 3-O-cis-p-coumaroyltormentic acid for Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively solubilize 3-O-cis-p-coumaroyltormentic acid for use in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a natural triterpenoid (B12794562) compound that has demonstrated significant anti-tumor and anti-cancer stem cell activity.[1] Like many other triterpenoids, it is a lipophilic molecule with poor aqueous solubility. This inherent hydrophobicity presents a challenge for in vitro studies, as it can lead to precipitation in aqueous cell culture media, resulting in inaccurate dosing and unreliable experimental outcomes.
Q2: What is the primary solvent recommended for dissolving this compound for cell-based assays?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent for preparing stock solutions of this compound and other hydrophobic compounds for cell culture experiments.[1]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A general guideline is to maintain the final DMSO concentration at or below 0.5% (v/v), with many cell lines tolerating up to 1%. However, sensitive cell lines may require concentrations as low as 0.1%. It is crucial to perform a vehicle control experiment (media with the same final concentration of DMSO) to assess the impact of the solvent on your specific cell line.
Q4: My this compound precipitates when I add my DMSO stock solution to the cell culture medium. What is happening and how can I prevent it?
This phenomenon, often referred to as "solvent shock," occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is significantly lower. The abrupt change in polarity causes the compound to crash out of the solution. The troubleshooting guide below provides detailed steps to prevent this.
Troubleshooting Guide: Preventing Precipitation in Cell Culture Media
This guide addresses common issues encountered when preparing working solutions of this compound in cell culture media.
| Problem | Potential Cause | Solution |
| Immediate Precipitation Upon Dilution | Solvent Shock: Rapid change in solvent polarity. | 1. Pre-warm the cell culture medium to 37°C before adding the stock solution. 2. Add the stock solution dropwise to the vortexing or swirling medium to ensure rapid and even dispersion. 3. Use a serial dilution approach: Create an intermediate dilution in a small volume of medium before adding it to the final volume. |
| High Final Concentration: The desired concentration exceeds the solubility limit in the final medium. | 1. Lower the target concentration and perform a dose-response experiment to determine the maximum soluble concentration that elicits the desired biological effect. 2. Increase the stock solution concentration to reduce the volume added to the medium, thereby lowering the final DMSO concentration. | |
| Precipitation Over Time in the Incubator | Temperature and pH Shifts: Changes in temperature and CO2-mediated pH shifts in the incubator can affect solubility. | 1. Ensure the medium is properly buffered for the incubator's CO2 concentration. 2. Pre-warm all solutions to 37°C before mixing. |
| Interaction with Media Components: The compound may interact with salts, proteins (especially serum), or other components over time. | 1. Test solubility in serum-free vs. serum-containing media to determine if serum components are contributing to precipitation. 2. Consider using a different basal medium formulation. | |
| Cloudiness or Film Formation in the Culture Vessel | Micro-precipitation: Formation of very fine, dispersed precipitate. | 1. Visually inspect the prepared medium under a microscope before adding it to cells to check for micro-precipitates. 2. Briefly sonicate the final working solution in a water bath to aid in the dissolution of any small aggregates. Caution: Avoid overheating. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 634.84 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh out 6.35 mg of this compound.
-
Dissolving in DMSO: Add 1 mL of sterile DMSO to the vial containing the compound.
-
Vortexing: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber tubes to minimize freeze-thaw cycles and light exposure. Store at -20°C or -80°C.
Protocol 2: Preparation of a 40 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Calculate Dilution: To prepare a 40 µM working solution from a 10 mM stock, a 1:250 dilution is required. This will result in a final DMSO concentration of 0.4%.
-
Dispense Medium: Add the required volume of pre-warmed cell culture medium to a sterile conical tube. For example, for 10 mL of working solution, use 9.96 mL of medium.
-
Add Stock Solution: While gently vortexing or swirling the medium, add 40 µL of the 10 mM stock solution dropwise.
-
Mix and Use: Cap the tube and invert it several times to ensure homogeneity. Visually inspect for any signs of precipitation before adding to your cells.
Alternative Solubilization Strategies
If solubility issues persist, consider the following advanced strategies. The suitability of each method should be empirically tested for your specific experimental setup.
| Strategy | Methodology | Considerations |
| Co-solvents | In addition to DMSO, other co-solvents like ethanol, polyethylene (B3416737) glycol (PEG), or glycerin can be used in combination to improve solubility. | The toxicity of the co-solvent or solvent mixture on the specific cell line must be evaluated. |
| Complexation | Cyclodextrins can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex. | The type of cyclodextrin (B1172386) and the molar ratio of cyclodextrin to the compound need to be optimized. |
| Micelle Formation | Biocompatible surfactants (e.g., Tween 80, Pluronic F-68) or amphiphilic block copolymers can form micelles that encapsulate the hydrophobic compound in their core. | The critical micelle concentration (CMC) of the surfactant and its potential effects on cell membranes should be considered. |
| Nanosuspensions | Particle size reduction to the nanometer range can increase the surface area and dissolution rate. This is typically achieved through techniques like anti-solvent precipitation. | Requires specialized equipment and careful control of particle size and stability. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and a general workflow for its use in cell-based assays.
Caption: Proposed mechanism of this compound action on the c-Myc pathway.
Caption: Experimental workflow for solubilizing and using the compound in cell assays.
References
Technical Support Center: Overcoming Triterpenoid Resistance in Cancer Cells
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with triterpenoid (B12794562) compounds in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing decreased sensitivity to a triterpenoid compound over time. How can I confirm the development of resistance?
A1: The primary method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of the triterpenoid in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a key indicator of acquired resistance. This is typically achieved through a cell viability assay, such as the MTT or CellTiter-Glo assay. It is also crucial to perform regular cell line authentication to rule out contamination or genetic drift.
Q2: What are the common mechanisms of cancer cell resistance to triterpenoid compounds?
A2: Resistance to triterpenoids is a multifaceted issue. Some of the well-documented mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump triterpenoid compounds out of the cell, reducing their intracellular concentration.
-
Alterations in Signaling Pathways: Constitutive activation of pro-survival signaling pathways, such as STAT3 and Nrf2, can counteract the cytotoxic effects of triterpenoids.
-
Epigenetic Modifications: Changes in DNA methylation or histone modifications can alter the expression of genes involved in drug sensitivity and resistance.
-
Target Alteration: Although less common for multi-targeting triterpenoids, mutations in the primary molecular target could potentially reduce binding affinity.
Q3: How can I investigate the specific mechanism of resistance in my cell line?
A3: A systematic approach is recommended:
-
Assess ABC Transporter Activity: Use functional assays, such as the Rhodamine 123 efflux assay, to determine if your resistant cells exhibit increased pumping activity.
-
Analyze Signaling Pathways: Perform Western blot analysis to check the phosphorylation status of key proteins like STAT3 (p-STAT3 Tyr705) and the nuclear translocation of Nrf2.
-
Examine Gene Expression: Use quantitative PCR (qPCR) to measure the mRNA levels of genes encoding ABC transporters (e.g., ABCB1) and key target genes of the Nrf2 pathway (e.g., NQO1, HMOX1).
-
Investigate Epigenetic Changes: Analyze the methylation status of the promoter regions of relevant genes, such as ABCB1, using techniques like bisulfite sequencing or pyrosequencing.
Q4: Are there strategies to overcome this resistance?
A4: Yes, several strategies can be employed:
-
Co-administration with ABC Transporter Inhibitors: Using known inhibitors of P-gp, such as verapamil (B1683045) or tariquidar, can help restore sensitivity.
-
Targeting Signaling Pathways: Employing specific inhibitors of the STAT3 or Nrf2 pathways can re-sensitize resistant cells to triterpenoids.
-
Synergistic Drug Combinations: Combining triterpenoids with conventional chemotherapeutic agents can often lead to synergistic effects and overcome resistance.
-
Nanotechnology-based Delivery Systems: Encapsulating triterpenoids in nanoparticles can enhance their solubility, bioavailability, and intracellular accumulation, thereby bypassing efflux pump-mediated resistance.
Troubleshooting Guides
This section provides a step-by-step approach to troubleshoot common issues encountered during triterpenoid resistance experiments.
Problem 1: Gradual loss of triterpenoid efficacy in your cancer cell line.
| Possible Cause | Suggested Solution |
| Development of Acquired Resistance | 1. Confirm IC50 Shift: Perform a cell viability assay to confirm a significant increase in the IC50 value compared to the parental cell line. 2. Investigate Mechanism: Follow the steps outlined in FAQ Q3 to identify the underlying resistance mechanism. 3. Attempt Re-sensitization: Based on the identified mechanism, apply appropriate strategies from FAQ Q4. |
| Cell Line Contamination or Genetic Drift | 1. Authenticate Cell Line: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Mycoplasma Testing: Regularly test your cultures for mycoplasma contamination. 3. Use Low Passage Cells: Whenever possible, use cells from a low-passage frozen stock. |
| Compound Degradation | 1. Prepare Fresh Stock Solutions: Triterpenoid solutions should be prepared fresh and stored appropriately. 2. Verify Storage Conditions: Ensure the compound is stored according to the manufacturer's recommendations to maintain its stability. |
Problem 2: High variability in cytotoxicity assay results.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | 1. Ensure Uniform Cell Suspension: Thoroughly mix the cell suspension before plating to ensure a uniform cell number in each well. 2. Optimize Seeding Density: Determine the optimal seeding density for your cell line to ensure logarithmic growth throughout the experiment. |
| Edge Effects in Microplates | 1. Avoid Outer Wells: Do not use the outermost wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity. 2. Randomize Plate Layout: Randomize the position of different treatment groups to minimize systematic errors. |
| Compound Precipitation | 1. Check Solubility: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%). 2. Visual Inspection: Before adding to cells, visually inspect the diluted compound in the media for any signs of precipitation. |
Data Presentation
Table 1: Comparative IC50 Values of Triterpenoids in Sensitive and Resistant Cancer Cell Lines
| Triterpenoid | Cancer Cell Line | Sensitive IC50 (µM) | Resistant Cell Line | Resistant IC50 (µM) | Fold Resistance |
| Oleanolic Acid | HL-60 | - | HL-60/HAR | - | 4-fold increase in sensitivity |
| Doxorubicin | SW620 | - | SW620/Ad300 | - | 214-fold |
| Cisplatin | A431 | 0.19 | A431Pt | 3.5 | 18.4 |
| Cisplatin | 2008 | 0.78 | C13 | 5.4 | 6.9 |
Note: Data is compiled from multiple sources and serves as a representative example. Actual values may vary depending on experimental conditions.
Table 2: Synergistic Effects of Triterpenoids with Chemotherapeutic Drugs
| Triterpenoid | Chemotherapeutic Drug | Cancer Cell Line | Combination Index (CI) | Dose Reduction Index (DRI) |
| Retigeric Acid B | Cisplatin | PC-3, DU-145 | < 1 (Synergistic) | Not Reported |
| Ursolic Acid | 5-Fluorouracil | YES-2 | Additive to Synergistic | Not Reported |
| Platycodin D | Docetaxel | DU-145 | Synergistic | Not Reported |
| Fludelone | Panaxytriol | MX-1 | 0.609 - 0.836 | >1 (Favorable) |
A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. A Dose Reduction Index (DRI) > 1 indicates a favorable dose reduction for the respective drug in the combination.
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated STAT3 (p-STAT3)
Objective: To determine the activation status of the STAT3 signaling pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Treat cells as required, wash with ice-cold PBS, and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the ECL substrate, and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin or GAPDH.
Protocol 2: ABC Transporter Activity Assay (Rhodamine 123 Efflux)
Objective: To functionally assess the activity of ABC transporters like P-gp.
Materials:
-
Rhodamine 123 (fluorescent substrate)
-
Verapamil (P-gp inhibitor, positive control)
-
Hanks' Balanced Salt Solution (HBSS) or phenol (B47542) red-free medium
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Harvest and resuspend cells in HBSS or phenol red-free medium.
-
Inhibitor Pre-incubation: Pre-incubate a subset of cells with a known ABC transporter inhibitor (e.g., verapamil) for 30-60 minutes.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all cell suspensions and incubate for 30-60 minutes at 37°C in the dark.
-
Efflux Period: Wash the cells with ice-cold PBS to remove excess dye. Resuspend the cells in fresh, warm medium (with and without the inhibitor) and incubate for 1-2 hours to allow for dye efflux.
-
Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer or fluorescence plate reader. Reduced fluorescence in the absence of the inhibitor indicates active efflux.
Mandatory Visualizations
Caption: Logical workflow for troubleshooting triterpenoid resistance.
Caption: Inhibition of the STAT3 signaling pathway.
Caption: Experimental workflow for ABC transporter activity assay.
Technical Support Center: Refining Purification of 3-O-cis-p-coumaroyltormentic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the purification of 3-O-cis-p-coumaroyltormentic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental purification of this compound in a question-and-answer format.
Issue 1: Low Yield of the Target Compound
-
Question: My final yield of this compound is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low yields can arise from several factors throughout the extraction and purification process. Consider the following troubleshooting steps:
-
Incomplete Extraction: Ensure the initial extraction with methanol (B129727) is thorough. Increase the extraction time or perform multiple extraction cycles to maximize the recovery from the plant material.
-
Loss during Liquid-Liquid Partitioning: The partitioning between ethyl acetate (B1210297) and water is a critical step. Ensure vigorous mixing and adequate phase separation to minimize the loss of the compound in the aqueous phase. Adjusting the pH of the aqueous phase might improve partitioning.
-
Compound Degradation: this compound may be susceptible to degradation.[1] Avoid prolonged exposure to harsh conditions such as high temperatures and strong acids or bases.[2] It is also advisable to protect samples from light to prevent potential isomerization or degradation.[1]
-
Suboptimal Chromatographic Conditions: During silica (B1680970) gel chromatography, preparative TLC, and HPLC, the compound might be irreversibly adsorbed or may not elute completely. Optimize the solvent systems to ensure proper elution of the target compound.
-
Issue 2: Poor Separation of cis and trans Isomers
-
Question: I am having difficulty separating this compound from its trans isomer. How can I improve the resolution?
-
Answer: The structural similarity between cis and trans isomers makes their separation challenging.[3][4] Here are some strategies to enhance separation, particularly for the final HPLC purification step:
-
Optimize the Mobile Phase:
-
Solvent Composition: Fine-tune the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. Small, incremental changes can significantly impact selectivity.[5]
-
pH Adjustment: The mobile phase pH can influence the ionization state of the carboxylic acid moiety, affecting retention and selectivity. Experiment with adding a small amount of an acid (e.g., formic acid or acetic acid) to the mobile phase.[5]
-
-
Select an Appropriate Stationary Phase: While a C18 column is a good starting point, other stationary phases may offer better selectivity for isomers. Consider columns with different selectivities, such as phenyl-hexyl or biphenyl (B1667301) phases, which can provide alternative interactions.[5]
-
Adjust the Column Temperature: Temperature can alter the selectivity of the separation.[5] Try running the HPLC at different temperatures (e.g., in 5 °C increments) to see if the resolution between the cis and trans peaks improves.
-
Reduce the Flow Rate: Lowering the flow rate can increase column efficiency and may improve the resolution of closely eluting peaks.[5]
-
Issue 3: Peak Tailing in HPLC Analysis
-
Question: My HPLC peaks for this compound are showing significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing for acidic compounds is a common issue in reversed-phase HPLC.[5] This is often due to secondary interactions between the analyte and the stationary phase.
-
Mobile Phase pH: Ensure the mobile phase pH is sufficiently low to keep the carboxylic acid group of the tormentic acid moiety in its protonated form. This minimizes interactions with residual silanol (B1196071) groups on the silica support. Adding an acidic modifier is a common solution.[5]
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting the sample.[5]
-
Column Contamination: The column may have accumulated contaminants that are interacting with your compound. Flush the column with a strong solvent to clean it.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a suitable starting point for the initial extraction of this compound?
-
A1: A common and effective method is extraction with methanol, followed by partitioning of the concentrated extract with ethyl acetate.[3]
-
-
Q2: How can I monitor the purification process at each step?
-
A2: Thin-layer chromatography (TLC) is a valuable tool for monitoring the presence of your target compound in different fractions during silica gel chromatography and preparative TLC. For HPLC fractions, analytical HPLC can be used to check for purity.
-
-
Q3: What analytical techniques are used to confirm the identity of the purified this compound?
-
Q4: How should I store the purified this compound?
-
A4: To prevent degradation and isomerization, it is recommended to store the purified compound under refrigerated conditions, protected from light, and in an inert atmosphere if possible.[1]
-
Data Presentation
Table 1: Hypothetical Purification Summary for this compound
| Purification Step | Starting Material (g) | Product Mass (mg) | Purity (%) |
| Methanol Extraction | 1000 | - | <1 |
| Ethyl Acetate Fraction | - | - | 5-10 |
| Silica Gel Chromatography | - | - | 40-60 |
| Preparative TLC | - | - | 80-90 |
| Preparative HPLC | - | - | >95 |
Experimental Protocols
1. Extraction and Partitioning
-
Extract the dried and powdered plant material (e.g., Aronia melanocarpa) with methanol.[3]
-
Dry the methanol extract and solubilize the residue in methanol.
-
Add distilled water to the methanol solution.
-
Perform a liquid-liquid partitioning of the mixture with an equal volume of ethyl acetate.
-
Collect the ethyl acetate fraction, which will contain the compound of interest, and concentrate it.[3]
2. Silica Gel Column Chromatography
-
Solubilize the concentrated ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., methanol).
-
Prepare a silica gel column packed with an appropriate non-polar solvent system.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the target compound.
-
Pool the relevant fractions and concentrate them.
3. Preparative Thin-Layer Chromatography (TLC)
-
Apply the concentrated fraction from the silica gel chromatography as a band onto a preparative TLC plate.
-
Develop the plate in a suitable solvent system that provides good separation of the target compound from impurities.
-
Visualize the bands under UV light.
-
Scrape the band corresponding to the desired compound from the plate.
-
Elute the compound from the silica gel using an appropriate solvent (e.g., methanol or ethyl acetate).
-
Filter and concentrate the eluate.
4. Preparative High-Performance Liquid Chromatography (HPLC)
-
Dissolve the sample from the preparative TLC step in the mobile phase.
-
Inject the sample onto a preparative reversed-phase column (e.g., C18).
-
Elute with an optimized mobile phase (e.g., a gradient of acetonitrile and water with an acidic modifier).
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to this compound.
-
Remove the solvent to obtain the purified compound.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing degradation of 3-O-cis-p-coumaroyltormentic acid during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 3-O-cis-p-coumaroyltormentic acid during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a natural product, specifically a triterpenoid (B12794562) saponin.[1][2] It consists of a tormentic acid backbone (a type of triterpenoid) linked to a cis-p-coumaric acid moiety via an ester bond. Its chemical structure makes it susceptible to certain types of degradation.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The main factors that can lead to the degradation of this compound are exposure to light, elevated temperatures, non-neutral pH (both acidic and basic conditions), and the presence of oxidizing agents.
Q3: What are the likely degradation pathways for this molecule?
A3: Based on its chemical structure, the most probable degradation pathways are:
-
Cis-trans isomerization: The cis-double bond in the p-coumaroyl group can isomerize to the more stable trans-form, especially when exposed to light (UV or visible) or heat.[3]
-
Hydrolysis: The ester linkage connecting the p-coumaric acid and the tormentic acid is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the formation of tormentic acid and p-coumaric acid.[4][5][6][7]
-
Oxidation: The triterpenoid structure can be susceptible to oxidation, which may occur at various positions on the ring system, potentially leading to the formation of hydroxylated or other oxidized derivatives.[8][9][10][11][12]
Q4: How should I store this compound to ensure its stability?
A4: To minimize degradation, the compound should be stored as a solid (lyophilized powder if possible) in a tightly sealed, amber glass vial to protect it from light and moisture. It is recommended to store it at low temperatures, preferably at -20°C or -80°C, and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Troubleshooting Guide
Q1: I observe a new, more polar spot on my TLC plate after storing my compound in solution. What could it be?
A1: A more polar spot could indicate hydrolysis of the ester bond. This would result in the formation of tormentic acid and p-coumaric acid, both of which are more polar than the parent compound. To confirm this, you can run authentic standards of tormentic acid and p-coumaric acid on the same TLC plate if available. To prevent this, avoid storing the compound in solution for extended periods, especially in non-buffered or pH-extreme solvents. Prepare solutions fresh for each experiment.
Q2: My HPLC chromatogram shows a new peak with a slightly different retention time, and the peak corresponding to my compound has decreased. What is happening?
A2: This could be due to the isomerization of the cis-p-coumaroyl moiety to the trans-isomer. The trans-isomer will have a different retention time on a reverse-phase HPLC column. This process is often accelerated by light exposure. To mitigate this, protect your samples from light at all times by using amber vials and covering sample carousels.
Q3: The biological activity of my compound seems to have decreased over time. Why?
A3: A decrease in biological activity is a strong indicator of degradation. The primary culprits are likely hydrolysis of the ester linkage or isomerization of the coumaroyl group, as these structural changes can significantly impact the molecule's interaction with its biological target. It is also possible that oxidation of the triterpenoid core has occurred. It is crucial to re-evaluate the purity of your sample using a suitable analytical method like HPLC or LC-MS.
Q4: The color of my solid compound has changed from white/off-white to a yellowish or brownish hue. What does this signify?
A4: A change in color often suggests oxidative degradation or polymerization of phenolic compounds like the p-coumaric acid moiety. This can be caused by exposure to air (oxygen) and/or light over time. To prevent this, ensure the compound is stored under an inert atmosphere and protected from light.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Light Protection | Container |
| Solid (Powder) | -20°C or -80°C | Inert (Argon/Nitrogen) | Amber Vial | Tightly Sealed Glass |
| In Solution (Short-term) | 2-8°C | Inert (Argon/Nitrogen) | Amber Vial/Foil Wrapped | Tightly Sealed Glass |
Table 2: Example Stability Study Data Log
This table can be used to record data from your own stability studies.
| Time Point | Storage Condition | Purity (%) by HPLC | Appearance of Degradation Products (Peak Area %) | Observations (e.g., color change) |
| Initial (T=0) | - | |||
| 1 Month | ||||
| 3 Months | ||||
| 6 Months | ||||
| 12 Months |
Experimental Protocols
Protocol: Accelerated Stability Study of this compound
This protocol outlines a general procedure to assess the stability of the compound under forced degradation conditions.
1. Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol (B129727), water)
-
Buffers of different pH (e.g., pH 4, 7, 9)
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or UV)
-
Temperature-controlled incubator
-
Photostability chamber or a light source with controlled UV and visible output
2. Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Analyze the freshly prepared solution by HPLC to determine the initial purity and retention time.
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate a solid sample and a solution sample in an incubator at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose a solid sample and a solution sample to a controlled light source.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). For thermal and photodegradation of the solid, dissolve a portion in the initial solvent at each time point.
-
Sample Analysis: Analyze each aliquot by HPLC. Monitor the peak area of the parent compound and the formation of any new peaks.
-
Data Analysis: Calculate the percentage degradation of the parent compound and the percentage of each degradation product at each time point.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: General workflow for assessing compound stability.
References
- 1. This compound | CAS#:121072-40-0 | Chemsrc [chemsrc.com]
- 2. biorbyt.com [biorbyt.com]
- 3. Evidence for trans-cis isomerization of the p-coumaric acid chromophore as the photochemical basis of the photocycle of photoactive yellow protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic hydrolysis of the cytotoxic triterpenoid glycoside virgaureasaponin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Journal articles: 'Hydrolysis of triterpene' – Grafiati [grafiati.com]
- 6. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Microbial-Catalyzed Baeyer–Villiger Oxidation for 3,4-seco-Triterpenoids as Potential HMGB1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triterpenoids as Reactive Oxygen Species Modulators of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Poor Resolution in Plant Extract Chromatograms
Welcome to the technical support center for chromatographic analysis of plant extracts. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address common issues with poor peak resolution.
Frequently Asked questions (FAQs)
Q1: My chromatogram shows broad, poorly resolved peaks. What are the most common causes for this in plant extract analysis?
A1: Poor resolution in the chromatography of complex mixtures like plant extracts often stems from several factors. The most common culprits include issues with the mobile phase, problems with the column, or suboptimal instrument parameters.[1] The complexity of the sample matrix itself, containing numerous compounds with varying polarities, also presents a significant challenge.[2]
Key areas to investigate are:
-
Mobile Phase Composition: An incorrect mobile phase composition is a frequent cause of poor peak separation.[1] If the solvent is too strong, analytes will elute too quickly without sufficient interaction with the stationary phase, leading to co-elution. Conversely, a mobile phase that is too weak can lead to excessively long retention times and band broadening.
-
Column Issues: Column degradation, contamination from the sample matrix, or using a column with inappropriate dimensions (e.g., too short or with large particle size) can significantly decrease the theoretical plate number (N), directly reducing resolution.[1]
-
Peak Shape Problems (Tailing and Fronting): Asymmetrical peaks can compromise resolution. Peak tailing is often caused by strong interactions between analytes and the stationary phase, particularly with basic compounds and residual silanol (B1196071) groups on silica-based columns.[3] Peak fronting can be a result of column overload, where too much sample is injected.[4][5]
-
Flow Rate and Temperature: Suboptimal flow rates can lead to band broadening, while temperature fluctuations can affect the viscosity of the mobile phase and the kinetics of separation, impacting resolution.[6][7]
Q2: How can I improve peak resolution by modifying the mobile phase?
A2: Optimizing the mobile phase is a powerful strategy to enhance resolution. Here are several adjustments you can make:
-
Adjust Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (like acetonitrile (B52724) or methanol) in the mobile phase will increase the retention time of your analytes, often leading to better separation.[8]
-
Change Organic Modifier: Switching between different organic solvents, such as from acetonitrile to methanol (B129727) or vice versa, can alter the selectivity of the separation due to different interactions with the analytes.[1]
-
Modify pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact their retention and peak shape.[9] A general guideline is to set the mobile phase pH at least two units away from the analyte's pKa to ensure a single ionic form and prevent peak tailing.[5]
-
Use Buffers: Incorporating a buffer into your mobile phase helps to control the pH and can improve the peak shape for ionizable compounds.[9]
-
Employ Gradient Elution: For complex samples like plant extracts with a wide range of polarities, a gradient elution is highly recommended.[10] This involves changing the mobile phase composition during the run, which helps to resolve both early and late-eluting peaks. A shallower gradient generally provides better resolution.[1]
Q3: What column-related factors should I consider to improve resolution?
A3: The column is the heart of the separation, and its characteristics are critical for achieving good resolution.
-
Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) provide higher efficiency and sharper peaks, leading to better resolution.[10][11]
-
Column Dimensions: Increasing the column length provides more theoretical plates and can improve separation.[11] However, this will also increase analysis time and backpressure.
-
Stationary Phase Chemistry: If you are not achieving adequate separation, consider switching to a column with a different stationary phase.[10] For example, if you are using a C18 column, a phenyl-hexyl or a cyano column might offer different selectivity for your analytes.[2] For basic compounds that exhibit tailing, using a base-deactivated or end-capped column can minimize interactions with residual silanol groups.[12]
-
Column Maintenance: Regularly flushing and cleaning your column can prevent contamination buildup from the complex matrix of plant extracts, which can otherwise lead to poor performance.[1] Using a guard column is also a good practice to protect the analytical column.[10]
Q4: My peaks are tailing. What are the primary causes and how can I fix it?
A4: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue.
-
Secondary Interactions: The most frequent cause is the interaction of basic analytes with acidic residual silanol groups on the silica-based stationary phase.[3][12]
-
Column Contamination or Voids: Buildup of sample matrix on the column frit or the formation of a void at the column inlet can cause peak tailing.[14]
-
Solution: Try back-flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.[15]
-
-
Extra-Column Volume: Excessive tubing length or diameter between the column and the detector can lead to band broadening and tailing.[14]
-
Solution: Use tubing with a narrow internal diameter and keep the length to a minimum.[12]
-
Q5: My peaks are fronting. What does this indicate and how can I resolve it?
A5: Peak fronting, where the front of the peak is less steep than the back, is often a sign of:
-
Column Overload: Injecting too much sample or a sample that is too concentrated can saturate the stationary phase.[4][5]
-
Solution: Reduce the injection volume or dilute the sample.[5]
-
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.[3]
-
Solution: Ensure your sample is completely dissolved in a solvent that is weaker than or the same as the initial mobile phase.[5]
-
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving poor resolution in your chromatograms.
Data Presentation: Optimizing Chromatographic Parameters
The following table summarizes key parameters that can be adjusted to improve peak resolution.
| Parameter | Recommended Action to Improve Resolution | Potential Trade-offs |
| Mobile Phase | ||
| Organic Solvent % (Reversed-Phase) | Decrease the percentage of organic solvent.[8] | Increased retention times and longer run times. |
| Solvent Type | Switch between solvents with different selectivities (e.g., acetonitrile vs. methanol).[1] | May require re-optimization of the entire method. |
| pH | Adjust to be >2 pH units away from the analyte's pKa.[5] | Column stability may be affected at extreme pH values. |
| Gradient Steepness | Make the gradient shallower.[1] | Longer analysis time. |
| Column | ||
| Particle Size | Use a column with smaller particles.[10] | Higher backpressure, may require a UHPLC system.[8] |
| Column Length | Increase the column length.[11] | Longer analysis time and higher backpressure. |
| Stationary Phase | Change to a different chemistry (e.g., C18 to Phenyl-Hexyl).[2] | Requires method redevelopment. |
| Instrumental Parameters | ||
| Flow Rate | Decrease the flow rate.[10] | Longer run time. |
| Temperature | Optimize the column temperature (e.g., between 25°C and 40°C).[13] | High temperatures can degrade sensitive analytes.[9] |
| Injection Volume | Decrease the injection volume if overloading is suspected.[5] | May decrease sensitivity for trace components. |
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization
This protocol outlines a systematic approach to optimizing the mobile phase for improved resolution of plant extracts.
-
Initial Scouting Run:
-
Start with a generic gradient, for example, 5% to 95% acetonitrile in water (both with 0.1% formic acid) over 30 minutes.
-
Use a standard C18 column.
-
This initial run will give you an idea of the complexity of your extract and the approximate retention times of your compounds of interest.
-
-
Adjusting Solvent Strength and Gradient:
-
If peaks are clustered and poorly resolved, make the gradient shallower in the region where your target compounds elute.[16] For example, if your peaks of interest elute between 10 and 15 minutes, you can modify the gradient to have a slower increase in organic solvent during this time window.
-
If all peaks elute very early, decrease the initial percentage of organic solvent.
-
-
Evaluating Different Organic Modifiers:
-
If resolution is still not satisfactory, replace acetonitrile with methanol and run the same gradient. Methanol has different solvent properties and can alter the selectivity of the separation.
-
-
pH Modification (for ionizable compounds):
-
If your target compounds are acidic or basic, prepare mobile phases with different pH values (e.g., pH 3 and pH 7, using appropriate buffers like phosphate (B84403) or acetate) and repeat the analysis.[1] Observe the changes in retention time and peak shape.
-
Protocol 2: Diagnosing and Addressing Peak Tailing
-
Assess the Peak Shape: Calculate the tailing factor or asymmetry factor for the problematic peak. A value greater than 1.2 often indicates significant tailing.
-
Mobile Phase Modification:
-
Add 0.1% formic acid to both your aqueous and organic mobile phases.[13] This is often effective for improving the peak shape of basic compounds.
-
If formic acid is not effective, try adding a small amount of a silanol blocker like triethylamine (B128534) (TEA) at a concentration of 0.1%.[16]
-
-
Check for Column Overload:
-
Inject a 1:10 dilution of your sample. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
-
-
Column Evaluation:
-
If the above steps do not resolve the issue, the problem may lie with the column itself. Inspect for any visible voids at the inlet.
-
Perform a column cleaning procedure as recommended by the manufacturer.
-
If tailing persists, consider switching to a base-deactivated or end-capped column specifically designed for the analysis of basic compounds.[12]
-
Mandatory Visualization
Troubleshooting Workflow for Poor Resolution
A troubleshooting workflow for addressing poor chromatographic resolution.
References
- 1. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 2. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC PEAK Fronting and Tailing, Common Reasons For It [hplctips.blogspot.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. chromtech.com [chromtech.com]
- 9. mastelf.com [mastelf.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromtech.com [chromtech.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Quantification of 3-O-cis-p-coumaroyltormentic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the accurate quantification of 3-O-cis-p-coumaroyltormentic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in accurately quantifying this compound?
A1: The primary challenges include:
-
Isomerization: The potential for the cis isomer to convert to the more stable trans isomer (3-O-trans-p-coumaroyltormentic acid) during sample preparation and analysis can lead to underestimation.[1]
-
Matrix Effects: Complex sample matrices (e.g., plant extracts, biological fluids) can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate results.[2]
-
Lack of Strong Chromophores: As a triterpenoid (B12794562) saponin, this compound may exhibit weak UV absorbance, making sensitive quantification with HPLC-UV challenging.[3]
-
Co-elution: In complex samples, other compounds may have similar retention times, leading to overlapping peaks and inaccurate quantification.[4]
-
Availability of Standards: The commercial availability of a certified reference standard for this compound may be limited, complicating absolute quantification.
Q2: Which analytical technique is most recommended for the quantification of this compound?
A2: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the most suitable technique. It offers superior selectivity and sensitivity compared to HPLC-UV, which is crucial for distinguishing the target analyte from a complex matrix and achieving low detection limits.[2][5] For laboratories without access to MS, HPLC coupled with a Charged Aerosol Detector (CAD) can be a viable alternative for analyzing triterpenoid saponins (B1172615) that lack strong chromophores.[3]
Q3: How can I prevent the isomerization of the cis form to the trans form during my experiment?
A3: To minimize isomerization, consider the following precautions:
-
Protect from Light: Work with samples in amber vials or under low-light conditions, as UV light can induce cis-trans isomerization of the p-coumaroyl moiety.
-
Avoid High Temperatures: Use moderate temperatures during sample extraction and solvent evaporation (e.g., below 40°C).[6]
-
Limit Exposure to Acidic/Basic Conditions: Strong pH conditions can catalyze isomerization. Maintain a neutral pH where possible.
-
Analyze Samples Promptly: Store extracts at low temperatures (e.g., -20°C or -80°C) and analyze them as soon as possible after preparation.
Q4: What is the best approach to mitigate matrix effects in LC-MS/MS analysis?
A4: Several strategies can be employed:
-
Effective Sample Cleanup: Use Solid Phase Extraction (SPE) to remove interfering matrix components.[7]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering substances, though this may compromise sensitivity.[2]
-
Use of an Internal Standard: The ideal approach is to use a stable isotope-labeled internal standard. If unavailable, a structurally similar compound (analog) can be used.
-
Standard Addition Method: This is a reliable method to correct for matrix effects when a suitable internal standard is not available. It involves adding known amounts of the standard to the sample matrix.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH.- Column overload.- Secondary interactions with the stationary phase. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Reduce the injection volume or sample concentration.- Use a column with a different stationary phase (e.g., end-capped C18). |
| Low Signal Intensity / Poor Sensitivity | - Suboptimal MS source parameters.- Ion suppression from the matrix.- Analyte degradation.- Weak chromophore (for UV detection). | - Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Improve sample cleanup using SPE or dilute the sample.[2][7]- Check for and prevent degradation (see FAQ A3).- Consider using a more sensitive detector like MS or CAD.[3] |
| High Variability in Results | - Inconsistent sample preparation.- Unstable autosampler temperature.- Matrix effects varying between samples.- Analyte instability in the final extract. | - Standardize the entire sample preparation workflow.[8]- Use a temperature-controlled autosampler.- Employ the standard addition method or a reliable internal standard.[2]- Keep extracts cool and analyze them in a single batch if possible. |
| Presence of a Peak for the trans-isomer | - Isomerization during sample processing.- Natural presence of the trans-isomer in the original sample. | - Implement measures to prevent isomerization (protect from light, avoid heat).- If both isomers are present naturally, develop a chromatographic method that can separate and quantify both. Supercritical Fluid Chromatography (SFC) can be effective for isomer separation.[9] |
Experimental Protocols
General Protocol for Sample Preparation from Plant Material
This protocol provides a general workflow for extracting triterpenoid saponins like this compound.
-
Drying and Grinding: Dry the plant material (e.g., leaves, roots) at a controlled temperature (e.g., 40°C) to a constant weight. Grind the dried material into a fine powder to maximize the surface area for extraction.[10]
-
Solvent Extraction:
-
Weigh approximately 1g of the powdered plant material.
-
Perform ultrasonic-assisted extraction with 20 mL of 80% methanol (B129727) for 30 minutes.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process on the residue two more times.
-
Combine all supernatants.
-
-
Solvent Evaporation: Evaporate the combined extract to dryness under reduced pressure at a temperature below 40°C.
-
Solid Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in 5 mL of water.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of water to remove polar impurities.
-
Elute the target analytes with 10 mL of methanol.
-
Dry the eluate under a gentle stream of nitrogen at <40°C.
-
-
Final Sample Preparation: Reconstitute the final residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS analysis. Filter through a 0.22 µm syringe filter before injection.
Representative LC-MS/MS Method Parameters
These are starting parameters that should be optimized for your specific instrument and application.
| Parameter | Condition |
| HPLC System | UHPLC system |
| Column | C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size)[11] |
| Column Temperature | 40 - 60 °C[11] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient | Start with 5-10% B, increase to 95% B over 15-20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 2 - 5 µL[11] |
| Mass Spectrometer | Triple Quadrupole or QTOF |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Quasimolecular Ion | [M-H]⁻ at m/z 633.2[1] |
| MS/MS Transitions | Specific precursor-to-product ion transitions should be determined by infusing a standard of the analyte. |
| Source Parameters | Optimize gas flows, temperatures, and voltages for maximum signal intensity. |
Visualizations
References
- 1. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of 15 bioactive triterpenoid saponins in different parts of Acanthopanax henryi by HPLC with charged aerosol detection and confirmation by LC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fast and Sensitive LC-MS/MS Method for the Quantitation of Saponins in Various Sugar Beet Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
- 8. biotage.com [biotage.com]
- 9. Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. 3-O-trans-p-coumaroyl esterification enhances the anti-inflammatory effects of tormentic acid by targeting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mammosphere Assay Method Refinement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results with the mammosphere assay.
Troubleshooting Guide
This guide addresses specific issues that may arise during the mammosphere assay, providing potential causes and solutions in a question-and-answer format.
Q1: Why are my cells not forming spheres, or why is the sphere formation efficiency (MFE) very low?
Possible Causes:
-
Incorrect Cell Seeding Density: Seeding density is a critical parameter. Too few cells may not provide the necessary paracrine signaling for sphere formation, while too many can lead to cell aggregation and fusion, which can be mistaken for spheres.[1][2]
-
Poor Cell Viability: The initial health of the single-cell suspension is crucial. Over-trypsinization, harsh dissociation methods, or prolonged handling can reduce cell viability.
-
Suboptimal Culture Medium: The composition of the mammosphere medium, including growth factors like EGF and bFGF, is vital for promoting the growth of mammary stem and progenitor cells.[2] The absence of serum is also critical to maintain an undifferentiated state.[1]
-
Inappropriate Culture Plates: Standard tissue culture-treated plates will promote cell attachment and prevent sphere formation. It is essential to use ultra-low attachment plates.
-
Cell Line Characteristics: Not all breast cancer cell lines are capable of forming robust mammospheres.[3] Cell lines with more mesenchymal characteristics may form looser aggregates rather than tight spheres.[4]
Solutions:
-
Optimize Seeding Density: Perform a titration experiment to determine the optimal seeding density for your specific cell line. Typical densities range from 500 to 4,000 cells/cm².[5][6]
-
Ensure High Cell Viability: Use a gentle dissociation method and minimize the duration of trypsin exposure.[7] Perform a trypan blue exclusion assay to confirm high viability of the single-cell suspension before plating.[5][8]
-
Use Freshly Prepared Medium: Prepare mammosphere medium fresh and ensure the correct concentration of all supplements, especially growth factors.
-
Verify Plate Type: Confirm that you are using ultra-low attachment plates or flasks.
-
Cell Line Selection: If consistently poor results are obtained, consider using a different cell line known to form mammospheres, such as MCF-7 or MDA-MB-231.[3]
Q2: My spheres appear as loose, irregular cell clumps rather than tight, spherical structures. What does this mean?
Possible Causes:
-
Cell Aggregation vs. Clonal Growth: If the initial single-cell suspension is not truly single cells, clumps of cells can aggregate and be mistaken for spheres. This is a common source of variability.[9]
-
Cell Line-Specific Morphology: Some cell lines, particularly those with a mesenchymal phenotype like MDA-MB-231, naturally form looser, more grape-like structures compared to the tight, round spheres formed by epithelial lines like MCF-7.[4]
-
High Seeding Density: As mentioned, too many cells can lead to aggregation rather than the clonal growth of a single cell into a sphere.[4]
Solutions:
-
Ensure a Single-Cell Suspension: After dissociation, pass the cell suspension through a 40 µm cell strainer to remove any remaining clumps.[10] If necessary, gently pipette the suspension through a 25-gauge needle a few times.[4][5]
-
Optimize Seeding Density: Reducing the cell seeding density can minimize aggregation and promote the formation of distinct, clonal spheres.[4]
-
Understand Expected Morphology: Be aware of the expected mammosphere morphology for your specific cell line.
Q3: How can I distinguish between true mammospheres and cell aggregates or debris?
Possible Causes:
-
Subjectivity in Counting: Manual counting of spheres can be subjective and prone to inter-observer variability.[11]
-
Presence of Dead Cells: Dead cells can clump together and resemble small spheres.
Solutions:
-
Establish Clear Counting Criteria: Define a minimum diameter for a structure to be counted as a mammosphere (e.g., >40 µm or >50 µm).[4][10] Consistently apply this criterion across all experiments.
-
Use Imaging Software: Utilize microscopy software with measurement tools to objectively assess sphere size.[7]
-
Observe Morphology: True mammospheres should appear spherical with well-defined borders and often have a darker center due to the density of cells.
Q4: I am seeing a high degree of variability in sphere number and size between replicate wells. How can I improve consistency?
Possible Causes:
-
Inaccurate Cell Counting: Errors in determining the initial cell concentration will lead to inconsistent seeding densities.
-
Uneven Cell Distribution: Improper mixing of the cell suspension before plating can result in an uneven distribution of cells across the wells.
-
Disturbance of Plates: Moving or disturbing the plates during the incubation period can cause spheres to fuse, leading to fewer, larger spheres.[5]
Solutions:
-
Careful Cell Counting: Be meticulous when using a hemocytometer or automated cell counter. Prepare multiple dilutions to ensure accuracy.[5]
-
Thorough Mixing: Gently but thoroughly mix the single-cell suspension before and during plating to ensure a homogenous distribution.
-
Minimize Plate Disturbance: Place plates in a designated area of the incubator and avoid moving them, especially during the first few days of culture.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the principle of the mammosphere assay? The mammosphere assay is an in vitro method used to enrich for and quantify mammary stem and progenitor cells. It is based on the principle that these cells, when cultured in suspension on non-adherent plates and in a serum-free medium supplemented with specific growth factors, are able to survive and proliferate to form floating, spherical colonies called mammospheres.[3] Each sphere is theoretically derived from a single stem or progenitor cell, and thus the mammosphere forming efficiency (MFE) can provide an estimate of the proportion of these cells in the initial population.[10]
Q2: How is Mammosphere Forming Efficiency (MFE) calculated? MFE is a measure of the frequency of mammosphere-initiating cells in a population. It is calculated using the following formula:
MFE (%) = (Number of mammospheres per well / Number of cells seeded per well) x 100 [4]
Q3: How do I perform a secondary mammosphere assay to assess self-renewal? To assess self-renewal capacity, primary mammospheres are collected, dissociated into a single-cell suspension, and then re-plated under the same conditions to form secondary mammospheres.[5][10] A higher MFE in the secondary passage compared to the primary passage can indicate an enrichment of cells with self-renewal properties.[2]
Q4: What are the key reagents and their roles in mammosphere culture medium? A typical mammosphere medium consists of a basal medium like DMEM/F12, supplemented with:
-
B27 Supplement: A serum-free supplement containing various components necessary for the survival and growth of neural stem cells, which has been adapted for mammosphere culture.[8]
-
Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF): Mitogens that promote the proliferation of stem and progenitor cells.[2]
-
Heparin: Stabilizes bFGF.
-
Hydrocortisone: Can help in maintaining the undifferentiated state.
-
Penicillin/Streptomycin: To prevent bacterial contamination.
Q5: Can I use adherent plates coated with a non-adherent substance instead of ultra-low attachment plates? While ultra-low attachment plates are recommended for consistency, some protocols describe coating standard plates with substances like poly-HEMA to prevent cell attachment.[4] However, it is crucial to ensure a uniform and complete coating to prevent any areas of cell adherence.
Quantitative Data Summary
| Parameter | Cell Line: MCF-7 (Epithelial) | Cell Line: MDA-MB-231 (Mesenchymal) | Primary Clinical Samples | Reference |
| Seeding Density | 500 cells/cm² | 1,000 cells/cm² | 500 cells/cm² (routinely) | [4][6] |
| Incubation Time | 5-10 days | 5-10 days | 3-12 days | [4][5] |
| Sphere Size Cutoff | >40 µm or >50 µm | >40 µm or >50 µm | >50 µm | [4][10] |
| Expected Morphology | Tight, spherical | Looser, grape-like structures | Variable, from loose to solid and rounded | [4] |
Detailed Experimental Protocol: Mammosphere Assay
This protocol outlines the key steps for performing a primary mammosphere assay from a breast cancer cell line.
1. Preparation of a Single-Cell Suspension:
-
Culture adherent breast cancer cells to 70-80% confluency.[10]
-
Aspirate the culture medium and wash the cells twice with sterile 1x PBS.[10]
-
Add pre-warmed trypsin-EDTA and incubate at 37°C until cells detach (typically 2-6 minutes).[10]
-
Neutralize the trypsin with a medium containing serum or a trypsin neutralization solution.[12]
-
Transfer the cell suspension to a conical tube and centrifuge at 200 x g for 5 minutes.[10]
-
Discard the supernatant and resuspend the cell pellet in 1-5 mL of mammosphere medium.[5]
-
To ensure a single-cell suspension, gently pipette the cells up and down. If necessary, pass the suspension through a 40 µm cell strainer.[10]
-
Perform a viable cell count using the trypan blue exclusion method and a hemocytometer.[5][8]
2. Plating Cells for Mammosphere Formation:
-
Dilute the single-cell suspension in mammosphere medium to the desired final seeding density.
-
Add 2 mL of the cell suspension to each well of an ultra-low attachment 6-well plate.[5]
-
Incubate the plates at 37°C in a 5% CO₂ humidified incubator for 5-10 days. Do not disturb the plates during this period.[4][5]
3. Quantification of Mammospheres:
-
After the incubation period, use an inverted microscope to count the number of mammospheres in each well.
-
Apply a consistent size criterion (e.g., >50 µm in diameter) for what constitutes a countable sphere.[4]
-
Calculate the Mammosphere Forming Efficiency (MFE) as described in the FAQ section.
4. Passaging for Secondary Mammosphere Formation (Self-Renewal Assay):
-
Carefully collect the primary mammospheres and medium from each well into a conical tube.[4]
-
Centrifuge at a low speed (e.g., 115 x g) for 5-10 minutes to pellet the spheres.[4][8]
-
Aspirate the supernatant and resuspend the pellet in trypsin-EDTA to dissociate the spheres into single cells. This may require gentle pipetting or passing through a small gauge needle.[4][5]
-
Neutralize the trypsin and wash the cells with PBS.
-
Perform a viable cell count and re-plate the single-cell suspension at the same density as the primary assay.[5]
-
Incubate and quantify the secondary mammospheres as described above.
Visualizations
Experimental Workflow
Caption: A flowchart of the mammosphere assay from cell preparation to analysis.
Signaling Pathways in Mammosphere Formation
The self-renewal and proliferation of breast cancer stem cells, which are enriched in mammospheres, are regulated by several key signaling pathways.
Caption: Wnt, Notch, and Hedgehog pathways promoting cancer stem cell properties.
References
- 1. ER+ Breast Cancer Mammosphere Formation and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. Radiation-Induced Notch Signaling in Breast Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Notch Signalling in Breast Development and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Notch Signaling Reduces the Stem-like Population of Breast Cancer Cells and Prevents Mammosphere Formation | Anticancer Research [ar.iiarjournals.org]
- 10. Both Canonical and Non-Canonical Wnt Signaling Independently Promote Stem Cell Growth in Mammospheres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hitthepass.com [hitthepass.com]
- 12. The Hedgehog signalling pathway mediates drug response of MCF-7 mammosphere cells in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-O-cis-p-coumaroyltormentic Acid Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-O-cis-p-coumaroyltormentic acid. The information is designed to address specific issues that may be encountered during experimental procedures, with a focus on optimizing incubation times.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, a triterpene acid, has been shown to inhibit the formation of breast cancer stem cells. Its mechanism of action involves the downregulation of the c-Myc protein, a key factor in cancer stem cell survival and proliferation.[1][2] This compound induces c-Myc degradation, leading to a reduction in cancer stem cell populations.[1][2]
Q2: What are typical incubation times for this compound treatment in cell-based assays?
A2: Based on available research for the closely related 3-O-trans-p-coumaroyltormentic acid, a 48-hour incubation period has been used to assess its anti-proliferative effects in breast cancer cell lines like MCF-7 and MDA-MB-231.[1] However, the optimal incubation time can vary significantly depending on the cell line, the experimental endpoint being measured (e.g., apoptosis, cell viability, protein expression), and the concentration of the compound.
Q3: How do I determine the optimal incubation time for my specific experiment?
A3: A time-course experiment is the most effective method to determine the optimal incubation time. This involves treating your cells with a fixed concentration of this compound and measuring the desired effect at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). This will help you identify the time point at which the maximal or desired effect is observed.
Q4: Can the cis- and trans-isomers of p-coumaroyltormentic acid be used interchangeably?
A4: While this compound and its trans-isomer have the same molecular weight and are structurally similar, their biological activities may differ.[1] It is crucial to use the specific isomer your research requires and not to use them interchangeably without experimental validation.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing incubation times for this compound treatment.
Issue 1: High Variability in Results Between Experiments
Inconsistent results can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the source of the variability.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, and growth media composition.[3] Healthy and viable cells are critical for reproducible results.[3]
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock. The stability of the compound in your cell culture medium over the course of the incubation should be considered.
-
Pipetting Accuracy: Inaccurate pipetting can introduce significant error.[4] Ensure your pipettes are calibrated and use consistent pipetting techniques.
-
Incubator Conditions: Maintain stable temperature and CO2 levels in your incubator.[3]
Issue 2: No Observable Effect at Expected Incubation Times
If you are not observing the expected biological effect, consider the following troubleshooting steps.
Troubleshooting Steps:
-
Concentration Optimization: The concentration of the compound may be too low. Perform a dose-response experiment to determine the optimal concentration range for your cell line.
-
Extended Incubation Time: The required incubation time to observe an effect may be longer than initially anticipated. Extend your time-course experiment to later time points (e.g., 96 hours).
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to the same compound. It is possible your chosen cell line is resistant to this compound. Consider testing a different, potentially more sensitive, cell line.
-
Assay Interference: The compound may be interfering with the assay itself. For example, in viability assays like MTT, the compound could directly reduce the reagent. Run a cell-free control to test for this.[5]
Issue 3: Unexpected Cytotoxicity at Short Incubation Times
Observing high levels of cell death at early time points may indicate an issue with the experimental setup.
Troubleshooting Steps:
-
Solvent Toxicity: If using a solvent like DMSO to dissolve the compound, ensure the final concentration in the cell culture medium is not toxic to the cells.[5] Typically, a final DMSO concentration below 0.5% is recommended.[5]
-
Compound Precipitation: The compound may be precipitating out of solution at the concentration used, leading to non-specific toxic effects. Visually inspect the culture wells for any signs of precipitation. If observed, try lowering the stock concentration or using a different solubilization method.
-
Initial Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase at the time of treatment. Stressed or unhealthy cells can be more susceptible to treatment-induced death.[3]
Experimental Protocols
Time-Course Experiment for Determining Optimal Incubation Time
This protocol outlines a general procedure for conducting a time-course experiment to determine the optimal incubation time for this compound treatment.
Materials:
-
Your chosen cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well plates
-
Reagents for your chosen endpoint assay (e.g., cell viability, apoptosis)
-
Plate reader or other appropriate detection instrument
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[3]
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (medium with the same final concentration of solvent as the highest compound concentration).
-
Cell Treatment: Remove the old medium from the cells and add the prepared compound dilutions and vehicle control.
-
Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, 72 hours).
-
Endpoint Measurement: At each time point, perform your chosen assay to measure the desired biological effect according to the manufacturer's protocol.
-
Data Analysis: Analyze the data for each time point to determine when the optimal effect is achieved.
Data Presentation
Table 1: Example Time-Course and Dose-Response Data for Cell Viability
| Incubation Time (hours) | Concentration (µM) | % Cell Viability (Mean ± SD) |
| 24 | 0 (Vehicle) | 100 ± 5.2 |
| 10 | 95 ± 4.8 | |
| 20 | 88 ± 6.1 | |
| 40 | 75 ± 5.5 | |
| 80 | 60 ± 7.3 | |
| 48 | 0 (Vehicle) | 100 ± 4.9 |
| 10 | 85 ± 5.3 | |
| 20 | 70 ± 6.8 | |
| 40 | 50 ± 4.7 | |
| 80 | 35 ± 5.9 | |
| 72 | 0 (Vehicle) | 100 ± 6.3 |
| 10 | 78 ± 7.1 | |
| 20 | 55 ± 5.9 | |
| 40 | 30 ± 4.2 | |
| 80 | 15 ± 3.8 |
Visualizations
Caption: Workflow for optimizing incubation time.
Caption: Simplified c-Myc signaling pathway inhibition.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Variability in RT-PCR for Self-Renewal Gene Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address variability in Reverse Transcription Polymerase Chain Reaction (RT-PCR) results when analyzing self-renewal genes such as SOX2, OCT4, and NANOG.
Troubleshooting Guides (Q&A)
This section addresses specific issues you may encounter during your RT-PCR experiments in a question-and-answer format.
Issue 1: High variability in Ct values between technical replicates for the same self-renewal gene.
-
Question: Why are my Ct values for technical replicates of genes like SOX2 inconsistent, and how can I resolve this?
-
Answer: High variability between technical replicates often points to issues with pipetting accuracy, low template concentration, or suboptimal reaction setup.[1][2] Ensure thorough mixing of your master mix before aliquoting and use calibrated pipettes. For low-expression genes, increasing the template amount or using a pre-amplification step might be necessary. It's also crucial to ensure the reaction components are not degraded.[3]
Issue 2: Inconsistent expression patterns of self-renewal genes across biological replicates.
-
Question: I'm observing significant differences in the expression of OCT4 and NANOG in what should be identical cell populations. What could be the cause?
-
Answer: Biological variability can stem from several sources, including heterogeneity within the cell culture, different cell passage numbers, or slight variations in culture conditions.[4] It is also critical to use stable reference genes for normalization, as commonly used housekeeping genes can vary in expression during stem cell differentiation.[5][6] Consider validating a panel of reference genes to find the most stable ones for your specific experimental model.
Issue 3: High Ct values or no amplification for self-renewal genes that should be expressed.
-
Question: My RT-PCR for NANOG is resulting in very high Ct values (>35) or failing to amplify altogether. What steps can I take?
-
Answer: This issue can be caused by several factors including poor RNA quality or integrity, inefficient reverse transcription (RT), or suboptimal PCR conditions.[3][7] First, assess your RNA quality using spectrophotometry (checking 260/280 and 260/230 ratios) and gel electrophoresis to ensure it is not degraded.[4][8] Inefficient cDNA synthesis can also lead to low yields; consider optimizing the RT step by adjusting the temperature or duration.[3][7] Finally, re-evaluate your primer design and annealing temperature.[3][9]
Issue 4: Unexpected amplification in the No-Template Control (NTC).
-
Question: I am seeing a signal in my no-template control. How can I troubleshoot this contamination?
-
Answer: Amplification in the NTC is a clear sign of contamination.[10] This could be due to contaminated reagents (water, primers, master mix), pipettes, or workspace.[10][11] To resolve this, use dedicated PCR workstations, clean surfaces and pipettes with 10% bleach, and use fresh, nuclease-free water and reagents.[10][11] It is also good practice to physically separate the pre-PCR (reagent preparation) and post-PCR (gel analysis) areas.
Data Presentation: Troubleshooting Summary
The table below summarizes common issues, potential causes, and recommended solutions for variability in RT-PCR results for self-renewal genes.
| Issue | Potential Cause | Recommended Solution | Relevant Genes |
| High Variability in Technical Replicates | Pipetting errors; Inhomogeneous reaction mix; Low template concentration. | Use calibrated pipettes; Thoroughly mix master mix; Increase template amount or consider pre-amplification.[1][2] | SOX2, OCT4, NANOG |
| Inconsistent Biological Replicates | Cell culture heterogeneity; Unstable reference genes.[5][6] | Standardize cell culture protocols; Validate a panel of reference genes for stability. | SOX2, OCT4, NANOG |
| High Ct Values / No Amplification | Poor RNA quality; Inefficient cDNA synthesis; Suboptimal primer/probe design.[3][7] | Assess RNA integrity; Optimize RT reaction conditions; Redesign and validate primers.[3][9] | SOX2, OCT4, NANOG |
| Amplification in No-Template Control | Reagent or workspace contamination.[10] | Use fresh reagents; Decontaminate workspace and pipettes with 10% bleach.[10][11] | All Targets |
Experimental Protocols
Protocol 1: RNA Extraction and Quality Control
-
Cell Lysis: Lyse cultured cells using a TRIzol-based reagent or a column-based kit according to the manufacturer's instructions.
-
RNA Isolation: Perform phase separation (for TRIzol) or on-column purification to isolate the total RNA.
-
DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Purification: Clean up the RNA using a suitable column-based kit or ethanol (B145695) precipitation.
-
Quality Control:
-
Spectrophotometry: Measure the absorbance at 260 nm and 280 nm. An A260/A280 ratio of ~2.0 is indicative of pure RNA. The A260/A230 ratio should be between 2.0 and 2.2.
-
Gel Electrophoresis: Run an aliquot of the RNA on a denaturing agarose (B213101) gel to visualize the integrity of the 18S and 28S ribosomal RNA bands.
-
Protocol 2: Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: In a nuclease-free tube, combine the following:
-
Total RNA (1 µg is a common starting amount)
-
Random hexamers or oligo(dT) primers
-
dNTPs
-
Nuclease-free water to the final volume.
-
-
Denaturation: Heat the mixture at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
RT Master Mix: Prepare a master mix containing:
-
5X RT Buffer
-
Reverse Transcriptase
-
RNase Inhibitor
-
-
Reverse Transcription: Add the RT master mix to the RNA/primer mixture. Incubate at the recommended temperature for the reverse transcriptase (e.g., 42°C or 50°C) for 60 minutes.
-
Inactivation: Inactivate the reverse transcriptase by heating at 70°C for 15 minutes.
-
Storage: Store the resulting cDNA at -20°C.
Protocol 3: Quantitative PCR (qPCR)
-
Reaction Setup: Prepare a qPCR master mix in a nuclease-free tube. For each reaction, include:
-
2X SYBR Green or TaqMan Master Mix
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
Nuclease-free water
-
-
Plate Setup: Aliquot the master mix into a 96-well or 384-well PCR plate.
-
Add Template: Add the cDNA template to the appropriate wells. Include no-template controls (NTCs) containing water instead of cDNA.
-
Cycling Conditions: Perform the qPCR using a standard three-step cycling protocol:
-
Initial Denaturation: 95°C for 10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis (for SYBR Green): Gradually increase the temperature from 65°C to 95°C to generate a melt curve.
-
Visualizations
Signaling Pathways and Workflows
Caption: A streamlined workflow for RT-PCR analysis of gene expression.
Caption: A logical workflow for troubleshooting RT-PCR variability.
Caption: Key signaling pathways regulating core self-renewal genes.
Frequently Asked Questions (FAQs)
Q1: Which housekeeping genes are most stable for studying self-renewal in stem cells?
A1: Commonly used housekeeping genes like GAPDH and ACTB can be unstable during stem cell differentiation.[6] It is highly recommended to validate a panel of potential reference genes (e.g., TBP, YWHAZ, GUSB) to identify the most stable ones for your specific cell type and experimental conditions.[6]
Q2: How much RNA should I use for cDNA synthesis?
A2: A common starting amount is 1 µg of total RNA per 20 µL reverse transcription reaction. However, this can be adjusted based on the expression level of your target genes and the sensitivity of your qPCR assay. For low-abundance transcripts, you may need to start with more RNA.
Q3: What is an acceptable Ct value range for my target genes?
A3: Generally, Ct values between 15 and 30 are considered reliable.[8] Ct values above 35 may indicate very low target expression or non-specific amplification and should be interpreted with caution.[8] Your reference genes should ideally have stable Ct values across all samples.
Q4: How can I distinguish between primer-dimers and a specific product in a SYBR Green assay?
A4: A melt curve analysis is essential for SYBR Green-based qPCR. A specific product will typically show a single, sharp peak at a specific melting temperature (Tm), while primer-dimers will melt at a lower temperature and produce a broader peak.
Q5: What is the difference between technical and biological replicates?
A5: Technical replicates are multiple measurements of the same sample to assess the precision of your assay. Biological replicates are measurements from different biological samples (e.g., different cell culture wells or different animals) to assess the biological variation of the effect you are studying. It is crucial to have both to ensure the reliability and significance of your results.
References
- 1. researchgate.net [researchgate.net]
- 2. dispendix.com [dispendix.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. Reference loci for RT-qPCR analysis of differentiating human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is beyond a qRT-PCR study on mesenchymal stem cell differentiation properties: how to choose the most reliable housekeeping genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pcrbio.com [pcrbio.com]
- 8. genomique.iric.ca [genomique.iric.ca]
- 9. pcrbio.com [pcrbio.com]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Cis- and Trans-p-Coumaroyltormentic Acid Isomers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of cis-p-coumaroyltormentic acid and trans-p-coumaroyltormentic acid. This analysis is supported by experimental data from studies on human breast cancer cell lines, offering insights into the potential therapeutic applications of these compounds.
Recent investigations into the bioactivity of tormentic acid derivatives have revealed promising anti-cancer properties. Specifically, the cis and trans isomers of 3-O-p-coumaroyltormentic acid, isolated from Aronia melanocarpa (black chokeberry), have demonstrated notable effects on the proliferation and propagation of cancer cells.[1][2][3] This guide synthesizes the available quantitative data to facilitate a direct comparison of their efficacy.
Quantitative Bioactivity Comparison
The anti-cancer potential of cis- and trans-p-coumaroyltormentic acid has been evaluated through various in vitro assays, primarily focusing on breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). The following table summarizes the key quantitative findings from these studies.
| Biological Activity | Cell Line | Isomer | Concentration | Effect | Reference |
| Anti-proliferative Activity | MCF-7 | trans-p-coumaroyltormentic acid | ≥ 40 µM | Concentration-dependent inhibition | [1] |
| MDA-MB-231 | trans-p-coumaroyltormentic acid | ≥ 80 µM | Concentration-dependent inhibition | [1] | |
| MCF-7 | cis-p-coumaroyltormentic acid | ≥ 80 µM | Inhibition of cell proliferation | [1] | |
| MDA-MB-231 | cis-p-coumaroyltormentic acid | ≥ 80 µM | Inhibition of cell proliferation | [1] | |
| Mammosphere Formation Inhibition | MCF-7 & MDA-MB-231 | trans-p-coumaroyltormentic acid | 10 µM & 20 µM | Effective inhibition | [1] |
| MCF-7 & MDA-MB-231 | cis-p-coumaroyltormentic acid | 40 µM | Inhibition of primary mammospheres | [1] | |
| Cell Migration Inhibition | MDA-MB-231 | trans-p-coumaroyltormentic acid | Not specified | Inhibition observed | [1] |
| Colony Formation Inhibition | MDA-MB-231 | trans-p-coumaroyltormentic acid | Not specified | Inhibition observed | [1] |
Experimental Protocols
To ensure the reproducibility and further investigation of these findings, detailed methodologies for the key experiments are provided below.
Cell Proliferation (MTS) Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Human breast cancer cells (MCF-7 and MDA-MB-231) were seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of cis- or trans-p-coumaroyltormentic acid or DMSO (as a control) for 48 hours.
-
MTS Reagent Addition: After the incubation period, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent was added to each well.
-
Incubation and Measurement: The plates were incubated for a period to allow for the conversion of MTS to formazan (B1609692) by viable cells. The absorbance was then measured at a specific wavelength using a microplate reader to determine the percentage of cell viability relative to the control.
Mammosphere Formation Assay
This assay is used to quantify the activity of cancer stem cells, which have the ability to form spherical colonies in non-adherent conditions.
-
Cell Seeding: Single-cell suspensions of MCF-7 or MDA-MB-231 cells were plated in ultra-low attachment plates.
-
Media Formulation: The cells were cultured in a serum-free mammosphere culture medium supplemented with growth factors.
-
Compound Treatment: The cells were treated with either cis- or trans-p-coumaroyltormentic acid or DMSO.
-
Incubation: The plates were incubated for 7 days to allow for the formation of mammospheres.
-
Quantification: The number and size of the mammospheres were observed and quantified using a microscope.
Cell Migration (Wound Healing) Assay
This assay evaluates the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.
-
Cell Seeding: MDA-MB-231 cells were grown to confluence in a multi-well plate.
-
Wound Creation: A sterile pipette tip was used to create a scratch or "wound" in the cell monolayer.
-
Compound Treatment: The cells were then incubated with trans-p-coumaroyltormentic acid or a control.
-
Image Acquisition: Images of the wound were captured at 0 and 18 hours.
-
Analysis: The rate of wound closure was measured to determine the effect of the compound on cell migration.
Colony Formation (Clonogenic) Assay
This assay assesses the ability of a single cell to proliferate and form a colony.
-
Cell Seeding: A low density of MDA-MB-231 cells was seeded in a multi-well plate.
-
Compound Treatment: The cells were treated with trans-p-coumaroyltormentic acid for 24 hours.
-
Culture: The treatment medium was replaced with fresh medium, and the cells were cultured for 7 days to allow for colony formation.
-
Staining and Counting: The resulting colonies were fixed, stained, and counted.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for the trans isomer and the general workflow for comparing the bioactivities of the two isomers.
Caption: Experimental workflow for comparing the bioactivities of cis- and trans-p-coumaroyltormentic acid.
Caption: Proposed mechanism of action for trans-p-coumaroyltormentic acid in inhibiting cancer stem cell activity.[1]
Conclusion
The available data suggests that both cis- and trans-p-coumaroyltormentic acid possess anti-cancer properties, with the trans isomer demonstrating a broader range of inhibitory activities at the concentrations tested, including effects on cell migration and colony formation.[1] Notably, the trans isomer appears to be more potent in inhibiting mammosphere formation at lower concentrations compared to the cis isomer.[1] Further research, including the determination of IC50 values for both isomers across a wider range of cancer cell lines and bioassays, is warranted to fully elucidate their therapeutic potential and structure-activity relationship. The detailed experimental protocols provided herein offer a foundation for such future investigations.
References
- 1. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aronia melanocarpa L. fruit peels show anti-cancer effects in preclinical models of breast carcinoma: The perspectives in the chemoprevention and therapy modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Unveiling the Anti-Cancer Potential of 3-O-cis-p-coumaroyltormentic Acid: A Comparative Analysis of its Impact on the c-Myc Pathway
For Immediate Release
A compelling body of evidence highlights the therapeutic potential of 3-O-cis-p-coumaroyltormentic acid, a natural triterpene acid, in targeting the notorious oncoprotein c-Myc, a key driver in many human cancers. This guide provides a comprehensive comparison of this compound with other known c-Myc inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals on its efficacy and mechanism of action.
Abstract
The c-Myc oncogene is a critical regulator of cell proliferation, growth, and apoptosis, and its dysregulation is a hallmark of numerous malignancies. Consequently, targeting the c-Myc pathway has emerged as a promising strategy in cancer therapy. This guide delves into the validation of this compound's effect on the c-Myc pathway, presenting a comparative analysis with other established c-Myc inhibitors. We provide a detailed summary of its impact on cancer cell proliferation, cancer stem cell formation, and c-Myc protein levels, benchmarked against alternative compounds. Furthermore, this document outlines the detailed experimental protocols for the key assays used to generate the presented data and includes visual diagrams of the c-Myc signaling pathway and experimental workflows to facilitate a deeper understanding of the scientific validation process.
Comparative Efficacy of c-Myc Pathway Inhibitors
The following tables summarize the quantitative data on the effects of this compound and other representative c-Myc inhibitors on key cancer-related cellular processes.
Table 1: Effect of this compound on Breast Cancer Cell Viability
| Cell Line | Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| MCF-7 | 40 | 48 | Inhibition noted |
| 80 | 48 | Significant inhibition | |
| MDA-MB-231 | 80 | 48 | Significant inhibition |
Table 2: Effect of this compound on Mammosphere Formation
| Cell Line | Concentration (µM) | Incubation Time (days) | Inhibition of Mammosphere Formation |
| MCF-7 | 40 | 7 | Effective inhibition |
| MDA-MB-231 | 40 | 7 | Effective inhibition |
| Primary Breast Cancer Cells | Not specified | Not specified | Reduced size and formation |
Table 3: Comparison of Mechanistic Actions of c-Myc Inhibitors
| Compound | Mechanism of Action | Target | Reported Effects |
| This compound | Induces c-Myc protein degradation.[1][2] | c-Myc protein | Reduces c-Myc protein levels, inhibits breast cancer cell proliferation and mammosphere formation.[1][2] |
| 10058-F4 | Inhibits c-Myc-Max dimerization.[3][4] | c-Myc-Max interaction | Prevents transactivation of c-Myc target genes, induces apoptosis and cell cycle arrest.[3][4] |
| JQ1 | BET bromodomain inhibitor; downregulates MYC transcription.[5][6][7][8] | BET bromodomains (BRD4) | Suppresses c-Myc expression, leads to cell cycle arrest and senescence.[5][6][7][8] |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental design, the following diagrams have been generated.
Caption: The c-Myc signaling pathway and points of intervention by various inhibitors.
Caption: A generalized workflow for validating the effects of a compound on the c-Myc pathway.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTS/MTT Assay)
-
Cell Seeding: Breast cancer cells (MCF-7 or MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for the desired period (e.g., 48 hours) under the same conditions as in step 1.
-
Reagent Addition:
-
For MTT assay: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. The medium is then removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan (B1609692) crystals.[9][10]
-
For MTS assay: 20 µL of MTS reagent is added to each well, and the plates are incubated for 1-4 hours at 37°C.[11][12]
-
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm for MTT and 490 nm for MTS.[12]
-
Data Analysis: Cell viability is calculated as the ratio of the absorbance of treated cells to that of control cells, expressed as a percentage.
Mammosphere Formation Assay
-
Cell Preparation: Single-cell suspensions of breast cancer cells are prepared by trypsinization.
-
Cell Seeding: Cells are seeded at a low density (e.g., 500-1,000 cells/cm²) in ultra-low attachment 6-well plates.[13] The cells are cultured in a serum-free mammosphere culture medium supplemented with growth factors such as EGF and bFGF.[14]
-
Compound Treatment: this compound is added to the culture medium at the desired concentrations at the time of seeding.
-
Incubation: The plates are incubated for 7-10 days at 37°C in a humidified atmosphere with 5% CO₂ to allow for mammosphere formation.[13][15]
-
Data Acquisition: The number and size of mammospheres (typically >50-75 µm in diameter) are counted using a microscope.
-
Data Analysis: The mammosphere formation efficiency (MFE) is calculated as the number of mammospheres formed divided by the number of single cells seeded, expressed as a percentage.
Western Blotting for c-Myc Protein Levels
-
Protein Extraction: Cells are treated with this compound for the desired time, then washed with ice-cold PBS and lysed using RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for c-Myc overnight at 4°C with gentle agitation. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Data Analysis: The intensity of the c-Myc protein band is quantified using densitometry software and normalized to the intensity of the loading control.
Reverse Transcription-Quantitative PCR (RT-qPCR) for c-Myc Gene Expression
-
RNA Extraction: Total RNA is extracted from treated and control cells using a suitable RNA isolation kit.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer. RNA integrity is assessed by gel electrophoresis.
-
Reverse Transcription (RT): First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR): The qPCR reaction is performed using the synthesized cDNA as a template, gene-specific primers for c-Myc and a reference gene (e.g., GAPDH or ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based detection system.[16][17]
-
Thermal Cycling: The reaction is carried out in a real-time PCR thermal cycler, which monitors the fluorescence signal at each cycle.
-
Data Analysis: The relative expression of the c-Myc gene is calculated using the comparative Ct (ΔΔCt) method, where the expression level is normalized to the reference gene and compared to the control group.
Conclusion
The presented data and methodologies provide a robust framework for validating the effects of this compound on the c-Myc pathway. The compound demonstrates significant anti-proliferative and anti-cancer stem cell activity, which is attributed to its ability to promote the degradation of the c-Myc oncoprotein. In comparison to other c-Myc inhibitors that act at the level of transcription or dimerization, this compound offers a distinct mechanism of action by directly targeting the c-Myc protein for degradation. This guide serves as a valuable resource for the scientific community, offering a clear comparison and detailed protocols to facilitate further research and development of novel cancer therapeutics targeting the c-Myc pathway.
References
- 1. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. protocols.io [protocols.io]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. scispace.com [scispace.com]
- 14. Mammosphere formation assay [bio-protocol.org]
- 15. A detailed mammosphere assay protocol for the quantification of breast stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. elearning.unite.it [elearning.unite.it]
- 17. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to c-Myc Inhibitors: 3-O-cis-p-coumaroyltormentic acid versus Established Agents
For Researchers, Scientists, and Drug Development Professionals
The c-Myc oncogene, a master regulator of cellular proliferation, differentiation, and apoptosis, is dysregulated in a vast array of human cancers, making it a highly sought-after therapeutic target. However, its "undruggable" nature has long posed a significant challenge for drug development. This guide provides a comparative overview of a naturally derived c-Myc inhibitor, 3-O-cis-p-coumaroyltormentic acid, and other well-characterized c-Myc inhibitors, with a focus on their mechanisms of action, experimental data, and relevant protocols.
Introduction to c-Myc Inhibition Strategies
Inhibitors of c-Myc can be broadly categorized into three main classes based on their mechanism of action:
-
Direct Inhibitors: These molecules directly interfere with the function of the c-Myc protein, primarily by disrupting its essential heterodimerization with its partner protein, Max. This dimerization is a prerequisite for c-Myc to bind to DNA and activate the transcription of its target genes.
-
Indirect Inhibitors: This class of inhibitors targets upstream regulators or downstream effectors of the c-Myc signaling pathway. A prominent example is the inhibition of bromodomain and extraterminal (BET) proteins, such as BRD4, which are crucial for the transcriptional activation of the MYC gene itself and its target genes.
-
Synthetic Lethal Inhibitors: These compounds exploit the cellular vulnerabilities created by the overexpression of c-Myc. They selectively induce cell death in cancer cells with high c-Myc levels while sparing normal cells.
Comparative Analysis of c-Myc Inhibitors
This section provides a detailed comparison of this compound with representative examples of direct and indirect c-Myc inhibitors.
This compound: A Natural c-Myc Degrader
Isolated from Aronia melanocarpa (black chokeberry), this compound is a triterpenoid (B12794562) that has demonstrated potent anti-cancer activity, particularly against breast cancer stem cells[1][2]. Its primary mechanism of c-Myc inhibition is the induction of c-Myc protein degradation[1][2]. This leads to a reduction in the viability of cancer cells and a decreased ability to form mammospheres, an in vitro measure of cancer stem cell activity[1][2][3].
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and other selected c-Myc inhibitors. It is important to note that the experimental conditions, such as the cell lines and assays used, vary between studies, which can influence the IC50 values. Therefore, a direct comparison should be made with caution.
Table 1: Inhibition of Cell Proliferation by c-Myc Inhibitors in Breast Cancer Cell Lines
| Inhibitor | Class | Cell Line | Assay | IC50 | Citation |
| This compound | c-Myc Degrader | MCF-7 | MTS Assay | ~40 µM | [3] |
| This compound | c-Myc Degrader | MDA-MB-231 | MTS Assay | ~40 µM | [3] |
| 10058-F4 | Direct Inhibitor | HL60 | Proliferation Assay | 49 µM | [4] |
| MYCi975 | Direct Inhibitor | MDA-MB-231 | MTT Assay | 2.49 µM | |
| JQ1 | Indirect Inhibitor (BET inhibitor) | MCF-7 | MTT Assay | 0.193 µM | |
| JQ1 | Indirect Inhibitor (BET inhibitor) | T47D | MTT Assay | 0.4166 µM |
Table 2: Inhibition of Mammosphere Formation
| Inhibitor | Cell Line | Concentration | Inhibition | Citation |
| This compound | MCF-7 | 40 µM | Significant | [3] |
| This compound | MDA-MB-231 | 40 µM | Significant | [3] |
Experimental Protocols
Mammosphere Formation Assay
This assay is used to assess the self-renewal capacity of cancer stem cells in vitro.
Principle: Single-cell suspensions of cancer cells are cultured in non-adherent conditions in a serum-free medium supplemented with growth factors. Under these conditions, only cancer stem cells can survive and proliferate to form floating spherical colonies called mammospheres.
Detailed Protocol:
-
Cell Preparation:
-
Harvest cancer cells and prepare a single-cell suspension using enzymatic digestion (e.g., TrypLE) and mechanical dissociation (e.g., passing through a fine-gauge needle).
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Plating:
-
Plate the single-cell suspension in ultra-low attachment plates at a low density (e.g., 1,000 to 5,000 cells/mL) to ensure the formation of clonal spheres.
-
Use a specialized mammosphere culture medium, typically a serum-free DMEM/F12 medium supplemented with B27 supplement, EGF, and bFGF.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 7-10 days.
-
-
Quantification:
-
Count the number of mammospheres with a diameter greater than a specified size (e.g., 50 µm) using a microscope.
-
The mammosphere formation efficiency (MFE) is calculated as: (Number of mammospheres / Number of cells seeded) x 100%.
-
-
Treatment with Inhibitors:
-
For inhibitor studies, add the compound of interest to the culture medium at the time of cell seeding.
-
Include a vehicle control (e.g., DMSO) for comparison.
-
c-Myc Protein Degradation Assay (Cycloheximide Chase Assay)
This assay is used to determine the effect of a compound on the stability of the c-Myc protein.
Principle: Cells are treated with cycloheximide (B1669411), a protein synthesis inhibitor. This allows for the monitoring of the degradation of pre-existing proteins over time. The rate of degradation of the target protein (c-Myc) in the presence and absence of the test compound is then compared.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with the test compound (e.g., this compound) or vehicle control for a specified period.
-
-
Inhibition of Protein Synthesis:
-
Add cycloheximide to the culture medium at a final concentration that effectively blocks protein synthesis (e.g., 10-100 µg/mL).
-
-
Time Course Collection:
-
Harvest cells at different time points after the addition of cycloheximide (e.g., 0, 30, 60, 120 minutes).
-
-
Protein Extraction and Quantification:
-
Lyse the cells and extract total protein.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each time point by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for c-Myc.
-
Use an antibody against a stable housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the intensity of the c-Myc bands at each time point and normalize to the loading control.
-
Plot the relative c-Myc protein levels against time to determine the protein's half-life in the presence and absence of the inhibitor.
-
Visualizing c-Myc Signaling and Experimental Workflows
c-Myc Signaling Pathway
Caption: Overview of the c-Myc signaling pathway and points of intervention for different classes of inhibitors.
Experimental Workflow for c-Myc Inhibitor Evaluation
Caption: A typical experimental workflow for the evaluation of a novel c-Myc inhibitor.
Conclusion and Future Directions
This compound presents a promising natural product-based approach to c-Myc inhibition through a distinct mechanism of inducing protein degradation. While initial studies in breast cancer stem cells are encouraging, further research is warranted to fully elucidate its potency and specificity across a broader range of cancer types. Direct comparative studies with established c-Myc inhibitors using standardized assays are crucial to accurately position its therapeutic potential. The development of more potent and specific c-Myc inhibitors remains a critical goal in oncology, and compounds like this compound offer a valuable addition to the growing arsenal (B13267) of anti-cancer agents targeting this key oncoprotein. The first direct MYC inhibitor, OMO-103, has successfully completed a phase I clinical trial and is now in phase II trials, marking a significant milestone in the journey to clinically target MYC.
References
- 1. A detailed mammosphere assay protocol for the quantification of breast stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Triterpenoids in Breast Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of selected triterpenoids against breast cancer. It is designed to offer an objective overview of their performance, supported by experimental data, to aid in research and development efforts.
Introduction to Triterpenoids in Oncology
Triterpenoids are a class of naturally occurring compounds found in various plants, and they have garnered significant attention for their diverse pharmacological properties, including potent anti-cancer activities.[1][2][3] In the context of breast cancer, numerous studies have demonstrated their ability to inhibit tumor cell proliferation, induce apoptosis (programmed cell death), and impede metastasis.[4][5] This guide focuses on a comparative study of three well-researched triterpenoids: Asiatic Acid , Betulinic Acid , and Celastrol , highlighting their efficacy against different breast cancer cell lines and their mechanisms of action.
Comparative Cytotoxicity of Triterpenoids
The cytotoxic effects of triterpenoids are commonly evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values of Asiatic Acid, Betulinic Acid, and Celastrol in two common breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).
| Triterpenoid (B12794562) | Breast Cancer Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| Asiatic Acid | MCF-7 | ~25 | 48 | [6] |
| MDA-MB-231 | ~20 | 48 | [6] | |
| Betulinic Acid | MCF-7 | 4.8 - 25.7 | 72 | [7] |
| MDA-MB-231 | 17.21 ± 0.86 | 48 | [8] | |
| Celastrol | MDA-MB-231 | <1 | 24 | [9] |
| MDA-MB-468 (TNBC) | <1 | 24 | [9] |
Note: IC50 values can vary depending on the specific experimental conditions.
Key Signaling Pathways Targeted by Triterpenoids
Triterpenoids exert their anti-cancer effects by modulating various intracellular signaling pathways that are often dysregulated in cancer cells. Understanding these mechanisms is crucial for the development of targeted therapies.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[10] Its overactivation is a common feature in many cancers, including breast cancer.[10]
Asiatic Acid has been shown to inhibit the PI3K/Akt/mTOR pathway, leading to the suppression of tumor cell proliferation and induction of apoptosis.[11][12]
Caption: Asiatic Acid inhibits the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation, immunity, cell proliferation, and apoptosis.[9] Its constitutive activation is frequently observed in breast cancer, contributing to tumor progression and chemoresistance.
Celastrol is a potent inhibitor of the NF-κB pathway.[9] It prevents the degradation of IκBα, which in turn blocks the nuclear translocation of NF-κB and subsequent transcription of target genes involved in inflammation and cell survival.[9][13]
Caption: Celastrol inhibits the NF-κB signaling pathway.
Apoptosis Induction
Apoptosis is a crucial process for eliminating damaged or cancerous cells. Triterpenoids can trigger apoptosis through various mechanisms, primarily by activating the intrinsic (mitochondrial) pathway.
Betulinic Acid induces apoptosis by directly targeting the mitochondria.[14] It causes the release of cytochrome c, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute cell death.[14]
Caption: Betulinic Acid induces apoptosis via the mitochondrial pathway.
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and comparable results in drug discovery research.
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-cancer properties of triterpenoids.
Caption: General workflow for evaluating anti-cancer compounds.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Breast cancer cells (e.g., MCF-7, MDA-MB-231)
-
96-well plates
-
Complete culture medium
-
Triterpenoid stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the triterpenoid for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (B164497) (PS) to the outer cell membrane and membrane integrity.
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[15]
-
Incubate the cells for 15 minutes at room temperature in the dark.[16]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to analyze the expression levels of proteins involved in signaling pathways.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
Triterpenoids, including Asiatic Acid, Betulinic Acid, and Celastrol, demonstrate significant anti-cancer activity against breast cancer cells through various mechanisms of action. Their ability to target key signaling pathways like PI3K/Akt and NF-κB, and to induce apoptosis, makes them promising candidates for further preclinical and clinical investigation.
Future research should focus on:
-
Conducting direct comparative studies of a wider range of triterpenoids in various breast cancer subtypes.
-
Investigating the in vivo efficacy and safety of these compounds in animal models of breast cancer.
-
Exploring the potential of combination therapies with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.
-
Developing novel drug delivery systems to improve the bioavailability and tumor-targeting of triterpenoids.
This guide provides a foundational comparison to stimulate further research into the promising field of triterpenoids for breast cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Celastrol ameliorates osteoarthritis via regulating TLR2/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Betulinic acid induces autophagy-dependent apoptosis via Bmi-1/ROS/AMPK-mTOR-ULK1 axis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tuning of the Anti-Breast Cancer Activity of Betulinic Acid via Its Conversion to Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. Asiatic acid inhibits proliferation, migration and induces apoptosis by regulating Pdcd4 via the PI3K/Akt/mTOR/p70S6K signaling pathway in human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asiatic acid attenuates CCl4-induced liver fibrosis in rats by regulating the PI3K/AKT/mTOR and Bcl-2/Bax signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer Activity of the Acetylenic Derivative of Betulin Phosphate Involves Induction of Necrotic-Like Death in Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docs.abcam.com [docs.abcam.com]
- 16. kumc.edu [kumc.edu]
A Comparative Guide to the Antiproliferative Effects of 3-O-cis-p-coumaroyltormentic Acid
This guide provides a comprehensive comparison of the antiproliferative effects of 3-O-cis-p-coumaroyltormentic acid with other established anticancer agents. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. The information presented is based on available experimental data and aims to provide an objective overview of its performance.
Introduction
This compound is a naturally occurring triterpenoid (B12794562) that has garnered interest for its potential anticancer properties. Research has demonstrated its ability to inhibit the proliferation of cancer cells, particularly in the context of breast cancer. This guide will delve into the quantitative data supporting these claims, compare its efficacy with other compounds, detail the experimental methodologies used for its validation, and visualize the key signaling pathways and experimental workflows.
Quantitative Analysis of Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated against human breast cancer cell lines, MCF-7 and MDA-MB-231. While a precise IC50 value (the concentration at which 50% of cell growth is inhibited) for the cis-isomer is not explicitly available in the reviewed literature, studies indicate a concentration-dependent inhibition of cell proliferation.
The following table summarizes the available quantitative data for this compound and its trans-isomer, alongside the well-established chemotherapeutic agents Doxorubicin and Paclitaxel for a comparative perspective.
Table 1: Comparison of Antiproliferative Activity in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 / Inhibitory Concentration | Treatment Duration | Assay |
| This compound | MCF-7 | ≥80 μM[1] | 48 hours | MTS |
| MDA-MB-231 | ≥80 μM[1] | 48 hours | MTS | |
| 3-O-trans-p-coumaroyltormentic acid | MCF-7 | ≥40 μM[1] | 48 hours | MTS |
| MDA-MB-231 | ≥80 μM[1] | 48 hours | MTS | |
| Doxorubicin | MCF-7 | ~1 µM - 8.3 µM | 48 hours | MTT/SRB |
| MDA-MB-231 | ~0.69 µM - 6.6 µM | 48 hours | MTT/SRB | |
| Paclitaxel | MCF-7 | ~1 µM | 48 hours | MTT |
| MDA-MB-231 | Not specified | Not specified | Not specified |
For a broader context, the following table includes IC50 values for other triterpenoids with reported antiproliferative activity against breast cancer cells.
Table 2: Antiproliferative Activity of Various Triterpenoids in Breast Cancer Cells
| Triterpenoid | Cell Line | IC50 Value (µM) |
| Betulinic Acid | MCF-7 | 19.06[2] |
| 3-O-(E)-p-coumaroylbetulinic acid | MDA-MB-231 | 5.884[2] |
| T-47D | 2.708[2] | |
| Ursolic Acid | MDA-MB-231 | 5.9[3] |
| 20(S)-Protopanaxadiol | MDA-MB-231 | 5.9[3] |
| Betulin | T47D | 7.8[4] |
Experimental Protocols
The validation of the antiproliferative effects of this compound relies on established in vitro assays. The detailed methodologies for two key experiments are provided below.
MTS Assay for Cell Viability
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method used to assess cell viability.[5][6][7][8][9]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and other test compounds. Replace the culture medium with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan (B1609692) product.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Mammosphere Formation Assay
This assay is used to assess the self-renewal capacity of cancer stem cells (CSCs).
Protocol:
-
Cell Preparation: Harvest and dissociate cells into a single-cell suspension using trypsin.
-
Cell Seeding: Plate the single cells in ultra-low attachment 6-well plates at a low density (e.g., 1,000 cells/mL) in a serum-free mammosphere culture medium supplemented with growth factors such as EGF and bFGF.
-
Compound Treatment: Add this compound or other test compounds to the culture medium at the desired concentrations.
-
Incubation: Incubate the plates for 7-10 days at 37°C in a humidified 5% CO2 incubator to allow for the formation of mammospheres.
-
Mammosphere Counting: Count the number of mammospheres (spherical colonies of cells) in each well under a microscope.
-
Data Analysis: Calculate the mammosphere formation efficiency (MFE) as the percentage of cells that formed mammospheres. Compare the MFE of the treated groups to the control group to assess the inhibitory effect of the compound on CSC self-renewal.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of this compound.
Caption: Workflow for the MTS cell viability assay.
Caption: Workflow for the mammosphere formation assay.
Conclusion
This compound demonstrates notable antiproliferative effects on breast cancer cells, with a mechanism of action linked to the downregulation of the oncoprotein c-Myc.[1][10] This suggests its potential as a therapeutic agent, particularly in targeting cancer stem cells. However, when compared to established chemotherapeutic drugs like Doxorubicin and Paclitaxel, the required concentrations for the antiproliferative effects of this compound appear to be significantly higher. Further research is warranted to establish a more precise IC50 value and to explore its efficacy in combination with other agents, which may allow for lower, more clinically relevant dosages. The data presented in this guide serves as a valuable resource for researchers in the field of oncology and drug discovery, providing a foundation for future investigations into the therapeutic potential of this and similar triterpenoid compounds.
References
- 1. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the pharmacological potential of plant triterpenoids in breast cancer management: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Product Triterpenoids and Their Semi-synthetic Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative Properties of Triterpenoids by ECIS Method-A New Promising Approach in Anticancer Studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. cohesionbio.com [cohesionbio.com]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Coumaroyl Derivatives
For researchers, scientists, and drug development professionals, the accurate quantification of coumaroyl derivatives is critical for quality control, pharmacokinetic studies, and the elucidation of their biological activities. The selection of an appropriate analytical method is a pivotal step that influences the reliability and comparability of data. This guide provides an objective comparison of common analytical techniques used for the quantification of coumaroyl derivatives, supported by experimental data from various studies. The primary methods compared are High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), and Liquid Chromatography-Mass Spectrometry (LC-MS).
The process of cross-validation in analytical chemistry ensures that data from different analytical methods or laboratories are comparable and reliable.[1][2] This is particularly important when methods are transferred between labs or when different techniques are used across various stages of a research and development program.[1][3]
Comparison of Analytical Method Performance
The choice of an analytical method often involves a trade-off between sensitivity, selectivity, speed, and cost. Below is a summary of validation parameters for HPLC-DAD and LC-MS/MS, based on data for coumaroyl derivatives and related phenolic compounds, which provides a strong indication of the expected performance for the analysis of this class of compounds.[4]
| Parameter | High-Performance Liquid Chromatography (HPLC-DAD/UV) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | >0.99[5] | >0.99[6] |
| Limit of Detection (LOD) | 0.01 to 0.35 µg/mL[4] | Typically in the ng/mL to pg/mL range[4] |
| Limit of Quantification (LOQ) | 0.03 to 1.07 µg/mL[4] | Typically in the ng/mL to pg/mL range[6] |
| Accuracy (Recovery %) | 97.1 to 102.2%[5] | Typically within 85-115% |
| Precision (RSD %) | < 2.00% | < 15% |
| Selectivity | Good, but can be limited by co-eluting compounds with similar UV spectra.[7][8] | Excellent, based on mass-to-charge ratio, minimizing interferences.[9] |
| Cost | Lower | Higher |
| Throughput | Moderate | High |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for the analysis of coumaroyl derivatives and other phenolic compounds.[4][10]
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is widely used for the quantification of phenolic compounds due to its robustness and accessibility.[11]
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: An Agilent 1260 Infinity II or equivalent, equipped with a diode-array detector (DAD).[10]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7][10]
-
Mobile Phase: A gradient elution is commonly used.
-
Gradient Program: 5% B to 40% B over 20 minutes, followed by a 5-minute wash with 95% B and a 5-minute re-equilibration at 5% B.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 10 µL.[10]
-
Column Temperature: 30°C.[10]
-
UV Detection: Monitoring at the maximum absorbance wavelength of the specific coumaroyl derivative, typically around 310-325 nm.[4][10]
b. Sample and Standard Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard (e.g., p-coumaric acid, ferulic acid) and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.[10]
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations for constructing a calibration curve (e.g., 1 µg/mL to 200 µg/mL).[10]
-
Sample Preparation: Plant extracts or other matrices should be dissolved in the initial mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.
c. Quantification:
-
A calibration curve is constructed by plotting the peak area against the concentration of the standards.[10] The concentration of the analyte in the sample is then determined from this curve.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of complex matrices or when low detection limits are required.[9][12]
a. Instrumentation and Chromatographic Conditions:
-
LC System: A UHPLC system such as a Shimadzu Nexera or equivalent.[12]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[6][9] APCI has been reported to provide a better response for coumarins.[9]
-
Column: C18 reversed-phase column (e.g., ACE 3, 150 x 4.6 mm).[12]
-
Mobile Phase:
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[12]
-
Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.[12]
-
-
Gradient Program: A suitable gradient is developed to separate the target analytes.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30°C.[12]
b. Mass Spectrometry Parameters:
-
The instrument is operated in Multiple Reaction Monitoring (MRM) mode.[9]
-
Specific precursor-to-product ion transitions for each coumaroyl derivative are optimized to ensure selectivity and sensitivity.[9]
-
The ionization source parameters (e.g., temperature, gas flows) are optimized for the target analytes.
c. Quantification:
-
An internal standard is often used to improve accuracy and precision.[4] A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.[4]
Method Validation Workflow and Comparison Framework
The following diagrams illustrate the general workflow for analytical method validation and a logical framework for comparing different methods.
Caption: General workflow for the validation of an analytical method.
Caption: Framework for comparing and cross-validating analytical methods.
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-b-f.eu [e-b-f.eu]
- 4. benchchem.com [benchchem.com]
- 5. Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
A Comparative Analysis of 3-O-cis-p-Coumaroyltormentic Acid and Tormentic Acid: Biological Activity and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 3-O-cis-p-coumaroyltormentic acid and its parent compound, tormentic acid. We will delve into their distinct chemical structures, compare their biological activities with a focus on anticancer and anti-inflammatory effects, and present the underlying mechanisms of action supported by experimental data.
Chemical Structures: A Tale of Two Molecules
Tormentic acid is a pentacyclic triterpene belonging to the ursane (B1242777) subclass, with the chemical formula C30H48O5.[1][2][3][4] this compound is a natural derivative of tormentic acid where a cis-p-coumaroyl group is esterified at the 3-O position.[5][6] This structural modification, the addition of the coumaroyl moiety, results in a larger molecule with the chemical formula C39H54O7 and significantly influences its biological properties.[6][7][8][9]
Comparative Biological Activity: A Focus on Anticancer and Anti-inflammatory Effects
While both compounds exhibit promising pharmacological activities, their potencies and mechanisms of action differ, largely due to the presence of the coumaroyl group in this compound.
Anticancer Activity
Direct comparative studies on the anticancer effects of this compound and tormentic acid in the same cancer cell line are limited. However, available data from separate studies suggest that both compounds possess significant anticancer properties, albeit through potentially different pathways.
This compound has demonstrated notable activity against breast cancer stem cells.[5] Cancer stem cells are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and recurrence.[10] A study on aronia extracts identified this compound as an inhibitor of mammosphere formation, a key characteristic of cancer stem cells.[5]
Tormentic acid has shown broader anticancer effects across various cancer cell lines, including cervical and pancreatic cancer.[1][4] It has been reported to induce apoptosis (programmed cell death) and inhibit cell proliferation in these cancer cells.[2]
Here's a summary of their reported anticancer activities:
| Compound | Cancer Model | Key Findings | Reference |
| This compound | Breast Cancer Stem Cells (MCF-7 and MDA-MB-231) | Inhibits mammosphere formation at 40 μM.[5] | [5] |
| Breast Cancer Cells (MCF-7 and MDA-MB-231) | Inhibits cell proliferation at concentrations ≥80 μM after 48 hours.[5] | [5] | |
| Tormentic acid | Cisplatin-resistant Cervical Cancer Cells (HeLa) | Suppresses proliferation in a dose-dependent manner.[2] | [2] |
| Pancreatic Ductal Adenocarcinoma Cells (PANC-1 and MIA PaCa-2) | Significantly reduces cell viability in a dose-dependent manner.[4] | [4] |
Anti-inflammatory Activity
A direct comparison between tormentic acid and its trans-coumaroyl ester (a stereoisomer of the cis form) has shown that the esterification significantly enhances anti-inflammatory activity.[11] While data for the cis-isomer is not directly compared in this study, it is plausible that the coumaroyl moiety, in general, contributes to increased anti-inflammatory potential. The study found that 3-O-trans-p-coumaroyltormentic acid was more effective at reducing cellular levels of reactive oxygen species (ROS) and nitric oxide (NO) compared to tormentic acid.[11] It also demonstrated a more potent inhibition of pro-inflammatory cytokines.[11]
Mechanisms of Action: Distinct Signaling Pathways
The structural difference between the two compounds leads to their engagement with different cellular signaling pathways.
This compound has been shown to exert its anticancer effects by targeting the c-Myc signaling pathway .[5][10][12] c-Myc is a proto-oncogene that plays a crucial role in cell proliferation and survival.[13][14] this compound promotes the degradation of the c-Myc protein, thereby inhibiting the growth of cancer stem cells.[12]
Tormentic acid , on the other hand, has been found to modulate the mTOR/PI3K/AKT and NF-κB signaling pathways in cancer cells.[1][2] The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[15][16][17][18] By blocking this pathway, tormentic acid can induce cell cycle arrest and apoptosis.[2] The NF-κB pathway is a key regulator of inflammation, and its inhibition by tormentic acid contributes to its anti-inflammatory effects.[19][20][21]
Experimental Protocols
Mammosphere Formation Assay
This assay is used to assess the self-renewal capacity of cancer stem cells.[1][3][9][11][22]
Workflow:
Detailed Methodology:
-
Cell Culture: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media.
-
Single-Cell Suspension: Adherent cells are detached using trypsin-EDTA and resuspended in serum-free mammosphere culture medium to obtain a single-cell suspension.
-
Seeding: Cells are seeded at a low density (e.g., 5,000 cells/mL) in ultra-low attachment plates to prevent cell adhesion and promote sphere formation.
-
Treatment: The cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for 7-10 days in a humidified incubator at 37°C with 5% CO2.
-
Quantification: The number and size of the resulting mammospheres are quantified using a microscope and appropriate software.
Cell Proliferation (MTS) Assay
This colorimetric assay is used to determine the number of viable cells in a culture and is a common method to assess the cytotoxic effects of compounds.[2][5][7]
Workflow:
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of either this compound or tormentic acid.
-
Incubation: The plate is incubated for a specific period (e.g., 48 hours).
-
MTS Reagent Addition: Following incubation, an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Formazan Production: Metabolically active cells reduce the MTS tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured at a wavelength of 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion
References
- 1. Mammosphere formation assay [bio-protocol.org]
- 2. CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay Protocol [promega.com]
- 3. Video: Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines [jove.com]
- 4. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. cohesionbio.com [cohesionbio.com]
- 6. researchgate.net [researchgate.net]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Tormentic acid induces anticancer effects in cisplatin-resistant human cervical cancer cells mediated via cell cycle arrest, ROS production, and targeting mTOR/PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A signalling pathway controlling c-Myc degradation that impacts oncogenic transformation of human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 16. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 17. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi-res.com [mdpi-res.com]
- 19. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 21. NF-κB - Wikipedia [en.wikipedia.org]
- 22. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Aronia Extracts: A Guide to Active Compounds and Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Aronia melanocarpa (black chokeberry) extracts, focusing on their active compound composition as influenced by various extraction techniques. The data presented herein is intended to assist researchers in selecting optimal extraction methods to enrich specific bioactive compounds for further investigation and therapeutic development.
Quantitative Comparison of Active Compounds in Aronia Extracts
The concentration of bioactive compounds in Aronia extracts is significantly influenced by the extraction solvent and the part of the plant utilized. The following table summarizes quantitative data from multiple studies, offering a comparative overview of the yields of key active compounds.
| Plant Part | Extraction Solvent/Method | Total Polyphenols (mg GAE/g dw) | Total Flavonoids (mg CE/g dw or mg QE/g dw) | Total Anthocyanins (mg C3G/g dw) | Key Phenolic Acids/Other Compounds (mg/g dw) | Reference |
| Leaves (Young) | 80% Ethanol (B145695) | 250.8 | 163.7 (CE) | - | Chlorogenic acid: 22.8, Rutin: 4.1, p-coumaric acid: present | [1] |
| Leaves (Young) | Distilled Water | - | - | - | Chlorogenic acid: 17.2, Rutin: 3.4 | [1] |
| Leaves (Old) | 80% Ethanol | - | 103.6 (CE) | - | - | [1] |
| Leaves | - | 61.06 | 8.47 (QE) | - | - | [2] |
| Fruit | Freeze-dried ethanol extract (FEE) | - | 4.2 (as % of extract) | 1.55 (as % of extract) | Proanthocyanidins: 7.95% | [3] |
| Fruit | Purified bioactive fraction (ABF) | - | 4.05 (as % of extract) | 17.7 (as % of extract) | Proanthocyanidins: 38.0% | [3] |
| Fruit | Methanol/Water/Acetic Acid | 27.99 | 5.23 (QE) | - | - | [2] |
| Fruit | Accelerated Solvent Extraction (ASE) with 40% ethanol at 140°C | 67.9 | - | - | TEAC: 227.7 mg TE/g | [4] |
| Pomace | Methanol/Water/Acetic Acid | 22.94 | 1.89 (QE) | - | - | [2] |
Abbreviations: GAE - Gallic Acid Equivalents; CE - Catechin (B1668976) Equivalents; QE - Quercetin (B1663063) Equivalents; C3G - Cyanidin-3-glucoside Equivalents; dw - Dry Weight; TE - Trolox Equivalents; TEAC - Trolox Equivalent Antioxidant Capacity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols for the extraction and quantification of active compounds in Aronia extracts.
Extraction of Phenolic Compounds from Aronia Leaves
-
Sample Preparation: Freshly picked young and old leaves are washed, frozen at -80°C, and then freeze-dried for 48 hours. The dried leaves are ground into a fine powder and stored at -80°C until extraction.[1]
-
Extraction Procedure:
-
80% Ethanol Extraction: The powdered leaf sample is mixed with 80% ethanol at a ratio of 1:25 (g/mL) and heated at 85°C for 2 hours.[1]
-
Distilled Water Extraction: The powdered leaf sample is mixed with distilled water at a ratio of 1:25 (g/mL) and heated at 100°C for 2 hours.[1]
-
Post-Extraction: The resulting mixture is centrifuged, and the supernatant is filtered through a 0.45 µm membrane filter.[5]
-
Quantification of Total Polyphenol Content (TPC)
-
Method: The Folin-Ciocalteu method is a widely used spectrophotometric assay for the determination of total phenolic content.[6][7]
-
Procedure:
-
An aliquot of the extract is mixed with Folin-Ciocalteu reagent.[6]
-
After a short incubation, a sodium carbonate solution is added to the mixture.[7]
-
The reaction is allowed to proceed in the dark at room temperature for a specified time (e.g., 30 minutes).[6]
-
The absorbance of the resulting blue-colored solution is measured at a specific wavelength (typically around 750-765 nm) using a spectrophotometer.[6][8]
-
The total polyphenol content is calculated from a calibration curve prepared using a gallic acid standard and is expressed as mg of gallic acid equivalents per gram of dry weight (mg GAE/g dw).[6][8]
-
Quantification of Total Flavonoid Content (TFC)
-
Method: The aluminum chloride colorimetric method is commonly employed to determine the total flavonoid content.[6][7]
-
Procedure:
-
The extract is mixed with a solution of sodium nitrite.[6]
-
After a brief incubation, aluminum chloride is added, followed by sodium hydroxide.[6]
-
The absorbance of the resulting colored complex is measured at a specific wavelength (e.g., 510 nm).[6]
-
The total flavonoid content is determined using a calibration curve prepared with a standard, such as catechin or quercetin, and expressed as mg of catechin or quercetin equivalents per gram of dry weight (mg CE/g dw or mg QE/g dw).[1][2]
-
High-Performance Liquid Chromatography (HPLC) for Individual Phenolic Compounds
-
Purpose: HPLC is a powerful technique for the separation, identification, and quantification of individual phenolic compounds, such as phenolic acids and flavonoids.[1][9]
-
Typical System: An HPLC system equipped with a C18 column and a diode array detector (DAD) or a mass spectrometer (MS) is commonly used.[1][10]
-
Mobile Phase: A gradient elution is typically performed using a mixture of two solvents, such as acidified water (e.g., with formic or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol.[1][9]
-
Detection: Compounds are detected based on their retention time and their UV-Vis spectra (using DAD) or mass-to-charge ratio (using MS) compared to authentic standards.[1][10] Quantification is achieved by integrating the peak areas and comparing them to a calibration curve of the corresponding standard.[9]
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved in Aronia extract analysis and its biological effects, the following diagrams are provided.
Conclusion
The presented data underscores the importance of selecting an appropriate extraction methodology to maximize the yield of desired bioactive compounds from Aronia melanocarpa. Ethanolic extracts from young leaves appear to be a rich source of total polyphenols and flavonoids, particularly chlorogenic acid and rutin. For anthocyanins and proanthocyanidins, purification of fruit extracts can significantly increase their concentration.[3] The anti-inflammatory properties of Aronia extracts are, at least in part, mediated through the inhibition of the NF-κB signaling pathway and upregulation of LXRα expression, highlighting their potential for the development of novel therapeutic agents.[3] Further research should focus on optimizing extraction parameters and exploring the synergistic effects of different active compounds.
References
- 1. Bioactive Compound Contents and Antioxidant Activity in Aronia (Aronia melanocarpa) Leaves Collected at Different Growth Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Black Chokeberry (Aronia melanocarpa L.) Fruit, Leaves, and Pomace for Their Phytochemical Composition, Antioxidant Potential, and Polyphenol Bioaccessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Role of Polyphenols from Aronia Berry (Aronia melanocarpa) Against LPS-Induced Inflammation in Colon Cells and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jpp.krakow.pl [jpp.krakow.pl]
- 6. Comparison of Phytochemicals and Antioxidant Activities of Berries Cultivated in Korea: Identification of Phenolic Compounds in Aronia by HPLC/Q-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Phenolic Content, Antioxidant Capacity and Quality of Chokeberry (Aronia melanocarpa) Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Antioxidant Effect of an Aronia Extract and Its Polyphenolic Fractions Enriched in Proanthocyanidins, Phenolic Acids, and Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Confirming the Structure of 3-O-cis-p-coumaroyltormentic acid with 2D NMR: A Comparative Guide
For researchers in natural product chemistry and drug development, unambiguous structural elucidation is a critical step. This guide provides a detailed comparison of analytical techniques and a focused examination of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for confirming the structure of 3-O-cis-p-coumaroyltormentic acid, a bioactive triterpene.
Structural Confirmation: 2D NMR vs. Other Techniques
While mass spectrometry (MS) provides essential molecular weight information and X-ray crystallography offers definitive spatial arrangement, 2D NMR spectroscopy is unparalleled for determining the complete covalent structure and relative stereochemistry of complex molecules like this compound in solution.[1][2] MS can confirm the molecular formula, C39H54O7, and thus the molecular weight of 634.84.[3][4][5] However, it cannot distinguish between isomers like the cis and trans forms of the p-coumaroyl moiety. X-ray crystallography provides the most precise structural data, but obtaining a suitable crystal of the natural product can be a significant challenge.[1] 2D NMR, on the other hand, maps the intricate network of proton and carbon connectivities, allowing for a detailed structural assembly.[6][7][8]
Elucidating the Structure of this compound with 2D NMR
The structure of this compound consists of a pentacyclic triterpenoid (B12794562) core (tormentic acid) esterified with a cis-p-coumaroyl group at the C-3 position. The key to confirming this structure lies in identifying the individual spin systems of the two moieties and, crucially, establishing the connectivity between them.
The distinction between the cis and trans isomers is primarily achieved by examining the coupling constant between the olefinic protons of the coumaroyl group in the ¹H NMR spectrum.[3] The cis configuration is confirmed by a smaller coupling constant (typically around 12-13 Hz) for the olefinic protons (H-7' and H-8'), compared to the larger coupling constant (around 16 Hz) expected for the trans isomer.
Key 2D NMR Experiments and Data Interpretation
A standard suite of 2D NMR experiments is employed for the complete structural assignment.[9][10][11]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in tracing out the proton-proton networks within the tormentic acid backbone and the coumaroyl moiety.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to their attached carbons, providing a map of all C-H single bonds. This allows for the unambiguous assignment of carbon signals based on their attached, and often more resolved, proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structural elucidation, as it reveals long-range correlations (typically over 2-3 bonds) between protons and carbons.[12] The key HMBC correlation for this molecule is from the H-3 proton of the tormentic acid core to the carbonyl carbon (C-9') of the p-coumaroyl group, which definitively establishes the ester linkage point.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information about the molecule's relative stereochemistry and conformation. For instance, NOESY correlations can help confirm the stereochemistry of the various chiral centers within the triterpenoid skeleton.
Tabulated 2D NMR Data Summary
The following table summarizes the key, expected 2D NMR correlations that would be used to confirm the structure of this compound. The data is based on published findings for this compound and its analogs.[3][5]
| Proton (¹H) | Carbon (¹³C) | Key COSY Correlations | Key HMBC Correlations |
| Tormentic Acid Moiety | |||
| H-3 | C-3 | H-2 | C-1, C-2, C-4, C-5, C-23, C-24, C-9' |
| H-12 | C-12 | H-11 | C-9, C-11, C-13, C-14, C-18 |
| H-18 | C-18 | H-19 | C-13, C-17, C-19, C-28 |
| Me-23/24 | C-23/24 | - | C-3, C-4, C-5, C-23/24 |
| Me-25 | C-25 | - | C-1, C-5, C-9, C-10 |
| Me-26 | C-26 | - | C-7, C-8, C-9, C-14 |
| Me-27 | C-27 | - | C-13, C-14, C-15 |
| Me-29 | C-29 | H-20 | C-19, C-20, C-21, C-30 |
| Me-30 | C-30 | H-20 | C-19, C-20, C-21, C-29 |
| cis-p-Coumaroyl Moiety | |||
| H-2'/6' | C-2'/6' | H-3'/5' | C-1', C-4', C-3'/5' |
| H-3'/5' | C-3'/5' | H-2'/6' | C-1', C-4', C-2'/6' |
| H-7' | C-7' | H-8' | C-1', C-2', C-6', C-9' |
| H-8' | C-8' | H-7' | C-1', C-9' |
Note: This table represents a selection of the most critical correlations for structural confirmation.
Experimental Protocols
A standardized approach is taken for sample preparation and data acquisition.
-
Sample Preparation: Approximately 1-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Pyridine-d₅). The choice of solvent is critical to ensure good sample solubility and to avoid signal overlap with the analyte. The solution is then transferred to a standard 5 mm NMR tube.
-
Instrumentation: Data is acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.[7] Higher field strengths provide better signal dispersion and sensitivity, which is crucial for resolving the complex spectra of triterpenoids.
-
Data Acquisition: A standard set of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY) experiments are run.[13] Experiment parameters, such as acquisition times, relaxation delays, and the number of scans, are optimized to obtain high-quality data. The HMBC experiment is typically optimized to detect long-range couplings of around 8 Hz.
Visualization of the Elucidation Process
The following diagrams illustrate the workflow and key connections in the structural analysis.
Caption: Workflow for natural product structure elucidation using 2D NMR.
Caption: Key HMBC correlation linking the two molecular moieties.
References
- 1. researchgate.net [researchgate.net]
- 2. acdlabs.com [acdlabs.com]
- 3. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. acgpubs.org [acgpubs.org]
- 11. Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of 3-O-cis-p-coumaroyltormentic Acid and Paclitaxel on Breast Cancer Cell Lines
This guide provides a detailed comparison of the efficacy of a naturally derived compound, 3-O-cis-p-coumaroyltormentic acid, and a standard chemotherapeutic drug, paclitaxel (B517696), in the context of breast cancer cell treatment. The information is compiled from various independent studies and is intended for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The following tables summarize the cytotoxic and cell cycle effects of this compound and paclitaxel on different breast cancer cell lines.
Table 1: Cytotoxicity Comparison
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Citation |
| This compound | MCF-7 | Proliferation Assay | ≥80 μM (after 48h) | [1] |
| MDA-MB-231 | Proliferation Assay | ≥80 μM (after 48h) | [1] | |
| Paclitaxel | T-47D | Not Specified | 13.3 nM | [2] |
| SK-BR-3 | Not Specified | 460 nM | [2] | |
| MCF-7 | Not Specified | Not Specified | [3][4] | |
| MDA-MB-231 | Not Specified | Not Specified | [5] |
Table 2: Effects on Apoptosis and Cell Cycle
| Compound | Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Citation |
| This compound | Not Specified | Induces apoptotic cell death in leukemia cells (breast cancer data not available) | Not Specified | [1] |
| Paclitaxel | MCF-7 | Promotes apoptosis | Arrest at G2/M phase | [4] |
| MDA-MB-231 | Induces apoptosis | Arrest at G2/M phase | [5] | |
| T-47D | Promotes apoptosis | Not Specified | [2] | |
| SK-BR-3 | Promotes apoptosis | Not Specified | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and the cytotoxic effects of a compound.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 1 x 104 to 4 x 104 cells per well and incubated for 24 hours to allow for cell attachment.[6][7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or paclitaxel) and a vehicle control (like DMSO) for a specified period, typically 24 to 48 hours.[6][8]
-
MTT Addition: After incubation, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for 1-4 hours.[8]
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solvent such as DMSO is added to dissolve the formazan crystals that have formed in metabolically active cells.[8]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 450-570 nm.[6] The cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.
Experimental Workflow for Cytotoxicity Assay
Caption: A flowchart illustrating the key steps of an MTT cytotoxicity assay.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Objective: To quantify the percentage of cells undergoing apoptosis after treatment with a compound.
Methodology:
-
Cell Treatment: Breast cancer cells are seeded and treated with the compound of interest for a specified duration.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and then centrifuged.[9]
-
Cell Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium (B1200493) Iodide (PI) are added to the cell suspension.[9][10]
-
Incubation: The cells are incubated in the dark at room temperature for 10-15 minutes.[11]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[9]
Experimental Workflow for Apoptosis Assay
Caption: A diagram showing the procedural steps for an Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Objective: To assess the effect of a compound on cell cycle progression.
Methodology:
-
Cell Treatment and Harvesting: Cells are treated with the compound and then harvested.
-
Fixation: The cells are washed with cold PBS and then fixed in ice-cold 70% ethanol, typically for at least 2 hours at 4°C.[12]
-
Staining: The fixed cells are washed and then resuspended in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.[12]
-
Incubation: Cells are incubated in the staining solution for at least 15-30 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow for Cell Cycle Analysis
Caption: A flowchart outlining the process of cell cycle analysis using propidium iodide staining.
Signaling Pathways
The following diagrams illustrate the known signaling pathways affected by this compound and paclitaxel in breast cancer cells, based on available research.
Signaling Pathway of this compound
This compound has been shown to inhibit the formation of breast cancer stem cells by downregulating the c-Myc protein.[1][13] c-Myc is a critical transcription factor involved in cell growth, proliferation, and apoptosis.[1]
Caption: The inhibitory effect of this compound on c-Myc.
Signaling Pathway of Paclitaxel
Paclitaxel induces apoptosis in breast cancer cells through multiple signaling pathways, primarily by stabilizing microtubules, which leads to cell cycle arrest and the activation of apoptotic cascades.[5][14] One of the key pathways affected is the PI3K/AKT pathway, where paclitaxel inhibits its activation, leading to apoptosis.[3][4] It also promotes apoptosis through the p38/Caspase-3 and mitochondria-dependent pathways.[5]
Caption: Paclitaxel's multi-faceted mechanism of action leading to apoptosis.
References
- 1. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 7. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometry-based apoptosis assay [bio-protocol.org]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
Unveiling the Potential of Tormentic Acid Esters as α-Glucosidase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tormentic acid, a pentacyclic triterpenoid (B12794562) belonging to the ursane (B1242777) family, shares a close structural resemblance to ursolic acid, a compound with demonstrated α-glucosidase inhibitory properties.[1][2] This guide synthesizes the existing data on ursolic acid and other related triterpenoids to project the potential efficacy of tormentic acid and its ester derivatives as α-glucosidase inhibitors. The provided experimental protocols and comparative data tables are intended to serve as a valuable resource for researchers initiating studies in this area.
Comparative Analysis of α-Glucosidase Inhibitory Activity
While specific IC50 values for tormentic acid are not available, a comparative analysis with its structural analog, ursolic acid, and the standard drug, acarbose (B1664774), offers valuable insights. Ursolic acid has been shown to be a potent inhibitor of α-glucosidase, with some studies reporting its IC50 value to be significantly lower than that of acarbose.[2][3]
One study reported the half-maximal inhibitory concentration (IC50) of ursolic acid on α-glucosidase to be 0.213 ± 0.042 mg/mL.[4] Another study highlighted that derivatives of ursolic acid exhibited significant inhibition with IC50 values as low as 1.01 ± 0.44 µM.[2] Furthermore, a 2,3-Indole derivative of ursolic acid was found to be 3.5 times more potent than the standard drug acarbose, with an IC50 value of 115.1 µM.[2]
| Compound/Derivative | Type | Reported IC50 Value(s) | Reference(s) |
| Acarbose | Standard Drug | ~1160 µg/mL | [3] |
| Ursolic Acid | Ursane-type Triterpenoid | 0.213 ± 0.042 mg/mL; 213 µg/mL | [3][4] |
| Ursolic Acid Derivatives | Ursane-type Triterpenoid | 1.01 ± 0.44 µM to 3.26 ± 0.21 µM | [2] |
| 2,3-Indole UA derivative | Ursane-type Triterpenoid | 115.1 µM | [2] |
Note: The IC50 values can vary between studies due to different experimental conditions.
Structure-Activity Relationship (SAR) Insights
The inhibitory activity of ursane-type triterpenoids against α-glucosidase is influenced by their chemical structure.[2] Modifications to the ursolic acid skeleton have been shown to significantly impact its inhibitory potency.[2] For instance, the introduction of certain functional groups can enhance the binding affinity of the compound to the active site of the α-glucosidase enzyme. Given the structural similarities between tormentic acid and ursolic acid, it is plausible that esterification of tormentic acid could modulate its α-glucosidase inhibitory activity. Further research into synthesizing and testing various tormentic acid esters is warranted to explore this potential.
Experimental Protocol: In Vitro α-Glucosidase Inhibitory Assay
This section details a common experimental protocol for determining the α-glucosidase inhibitory activity of a test compound.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compound (e.g., tormentic acid ester)
-
Acarbose (positive control)
-
Phosphate (B84403) buffer (pH 6.8)
-
Sodium carbonate (Na2CO3)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and acarbose in a suitable solvent (e.g., DMSO).
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
Prepare a solution of pNPG in phosphate buffer.
-
-
Enzyme Inhibition Assay:
-
In a 96-well microplate, add a specific volume of the test compound solution (at various concentrations) or the positive control.
-
Add the α-glucosidase solution to each well and incubate the mixture at a specified temperature (e.g., 37°C) for a set period (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPG solution to each well.
-
Incubate the plate at the same temperature for a defined time (e.g., 20 minutes).
-
Stop the reaction by adding sodium carbonate solution.
-
-
Measurement and Calculation:
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.[5][6]
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (enzyme and substrate without inhibitor) and A_sample is the absorbance of the reaction with the test compound.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Experimental workflow for the in vitro α-glucosidase inhibitory assay.
α-Glucosidase Signaling Pathway and Inhibition
α-Glucosidase is an enzyme located in the brush border of the small intestine that plays a crucial role in carbohydrate digestion. It breaks down complex carbohydrates into simpler sugars, like glucose, which are then absorbed into the bloodstream. α-Glucosidase inhibitors act by competitively and reversibly binding to the active site of this enzyme, thereby preventing the breakdown of carbohydrates and delaying glucose absorption. This mechanism helps to lower postprandial blood glucose levels.
Caption: Mechanism of α-glucosidase inhibition by tormentic acid esters.
Conclusion and Future Directions
While direct evidence for the α-glucosidase inhibitory activity of tormentic acid esters is currently lacking, the data from structurally related ursane-type triterpenoids, such as ursolic acid, strongly suggest their potential as effective inhibitors. The information and protocols provided in this guide are intended to facilitate further research into synthesizing and evaluating tormentic acid esters for their antidiabetic properties. Future studies should focus on establishing the IC50 values of tormentic acid and a variety of its ester derivatives to build a comprehensive structure-activity relationship and validate their therapeutic potential.
References
- 1. The Occurrence and Biological Activity of Tormentic Acid—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ursolic Acid and Its Derivatives as Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of glycosidase by ursolic acid: in vitro, in vivo and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro α-glucosidase inhibitory assay [protocols.io]
- 6. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3-O-cis-p-coumaroyltormentic Acid's Impact on Cancer Cell Lines: A Guide for Researchers
Disclaimer: As of late 2025, comprehensive comparative genomic data from high-throughput sequencing (e.g., RNA-seq, ChIP-seq) specifically for cell lines treated with 3-O-cis-p-coumaroyltormentic acid is not publicly available. This guide, therefore, leverages published data on its closely related isomer, 3-O-trans-p-coumaroyltormentic acid , to provide insights into its potential mechanisms and effects on cancer cells. The trans-isomer has been identified as a potent inhibitor of breast cancer stem cells (CSCs)[1][2]. This document is intended for researchers, scientists, and drug development professionals to summarize the existing knowledge and provide a framework for future comparative studies.
Overview of 3-O-p-coumaroyltormentic Acid's Activity
3-O-p-coumaroyltormentic acid, a triterpene acid, has demonstrated significant anti-cancer properties by targeting cancer stem cells (CSCs)[1][2]. CSCs are a subpopulation of cells within a tumor that are resistant to conventional therapies and are thought to be responsible for tumor recurrence and metastasis[2]. The primary mechanism of action for the trans-isomer involves the downregulation of the c-Myc protein, a key transcription factor in CSC survival and self-renewal[1][2].
Comparative Effects on Breast Cancer Stem Cells
The following table summarizes the observed effects of 3-O-trans-p-coumaroyltormentic acid on the MDA-MB-231 human breast cancer cell line, a model for triple-negative breast cancer.
| Parameter | Assay | Cell Line | Treatment Effect | Key Findings |
| CSC Population | Mammosphere Formation Assay | MDA-MB-231 | Dose-dependent inhibition | Reduced size and formation of mammospheres derived from primary breast cancer cells.[1] |
| CSC Markers | Flow Cytometry | MDA-MB-231 | Reduction | Decreased the CD44high/CD24low and ALDH-positive subpopulations.[1] |
| Gene Expression | Real-Time RT-PCR | Breast CSCs | Downregulation | Decreased expression of self-renewal genes Sox2, CD44, and Oct4.[1] |
| Protein Expression | Western Blot | Breast CSCs | Downregulation | Significantly reduced protein levels of c-Myc, but not its transcript levels.[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
Mammosphere Formation Assay
This assay is used to quantify the self-renewal capacity of cancer stem cells in vitro.
-
Cell Seeding: MDA-MB-231 cells are seeded at a low density (e.g., 5,000 cells/mL) in ultra-low attachment plates.
-
Culture Medium: Cells are grown in a serum-free medium (e.g., DMEM/F12) supplemented with B27, EGF, and bFGF to promote the growth of undifferentiated cells.
-
Treatment: Varying concentrations of 3-O-trans-p-coumaroyltormentic acid are added to the culture medium.
-
Incubation: Plates are incubated for 7-10 days to allow for mammosphere formation.
-
Quantification: The number and size of mammospheres (typically >50 µm in diameter) are counted using an inverted microscope.
Flow Cytometry for CSC Markers
This technique is used to identify and quantify cell subpopulations based on the expression of specific surface markers.
-
Cell Preparation: MDA-MB-231 cells are treated with 3-O-trans-p-coumaroyltormentic acid for a specified duration.
-
Staining: Cells are harvested and stained with fluorescently labeled antibodies against CD44 and CD24. For ALDH activity, cells are incubated with the ALDEFLUOR™ reagent.
-
Analysis: The stained cells are analyzed using a flow cytometer to determine the percentage of CD44high/CD24low and ALDH-positive cells.
Real-Time Reverse Transcription PCR (RT-PCR)
This method is used to measure the expression levels of specific genes.
-
RNA Extraction: Total RNA is isolated from treated and untreated breast CSCs.
-
cDNA Synthesis: Reverse transcriptase is used to synthesize complementary DNA (cDNA) from the RNA template.
-
PCR Amplification: The cDNA is used as a template for real-time PCR with primers specific for Sox2, CD44, Oct4, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.
Visualizing Molecular Pathways and Workflows
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which 3-O-p-coumaroyltormentic acid inhibits breast cancer stem cell self-renewal.
Caption: Proposed mechanism of 3-O-p-coumaroyltormentic acid.
Experimental Workflow
This diagram outlines a general workflow for a comparative transcriptomic study of cell lines treated with this compound.
Caption: A generalized workflow for transcriptomic analysis.
References
- 1. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Inhibition of the CD44high/CD24low Cancer Stem Cell Subpopulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The CD44high/CD24low cell surface phenotype has been widely identified as a marker for a subpopulation of cancer stem cells (CSCs) in various epithelial tumors, including breast and oral squamous cell carcinoma.[1][2] These cells are characterized by their enhanced tumorigenicity, metastatic potential, and resistance to conventional therapies.[1][3][4][5] Consequently, the development of therapeutic strategies that specifically target and inhibit this subpopulation is a critical area of cancer research. This guide provides a comparative overview of key experimental approaches to confirm the inhibition of the CD44high/CD24low subpopulation, complete with experimental data, detailed protocols, and visual workflows.
Data Presentation: Comparative Analysis of Experimental Assays
The following tables summarize quantitative data from various studies, providing a baseline for comparing the efficacy of potential inhibitory agents against the CD44high/CD24low subpopulation.
| Cell Line | Cancer Type | % of CD44high/CD24low Cells | Reference |
| MCF-7 | Breast Cancer | Variable, often requires sorting to enrich | [3] |
| MDA-MB-231 | Breast Cancer | Enriched in CD44high/CD24-/low population | [6] |
| SUM149PT | Inflammatory Breast Cancer | Enriched in CD44+/CD24-/Low stem-like phenotype | [5] |
| A549 | Lung Adenocarcinoma | CD44+/CD24-/low subpopulation present (27.92%) | [7][8] |
| UPCI:SCC084 | Oral Squamous Cell Carcinoma | CD44high/CD24low population can be isolated | [2] |
Table 1: Baseline Percentage of CD44high/CD24low Subpopulation in Various Cancer Cell Lines. The prevalence of this CSC-like population can vary significantly between different cancer types and even between cell lines of the same cancer type.
| Assay | Metric | Untreated Control (CD44high/CD24low) | Treated (Inhibitor) | Reference |
| Sphere Formation | Sphere Forming Efficiency (%) | High | Significantly Reduced | [1][2] |
| In Vitro Invasion | Number of Invading Cells | High | Significantly Reduced | [1][3] |
| In Vivo Tumorigenicity | Tumor Incidence (at low cell counts) | High | Significantly Reduced/Delayed | [3][9] |
| Chemosensitivity | Cell Viability (%) after Chemo | High (Resistant) | Reduced (Sensitized) | [5] |
Table 2: Comparative Efficacy of Inhibitory Agents on CD44high/CD24low Subpopulation Functions. This table illustrates the expected outcomes of successful inhibition on key CSC-related functionalities.
Mandatory Visualizations
Experimental Workflow for Assessing Inhibition
Caption: Workflow for confirming inhibition of the CD44high/CD24low subpopulation.
Key Signaling Pathways Regulating the CD44high/CD24low Phenotype
Caption: Signaling pathways implicated in maintaining the CD44high/CD24low CSC phenotype.
Experimental Protocols
Flow Cytometry for CD44/CD24 Phenotyping
This protocol is essential for quantifying the percentage of the CD44high/CD24low subpopulation before and after treatment with an inhibitory agent.[10]
Materials:
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
Flow cytometry buffer (PBS with 2% FBS)
-
Anti-human CD44 antibody (e.g., FITC-conjugated)
-
Anti-human CD24 antibody (e.g., PE-conjugated)
-
Isotype control antibodies
-
7-AAD or Propidium Iodide (for viability staining)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Resuspend cells in flow cytometry buffer at a concentration of 1x106 cells/100 µL.
-
Add conjugated primary antibodies (and isotype controls in separate tubes) at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with flow cytometry buffer.
-
Resuspend the cell pellet in 500 µL of flow cytometry buffer.
-
Add a viability dye (e.g., 7-AAD) just before analysis.
-
Analyze the samples on a flow cytometer. Gate on the viable, single-cell population and then analyze the expression of CD44 and CD24.[11]
Sphere Formation Assay (Mammosphere Assay)
This assay assesses the self-renewal capacity of cancer stem cells, a key functional hallmark.[12][13]
Materials:
-
Ultra-low attachment plates or flasks
-
Serum-free sphere formation medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)[13][14]
-
Single-cell suspension of treated and untreated cells
Procedure:
-
Prepare a single-cell suspension of the cells.
-
Seed the cells at a low density (e.g., 500-5,000 cells/mL) in ultra-low attachment plates with sphere formation medium.[12][14]
-
Count the number of spheres (typically >50 µm in diameter) in each well.[13]
-
Calculate the Sphere Forming Efficiency (SFE) as: (Number of spheres formed / Number of cells seeded) x 100%.
-
A significant decrease in SFE in the treated group compared to the control indicates inhibition of self-renewal.
Western Blot Analysis
Western blotting can be used to confirm changes in the protein expression of CD44, CD24, and other stemness-related markers (e.g., Oct4, Sox2, Nanog).[2][16]
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against CD44, CD24, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse treated and untreated cells in RIPA buffer.
-
Quantify protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
In Vivo Tumorigenicity Assay
This is the gold standard for assessing the functional inhibition of cancer stem cells.[3]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Matrigel (optional)
-
Syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Sort CD44high/CD24low cells from both treated and untreated populations.
-
Prepare serial dilutions of the sorted cells.
-
Inject a low number of cells (e.g., 100 to 1,000) subcutaneously or into the mammary fat pad of immunocompromised mice.[3][17]
-
Monitor the mice for tumor formation and measure tumor volume regularly.
-
A significant delay or complete lack of tumor formation in the group injected with cells from the treated population confirms the inhibition of tumorigenic potential.
Conclusion
Confirming the inhibition of the CD44high/CD24low subpopulation requires a multi-faceted approach that combines phenotypic analysis with functional assays. By utilizing flow cytometry to quantify the target population, sphere formation and invasion assays to assess in vitro functionality, and in vivo tumorigenicity assays as the definitive functional readout, researchers can robustly evaluate the efficacy of novel therapeutic agents. The integration of these methods, as outlined in this guide, provides a comprehensive framework for advancing the development of targeted therapies against cancer stem cells.
References
- 1. CD44(high)CD24(low) molecular signature determines the Cancer Stem Cell and EMT phenotype in Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Established breast cancer stem cell markers do not correlate with in vivo tumorigenicity of tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Cdk2 kinase activity selectively targets the CD44⁺/CD24⁻/Low stem-like subpopulation and restores chemosensitivity of SUM149PT triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumorigenic and Metastatic Role of CD44−/low/CD24−/low Cells in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CD44 and CD24 cannot act as cancer stem cell markers in human lung adenocarcinoma cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CD44-Based Detection of CSCs: CD44 Immunodetection by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Isolation of cancer stem cells by sphere formation assay [protocols.io]
- 14. md.tsukuba.ac.jp [md.tsukuba.ac.jp]
- 15. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 16. researchgate.net [researchgate.net]
- 17. Nanotechniques Inactivate Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
side-by-side comparison of different extraction techniques for tormentic acid derivatives
A Comparative Guide to Extraction Techniques for Tormentic Acid and Its Derivatives
This guide provides a side-by-side comparison of various extraction techniques for tormentic acid and its derivatives, tailored for researchers, scientists, and drug development professionals. The objective is to offer a comprehensive overview of methodologies, from conventional to modern, supported by experimental data to aid in the selection of the most suitable extraction strategy.
Introduction to Tormentic Acid
Tormentic acid (2α,3β,19α-trihydroxyurs-12-en-28-oic acid) is a pentacyclic triterpene belonging to the ursane (B1242777) group.[1][2] It is found in various plant species, particularly within the Rosaceae family, and is recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, antidiabetic, anticancer, and cardioprotective effects.[1][3][4] The efficient extraction of tormentic acid and its derivatives from plant matrices is a critical first step for research and development.
Overview of Extraction Techniques
The selection of an extraction technique depends on several factors, including the stability of the target compound, the cost of the solvent, extraction time, and the desired yield and purity. This guide compares conventional methods like Maceration and Soxhlet extraction with modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Pressurized Liquid Extraction (PLE), and Supercritical Fluid Extraction (SFE).
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from various studies on the extraction of triterpenoids, including tormentic acid, using different techniques. These comparisons highlight the influence of various parameters on extraction efficiency.
Table 1: Comparison of Conventional Extraction Techniques
| Technique | Plant Material | Solvent | Time | Temperature | Yield | Reference |
| Maceration | Curcuma xanthorrhiza | Water:Acetone:Methanol (0.409:0.307:0.284) | 48 h | Room Temp. | 34.11 mg GAE/g DW (Total Phenols) | [5] |
| Soxhlet | Betula alleghaniensis | Not Specified | 6 h | Boiling point of solvent | Lower than UAE | [6] |
| Soxhlet | Centella asiatica | Methanol | 8 h | ~64.7 °C | Not specified, but optimal for this source | [7] |
| Heat Extraction | Eriobotrya japonica (Loquat Leaf) | 95% Ethanol | Not Specified | 90 °C | 5.8% (Tormentic Acid) | [3][4] |
Table 2: Comparison of Modern Extraction Techniques
| Technique | Plant Material | Solvent | Time | Temperature | Power | Yield | Reference |
| UAE | Chaenomeles speciosa | 93% Ethanol | 30 min | 70 °C | 390 W | 36.77 mg/g (Total Triterpenoids) | [8] |
| UAE | Bergenia emeiensis | 75% Ethanol | 40 min | Not Specified | 210 W | 229.37 mg/g (Triterpenes) | [9] |
| UAE | E. japonica (Cell Culture) | Not Specified | Not Specified | Not Specified | Not Specified | 63.1 mg/g DW (Tormentic Acid) | [3] |
| MAE | Ganoderma lucidum | 70% Ethanol | 30 min | 90 °C | Not Specified | 1.21% (Triterpenoids) | [10][11] |
| HPE | Ganoderma lucidum | 70% Ethanol | 30 min | 90 °C | 1 MPa | 1.41% (Triterpenoids) | [10][11] |
| PLE | Rubus fruticosus | Ethanol:Water (50:50) | 30 min | 100 °C | Not Applicable | High phenolic yield | [12] |
| SFE | Syzygium cumini | SC-CO₂ with Ethanol | Not Specified | 40-60 °C | Not Applicable | High yield of phenolics | [13] |
Experimental Protocols & Methodologies
Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized from multiple sources and can be adapted based on the specific plant material and target derivative.
Maceration
Maceration is a simple technique involving soaking the plant material in a solvent for a prolonged period.[14]
-
Sample Preparation: The plant material is dried and ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered material is placed in a sealed container with a chosen solvent (e.g., ethanol, methanol, or a mixture) at a specific solid-to-solvent ratio (e.g., 1:10 w/v).[5] The container is kept in a dark place at room temperature for an extended period (typically 48 hours to several days), with occasional agitation to enhance extraction.[5][14]
-
Post-Extraction: The mixture is filtered to separate the extract from the solid residue. The solvent is then evaporated from the filtrate, often using a rotary evaporator, to yield the crude extract.[5]
Soxhlet Extraction
This is a continuous solid-liquid extraction method that uses a specialized apparatus to repeatedly wash the sample with fresh, distilled solvent.[15][16]
-
Sample Preparation: The plant material is dried and coarsely powdered, then placed in a porous cellulose (B213188) thimble.[15]
-
Extraction: The thimble is placed in the main chamber of the Soxhlet extractor. A boiling flask containing the extraction solvent is heated. The solvent vaporizes, travels up a distillation arm, and condenses into the thimble.[15][16] Once the solvent level in the thimble reaches a certain point, it is siphoned back into the boiling flask, carrying the extracted compounds. This cycle repeats for 6 to 24 hours.[15]
-
Post-Extraction: After extraction, the solution in the boiling flask, containing the dissolved compounds, is concentrated using a rotary evaporator to remove the solvent.[15]
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to create acoustic cavitation, disrupting cell walls and enhancing solvent penetration.[17]
-
Sample Preparation: Dried and powdered plant material is suspended in an appropriate solvent in an extraction vessel.
-
Extraction: The vessel is placed in an ultrasonic bath, or an ultrasonic probe is immersed directly into the slurry.[6][17] The extraction is carried out for a shorter duration (e.g., 30-60 minutes) and at a controlled temperature.[8][9] Key parameters to optimize include solvent type, temperature, time, and ultrasonic power.[8][9]
-
Post-Extraction: The extract is separated from the solid residue by centrifugation or filtration. The solvent is then removed under reduced pressure.[6]
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and sample, leading to the rupture of plant cells and the release of target compounds.[18]
-
Sample Preparation: The powdered plant sample is mixed with a suitable solvent in a microwave-transparent vessel.
-
Extraction: The vessel is placed in a microwave extractor. The extraction is performed under controlled conditions of temperature, time, and microwave power.[19][20] This method significantly reduces extraction time compared to conventional techniques.[18]
-
Post-Extraction: The resulting mixture is filtered or centrifuged, and the supernatant is collected. The solvent is evaporated to obtain the crude extract.[20]
Visualizations: Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of workflows and biological mechanisms.
Caption: General workflow for extraction and analysis.
Caption: Principles of UAE and MAE techniques.
Caption: Tormentic acid's role in the CXCR4 pathway.[21]
Conclusion
Modern extraction techniques like UAE and MAE generally offer significant advantages over conventional methods, including reduced extraction times, lower solvent consumption, and often higher yields of triterpenoids.[6] For instance, UAE can increase the extraction yield of triterpenes significantly while shortening the extraction time to as little as 30 minutes, compared to 6 hours for Soxhlet extraction.[6] High-pressure extraction has also been shown to be more efficient than both UAE and MAE for triterpenoids from certain sources.[10][11]
However, the choice of the optimal method is highly dependent on the specific plant matrix, the chemical properties of the target tormentic acid derivative, and the available laboratory infrastructure. Simple and inexpensive techniques like maceration can still be effective, particularly when time and solvent consumption are not primary constraints.[1] For industrial-scale production, advanced methods like Pressurized Liquid Extraction and Supercritical Fluid Extraction present scalable and environmentally friendly alternatives.[12][22][23] This guide serves as a foundational resource to assist researchers in navigating these choices to optimize the isolation of these valuable bioactive compounds.
References
- 1. The Occurrence and Biological Activity of Tormentic Acid—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimized Solvents for the Maceration of Phenolic Antioxidants from Curcuma xanthorrhiza Rhizome using a Simplex Centroid Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Total Triterpenes, Polyphenols, Flavonoids, and Antioxidant Activity of Bioactive Phytochemicals of Centella asiatica by Different Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrasound-assisted extraction of triterpenoids from Chaenomeles speciosa leaves: Process optimization, adsorptive enrichment, chemical profiling, and protection against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Ultrasonic-Assisted Extraction on the Yield and the Antioxidative Potential of Bergenia emeiensis Triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. matec-conferences.org [matec-conferences.org]
- 11. researchgate.net [researchgate.net]
- 12. digital.csic.es [digital.csic.es]
- 13. Modeling and optimization of supercritical fluid extraction of anthocyanin and phenolic compounds from Syzygium cumini fruit pulp - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Soxhlet Extraction 101 | Soxhlet Extraction System [bcluae.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Microwave-assisted extraction of bioactive compounds from Urtica dioica using solvent-based process optimization and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tormentic acid, a triterpenoid isolated from the fruits of Chaenomeles speciose, protected indomethacin-induced gastric mucosal lesion via modulating miR-139 and the CXCR4/CXCL12/PLC/PKC/Rho a/MLC pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dsm-firmenich.com [dsm-firmenich.com]
Unveiling the Anti-Cancer Potential: A Comparative Guide to 3-O-cis-p-coumaroyltormentic Acid
For Immediate Release
In the competitive landscape of oncological research, the quest for novel therapeutic agents with high efficacy and minimal side effects is paramount. This guide provides a comprehensive statistical validation of the dose-dependent effects of 3-O-cis-p-coumaroyltormentic acid, a promising triterpenoid (B12794562) compound, and objectively compares its performance against other established alternatives in the field. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation cancer therapies.
Quantitative Analysis: A Head-to-Head Comparison
The anti-proliferative efficacy of this compound has been evaluated in key breast cancer cell lines, MCF-7 and MDA-MB-231. The following tables summarize its cytotoxic effects and provide a comparative analysis with other well-known triterpenoids: ursolic acid, betulinic acid, and oleanolic acid.
Table 1: Dose-Dependent Effects of this compound on Breast Cancer Cells
| Effect | Cell Line | Concentration | Reference |
| Inhibition of Cell Proliferation | MCF-7, MDA-MB-231 | ≥80 μM | [1] |
| Inhibition of Mammosphere Formation | MCF-7, MDA-MB-231 | 40 μM | [1] |
Table 2: Comparative Cytotoxicity (IC50) of Triterpenoids in Breast Cancer Cell Lines
| Compound | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | Reference |
| This compound | Not explicitly defined in a single IC50 value, but proliferation is inhibited at ≥80 µM. | Not explicitly defined in a single IC50 value, but proliferation is inhibited at ≥80 µM. | [1] |
| Ursolic Acid | ~16 - 35.27 µM | ~15 - 30.67 µM | [2][3] |
| Betulinic Acid | ~8 - 14 µM | IC50 values show variability, with some studies indicating lower sensitivity. | [4] |
| Oleanolic Acid | ~12.7 - 13.09 µg/mL | ~160.22 µg/mL | [5][6] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methodology. The data presented here is for comparative purposes.
Unraveling the Mechanism: The c-Myc Signaling Pathway
This compound exerts its anti-cancer effects, at least in part, by targeting the c-Myc signaling pathway. It has been shown to reduce the protein levels of c-Myc, a key proto-oncogene, by inducing its degradation[7]. This disruption of c-Myc signaling inhibits the self-renewal of cancer stem cells and reduces the expression of stemness-related genes such as CD44, SOX2, and OCT4[7].
References
- 1. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ursolic acid regulates key EMT transcription factors, induces cell cycle arrest and apoptosis in MDA-MB-231 and MCF-7 breast cancer cells, an in-vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ursolic Acid Decreases the Proliferation of MCF-7 Cell-Derived Breast Cancer Stem-Like Cells by Modulating the ERK and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Betulin Sulfonamides as Carbonic Anhydrase Inhibitors and Anticancer Agents in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-O-cis-p-coumaroyltormentic acid: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 3-O-cis-p-coumaroyltormentic acid based on available data for related compounds. As no specific Safety Data Sheet (SDS) is readily available for this compound, it should be handled with caution and treated as a potentially hazardous substance. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all federal, state, and local regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Work in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing papers, pipette tips, and contaminated gloves, should also be disposed of in the solid hazardous waste container.
2. Waste Container Labeling:
Properly label the hazardous waste container as soon as the first item of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 121072-40-0
-
An indication of the potential hazards (e.g., "Irritant," "Toxic," "Cytotoxic"). Given that the trans-isomer is a cytotoxic triterpene, it is prudent to assume this compound may have similar properties.[1]
-
If the container holds a mixture, all components must be identified by percentage or volume.
3. On-Site Storage (Satellite Accumulation Area):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure that incompatible wastes are segregated. While specific incompatibility data for this compound is unavailable, as a general precaution, store it away from strong oxidizing agents and strong acids or bases.
4. Arranging for Final Disposal:
-
Do Not Dispose Down the Drain: Never discharge this compound or its solutions into the sewer system.[2][3]
-
Contact EHS: When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management service to arrange for pickup.
-
Final Disposal Method: The ultimate disposal will be handled by licensed professionals, typically through controlled incineration at a licensed chemical destruction plant.[2][3]
Quantitative Data Summary
Since specific quantitative data for the disposal of this compound is not available, the following table summarizes key identifiers for this compound.
| Parameter | Value | Reference |
| CAS Number | 121072-40-0 | [4][5] |
| Molecular Formula | C39H54O7 | [5][6] |
| Molecular Weight | 634.84 g/mol | [6] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 3-O-cis-p-coumaroyltormentic acid
For Researchers, Scientists, and Drug Development Professionals: A procedural guide to the safe handling, use, and disposal of 3-O-cis-p-coumaroyltormentic acid.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose | Guidelines for Use |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[1][2] A face shield should be used in addition to goggles when there is a significant risk of splashes.[3][2] | To protect against splashes, and potential dust particles. | Must be worn at all times in the laboratory when handling the compound. |
| Hand Protection | Nitrile or butyl rubber gloves.[3] For handling concentrated solutions, heavy nitrile or other impervious gloves are recommended.[2] | To prevent skin contact with the chemical. | Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contaminated. |
| Body Protection | A laboratory coat is the minimum requirement.[2] For larger quantities, an impervious or acid-resistant apron should be worn over the lab coat.[2] | To protect skin and personal clothing from spills and contamination. | Lab coats should be fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area. If handling fine powders that may become airborne, a respirator (e.g., N95) may be necessary to prevent inhalation.[3] All handling of the solid compound should be conducted in a chemical fume hood.[4] | To avoid inhalation of dust or aerosols. | Ensure proper fit and training before using a respirator. |
II. Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound is essential for both safety and maintaining the integrity of the compound.
1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.[4]
-
Storage: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area, away from incompatible materials.
2. Handling and Preparation of Solutions:
-
Location: All weighing and solution preparation activities involving the solid form of the compound should be performed in a chemical fume hood to minimize inhalation risks.[4]
-
Weighing: Handle the solid carefully to avoid generating dust.[4]
-
Labeling: All containers with the compound or its solutions must be clearly labeled with the chemical name, concentration, solvent, preparation date, and appropriate hazard warnings.[4]
3. Spill Management:
-
Small Spills: For minor spills, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.[4] The absorbed material should then be placed in a sealed, labeled container for proper disposal.[4]
-
Large Spills: In the event of a significant spill, evacuate the immediate area and follow your institution's emergency procedures.
The following diagram outlines the general workflow for safely handling this compound.
Caption: Workflow for handling this compound.
III. Disposal Plan
Proper disposal is critical to ensure environmental safety and regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: Unused or expired solid this compound should be collected in a designated, clearly labeled waste container.[5]
-
Liquid Waste: Solutions containing the compound must be collected in a separate, compatible liquid waste container.[5] Do not mix with other waste streams unless compatibility has been confirmed.[5]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and absorbent paper, should be disposed of as hazardous solid waste.[4]
2. Container and Labeling:
-
Container Type: Use chemically resistant containers, such as high-density polyethylene (B3416737) (HDPE), for waste collection.[5] Ensure containers are in good condition with secure, leak-proof lids.[5]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name, concentration, and the date of accumulation.[4]
3. Final Disposal:
-
Institutional Guidelines: Adhere to all federal, state, and local regulations, as well as your institution's specific guidelines for chemical waste disposal.[5]
-
EHS Contact: Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]
-
Prohibition of Drain Disposal: Never dispose of this compound or its solutions down the drain.[5]
The decision-making process for the disposal of this compound is illustrated in the diagram below.
Caption: Disposal decision workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
